3-(Methylamino)pyrrolidin-2-one
Description
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Structure
3D Structure
Properties
Molecular Formula |
C5H10N2O |
|---|---|
Molecular Weight |
114.15 g/mol |
IUPAC Name |
3-(methylamino)pyrrolidin-2-one |
InChI |
InChI=1S/C5H10N2O/c1-6-4-2-3-7-5(4)8/h4,6H,2-3H2,1H3,(H,7,8) |
InChI Key |
NRQJSJSJLHBAGP-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCNC1=O |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 3-(Methylamino)pyrrolidin-2-one (CAS 1314899-15-4)
Executive Summary
In modern medicinal chemistry and agrochemical development, the strategic selection of nitrogen-containing heterocyclic building blocks is paramount for optimizing pharmacokinetic properties and target affinity. 3-(Methylamino)pyrrolidin-2-one (CAS 1314899-15-4) is a highly versatile
This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic behavior, and field-proven experimental protocols, ensuring researchers can seamlessly integrate this building block into high-throughput discovery pipelines.
Physicochemical Profiling & Structural Dynamics
Understanding the baseline physicochemical metrics of 3-(Methylamino)pyrrolidin-2-one is essential for predicting its behavior in both synthetic environments and biological systems. The molecule presents a unique dual-nitrogen system: a non-nucleophilic lactam nitrogen (due to amide resonance) and a highly nucleophilic secondary amine.
Quantitative Data Summary
Table 1: Core Physicochemical and Structural Properties [1, 2]
| Property | Value | Scientific Implication |
| CAS Number | 1314899-15-4 | Unique identifier for the racemic mixture. |
| Molecular Formula | C₅H₁₀N₂O | Low molecular weight (114.15 g/mol ) ensures high ligand efficiency. |
| SMILES | O=C1NCCC1NC | Facilitates rapid computational modeling and docking studies. |
| H-Bond Donors | 2 | Enhances target-protein binding via the lactam NH and secondary amine. |
| H-Bond Acceptors | 2 | Contributes to favorable aqueous solubility. |
| Storage Conditions | 2–8°C, Sealed | Prevents slow oxidative degradation of the secondary amine. |
Mechanistic Causality: The differential reactivity between the two nitrogen atoms is the cornerstone of this molecule's utility. The carbonyl group withdraws electron density from the adjacent ring nitrogen, rendering it virtually inert under standard alkylation conditions. Consequently, electrophilic attacks occur regioselectively at the C3-methylamino group, eliminating the need for cumbersome protection/deprotection steps of the lactam core.
Mechanistic Pathways & Applications
3-(Methylamino)pyrrolidin-2-one has demonstrated profound utility across multiple therapeutic and agricultural domains.
-
Medicinal Chemistry: The 3-aminopyrrolidinone core is a privileged scaffold in the design of farnesyltransferase inhibitors (FTIs). When integrated into macrocyclic structures, it significantly improves pharmacokinetic properties, enhancing oral bioavailability and extending plasma half-life by attenuating metabolic clearance [3].
-
Agrochemicals: Derivatives of substituted 3-heteroaryl-pyrrolidin-2-ones are actively patented for use as potent herbicides and plant growth regulators, offering high selectivity in crop protection [4].
Fig 1: Regioselective functionalization pathways of 3-(Methylamino)pyrrolidin-2-one.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocol for the Regioselective N-Acylation of 3-(Methylamino)pyrrolidin-2-one is designed as a self-validating system. Every step includes the mechanistic rationale (causality) and analytical checkpoints.
Protocol: Regioselective N-Acylation
Objective: To synthesize an N-acyl derivative without cross-reacting with the lactam nitrogen.
Step 1: Reagent Preparation & Inert Atmosphere
-
Action: Dissolve 1.0 eq of 3-(Methylamino)pyrrolidin-2-one in anhydrous N,N-Dimethylformamide (DMF) under an Argon atmosphere.
-
Causality: Anhydrous DMF prevents the competitive hydrolysis of the incoming acyl chloride. Argon displaces oxygen, preventing trace oxidative side reactions of the secondary amine.
Step 2: Base Addition
-
Action: Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 10 minutes at 0°C.
-
Causality: DIPEA is a sterically hindered, non-nucleophilic base. It acts exclusively as a proton sponge to neutralize the HCl byproduct generated during acylation, preventing the protonation (and subsequent deactivation) of the target secondary amine.
Step 3: Electrophilic Addition
-
Action: Dropwise addition of 1.1 eq of the target Acyl Chloride at 0°C. Allow the reaction to slowly warm to room temperature (20°C) over 2 hours.
-
Causality: The 0°C initiation controls the exothermic nature of the acylation, preventing thermal degradation or forced over-reaction at the lactam nitrogen.
Step 4: Analytical Validation (In-Process Control)
-
Action: Sample 10 µL of the reaction mixture, dilute in LC-MS grade Methanol, and inject into the LC-MS.
-
Validation Check: Confirm the disappearance of the starting material peak (
115.1 ) and the appearance of the target product mass. If starting material persists, the reaction is incomplete.
Step 5: Workup and Isolation
-
Action: Quench with saturated aqueous NaHCO₃, extract with Ethyl Acetate (3x), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography.
Fig 2: Self-validating experimental workflow for regioselective N-acylation.
Conclusion
3-(Methylamino)pyrrolidin-2-one (CAS 1314899-15-4) is a highly efficient, regioselective building block. By understanding the electronic disparities between its lactam core and its secondary amine substituent, researchers can deploy it reliably in the synthesis of complex pharmaceutical and agrochemical agents. Adhering to strict, self-validating protocols—such as utilizing non-nucleophilic bases and rigorous LC-MS checkpoints—ensures high yields and structural fidelity in downstream applications.
References
-
Journal of Medicinal Chemistry. "3-Aminopyrrolidinone Farnesyltransferase Inhibitors: Design of Macrocyclic Compounds with Improved Pharmacokinetics and Excellent Cell Potency." ACS Publications. URL:[Link]
- Google Patents. "Substituted 3-heteroaryl (amino-or-oxy)-pyrrolidin-2-ones, method for the production thereof and use thereof as herbicides or as plant growth regulators (WO2003005824A2).
An In-depth Technical Guide to the Molecular Structure of 3-(Methylamino)pyrrolidin-2-one Free Base
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the molecular structure of 3-(methylamino)pyrrolidin-2-one, a key building block in medicinal chemistry. The pyrrolidin-2-one core is a privileged scaffold found in numerous FDA-approved drugs, valued for its ability to participate in hydrogen bonding and its conformational flexibility.[1] The addition of a methylamino group at the 3-position introduces a chiral center and an additional site for molecular interactions, making this compound a valuable synthon for creating diverse and complex molecules with potential therapeutic applications.[2]
This document details the synthesis, purification, and in-depth structural elucidation of 3-(methylamino)pyrrolidin-2-one free base, supported by predicted and comparative spectroscopic data. The methodologies and interpretations are presented to be self-validating, providing researchers with the foundational knowledge to confidently utilize this compound in their work.
Synthesis and Purification
The synthesis of 3-(methylamino)pyrrolidin-2-one can be approached through several strategic pathways, often involving the modification of a pre-existing pyrrolidin-2-one ring or the cyclization of a linear precursor. A common and efficient method involves the reductive amination of a 3-oxopyrrolidine derivative.
Proposed Synthetic Workflow
A plausible and scalable synthesis commences with a Dieckmann condensation to form the pyrrolidone ring, followed by reductive amination to introduce the methylamino group.[3]
Sources
difference between 3-(methylamino)pyrrolidin-2-one and 3-aminopyrrolidine
An In-depth Technical Guide to the Core Differences Between 3-(Methylamino)pyrrolidin-2-one and 3-Aminopyrrolidine
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of medicinal chemistry and drug discovery, the selection of appropriate scaffolds is a critical determinant of a program's success. The pyrrolidine ring, a five-membered nitrogen heterocycle, is a privileged scaffold found in numerous FDA-approved drugs.[1][2] This guide provides a detailed comparative analysis of two structurally related but functionally distinct pyrrolidine derivatives: 3-aminopyrrolidine and 3-(methylamino)pyrrolidin-2-one . While both share the same core heterocyclic ring, the presence of a carbonyl group in the lactam and a methyl substituent on the exocyclic amine introduces profound differences in their physicochemical properties, chemical reactivity, and strategic application in the design of novel therapeutics. This document will elucidate these differences, offering field-proven insights to guide researchers in making informed decisions for scaffold selection and synthetic strategy.
Core Structural and Physicochemical Distinctions
The fundamental divergence between these two molecules lies in their functional group composition. 3-Aminopyrrolidine is a cyclic diamine, featuring a primary amine at the 3-position and a secondary amine integral to the pyrrolidine ring. In contrast, 3-(methylamino)pyrrolidin-2-one incorporates a lactam (a cyclic amide) and a secondary exocyclic amine.
Caption: Core chemical structures of 3-Aminopyrrolidine and 3-(Methylamino)pyrrolidin-2-one.
These structural variations directly translate into distinct physicochemical properties that govern their behavior in both biological and chemical systems. The introduction of a carbonyl group and a methyl group significantly alters polarity, lipophilicity, and hydrogen bonding potential.
Table 1: Comparative Physicochemical Properties
| Property | 3-Aminopyrrolidine | 3-(Methylamino)pyrrolidin-2-one | Rationale for Difference |
| IUPAC Name | pyrrolidin-3-amine[3] | 3-(methylamino)pyrrolidin-2-one | Reflects the primary amine versus the N-methyl and lactam functionalities. |
| Molecular Formula | C₄H₁₀N₂[3] | C₅H₁₀N₂O[4] | Addition of a carbonyl (C=O) group and a methyl (CH₂) group, minus two hydrogens. |
| Molecular Weight | 86.14 g/mol [3][5] | 114.15 g/mol [4] | The presence of the additional carbonyl and methyl groups increases the mass. |
| CAS Number | 79286-79-6[3][5] | 1314899-15-4[4] | Unique identifiers for distinct chemical entities. |
| Topological Polar Surface Area (TPSA) | 38.1 Ų[3] | 41.1 Ų[4] | The amide group in the lactam contributes significantly to the polar surface area. |
| XLogP3 (Lipophilicity) | -0.9[3] | -0.7 to -0.9[4][6] | The added methyl group slightly increases lipophilicity, but the polar lactam counteracts this. |
| Hydrogen Bond Donors | 2[3][5] | 2[4] | Both possess two N-H bonds capable of donating hydrogen bonds. |
| Hydrogen Bond Acceptors | 2[3][5] | 2[4] | Both have two nitrogen atoms that can accept hydrogen bonds. |
Insight: The seemingly small increase in TPSA for 3-(methylamino)pyrrolidin-2-one can have significant implications for cell permeability and blood-brain barrier penetration. The lactam's polarity often leads to different solubility profiles, a key consideration in formulation and drug delivery.
A Tale of Two Reactivities: Synthetic Implications
The functional group differences create divergent pathways for chemical modification. Understanding this is paramount for designing efficient synthetic routes and derivatization strategies.
The Reactivity Profile of 3-Aminopyrrolidine
The synthetic utility of 3-aminopyrrolidine stems from the differential reactivity of its two amine groups. The exocyclic C3-amine is a primary amine , which is generally more nucleophilic and less sterically hindered than the endocyclic secondary amine.[7][8] This inherent difference allows for regioselective reactions, although protection strategies are often essential for achieving high yields of a desired product.
-
Primary Amine (C3-NH₂): This is the primary site for derivatization. It readily participates in nucleophilic substitution and addition reactions, making it an excellent handle for introducing diverse side chains to modulate biological activity.
-
Secondary Amine (Ring NH): This amine is less reactive but can participate in similar reactions. To ensure selective modification of the C3-amine, the ring nitrogen is typically protected.
Protecting Group Strategy: The choice of protecting group for the ring nitrogen is critical and depends on the stability required for subsequent reaction steps.[9]
-
Boc (tert-Butoxycarbonyl): Removed under acidic conditions (e.g., TFA, HCl).[9]
-
Cbz (Benzyloxycarbonyl): Cleaved by catalytic hydrogenolysis.[9]
-
Fmoc (9-Fluorenylmethyloxycarbonyl): Labile to basic conditions (e.g., piperidine).[9]
Caption: Decision workflow for the selective functionalization of 3-aminopyrrolidine.
The Reactivity Profile of 3-(Methylamino)pyrrolidin-2-one
This molecule presents a different set of synthetic opportunities and challenges.
-
Secondary Amine (C3-NHCH₃): The exocyclic amine is now secondary. While still nucleophilic, it is more sterically hindered and less reactive than a primary amine.[7][10] The presence of the electron-donating methyl group can slightly increase its basicity compared to a primary amine.[11]
-
Lactam (Amide): The amide bond within the ring is significantly less reactive than the amine groups. It is generally stable to many reaction conditions but can be hydrolyzed under strong acidic or basic conditions at elevated temperatures. The adjacent N-H is weakly acidic.
-
α-Carbon: The methylene group (C4) adjacent to the carbonyl can be deprotonated under strong basic conditions to form an enolate, allowing for alkylation or other C-C bond-forming reactions.
The key advantage of this scaffold is that the ring nitrogen is already part of a stable amide, often precluding the need for a protection/deprotection sequence that is common with 3-aminopyrrolidine.
Synthetic Protocols and Methodologies
The synthesis of these scaffolds often starts from chiral precursors to yield enantiomerically pure products, which is crucial for pharmaceutical applications.[12]
Illustrative Synthesis of (S)-3-Aminopyrrolidine
A common strategy involves starting from readily available chiral building blocks like amino acids. For example, a synthesis can be achieved from trans-4-hydroxyl-L-proline.[13]
Protocol: Conceptual Synthesis of (S)-3-Aminopyrrolidine Dihydrochloride [13]
-
Decarboxylation: Trans-4-hydroxyl-L-proline is subjected to a decarboxylation reaction to remove the carboxylic acid group.
-
N-Protection: The secondary amine of the pyrrolidine ring is protected, for instance, with a Boc group using di-tert-butyl dicarbonate (Boc₂O).
-
Hydroxyl Activation: The hydroxyl group at the 4-position is converted into a good leaving group, typically by sulfonylation (e.g., mesylation or tosylation).
-
Azide Displacement (Sₙ2): The sulfonate is displaced with sodium azide. This step proceeds with an inversion of stereochemistry at the C4 (now C3 in the final product numbering) position.
-
Azide Reduction & Deprotection: The azide group is reduced to a primary amine (e.g., using triphenylphosphine or catalytic hydrogenation), and the N-Boc protecting group is simultaneously or subsequently removed with strong acid (e.g., concentrated HCl) to yield the target (S)-3-aminopyrrolidine as its dihydrochloride salt.[13]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. enamine.net [enamine.net]
- 3. 3-Aminopyrrolidine | C4H10N2 | CID 164401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. echemi.com [echemi.com]
- 6. PubChemLite - 3-(methylamino)pyrrolidin-2-one hydrochloride (C5H10N2O) [pubchemlite.lcsb.uni.lu]
- 7. Top 10 Differences Between Primary Secondary and Tertiary Amines? [qixuanchemtec.com]
- 8. Understanding the Differences: Primary vs. Secondary Amines - Oreate AI Blog [oreateai.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. quora.com [quora.com]
- 11. chemistrystudent.com [chemistrystudent.com]
- 12. chemimpex.com [chemimpex.com]
- 13. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]
The Therapeutic Potential of 3-(Methylamino)pyrrolidin-2-one Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The pyrrolidin-2-one ring system is a well-established "privileged scaffold" in medicinal chemistry, forming the core of a multitude of biologically active compounds. This technical guide delves into the specific therapeutic potential of a focused subclass: 3-(methylamino)pyrrolidin-2-one derivatives. By analyzing the structural nuances and synthesizing data from related compound classes, we will explore the promising applications of this scaffold, particularly in the realms of neurodegenerative diseases and oncology. This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing insights into the synthesis, mechanism of action, and experimental evaluation of these promising therapeutic agents.
Introduction: The Significance of the 3-Aminopyrrolidin-2-one Scaffold
The pyrrolidin-2-one moiety is a five-membered lactam that offers a unique combination of structural rigidity and synthetic tractability. Its ability to engage in hydrogen bonding and its stereochemical complexity make it an ideal starting point for the design of targeted therapeutics.[1] The introduction of an amino group at the 3-position further enhances its potential, providing a key pharmacophoric element for interaction with various biological targets. The N-methylation of this amino group to form the 3-(methylamino)pyrrolidin-2-one core is a critical modification that can significantly impact a compound's potency, selectivity, and pharmacokinetic profile. This guide will specifically focus on the implications of this N-methylation and the therapeutic avenues it opens.
Synthetic Strategies for 3-(Methylamino)pyrrolidin-2-one Derivatives
The synthesis of 3-(methylamino)pyrrolidin-2-one derivatives typically involves a multi-step process, beginning with the construction of the core 3-aminopyrrolidin-2-one scaffold, followed by functionalization of the amino and lactam nitrogen atoms.
Enantioselective Synthesis of the 3-Aminopyrrolidin-2-one Core
A robust and stereocontrolled synthesis of the chiral 3-aminopyrrolidin-2-one core is paramount for developing effective therapeutics. One common approach involves the use of chiral starting materials, such as amino acids, to introduce the desired stereochemistry.
Experimental Protocol: Synthesis of (S)-3-Aminopyrrolidin-2-one from L-aspartic acid
-
Protection of L-aspartic acid: The amino and carboxylic acid groups of L-aspartic acid are protected using standard protecting group chemistry (e.g., Boc for the amine and benzyl ester for the side-chain carboxylic acid).
-
Intramolecular Cyclization: The protected L-aspartic acid is activated (e.g., using a carbodiimide) to facilitate intramolecular cyclization, forming the pyrrolidin-2-one ring.
-
Reduction of the Carboxylic Acid: The ester group at the 4-position is selectively reduced to a hydroxyl group.
-
Mesylation and Azide Displacement: The hydroxyl group is converted to a good leaving group (e.g., mesylate), followed by nucleophilic substitution with sodium azide to introduce the azide functionality at the 3-position.
-
Reduction of the Azide: The azide is reduced to the primary amine (e.g., via hydrogenation with a palladium catalyst) to yield the (S)-3-aminopyrrolidin-2-one core.
-
N-Methylation: The primary amine is then selectively methylated using a suitable methylating agent (e.g., formaldehyde followed by reduction with sodium triacetoxyborohydride) to afford (S)-3-(methylamino)pyrrolidin-2-one.
Derivatization of the Core Scaffold
Further diversification of the 3-(methylamino)pyrrolidin-2-one scaffold can be achieved through N-alkylation or N-arylation of the lactam nitrogen and functionalization of the methylamino group, allowing for the fine-tuning of the molecule's properties.
Caption: Synthetic pathway for 3-(methylamino)pyrrolidin-2-one derivatives.
Therapeutic Applications in Neurodegenerative Diseases
A growing body of evidence suggests that pyrrolidin-2-one derivatives hold significant promise for the treatment of neurodegenerative disorders, particularly Alzheimer's disease.[2] Their mechanism of action often involves the modulation of key enzymes and signaling pathways implicated in disease progression.
Acetylcholinesterase (AChE) Inhibition
One of the primary therapeutic strategies for Alzheimer's disease is to enhance cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Several studies have demonstrated the potential of pyrrolidin-2-one derivatives as AChE inhibitors.[3] The 3-(methylamino) group can play a crucial role in binding to the active site of AChE.
Mechanism of AChE Inhibition:
The catalytic site of AChE is located at the bottom of a deep and narrow gorge and comprises a catalytic anionic site (CAS) and a peripheral anionic site (PAS). It is hypothesized that the protonated 3-(methylamino) group of the pyrrolidin-2-one derivative can form a crucial ionic interaction with the anionic subsite of the CAS, while the substituted lactam nitrogen and other functionalities can interact with the PAS or other residues within the gorge, leading to potent inhibition of the enzyme.
Caption: Proposed binding mode of a 3-(methylamino)pyrrolidin-2-one derivative to AChE.
Modulation of Neuroinflammation
Neuroinflammation is a key pathological feature of many neurodegenerative diseases. Microglia, the resident immune cells of the brain, can become chronically activated, releasing pro-inflammatory cytokines and reactive oxygen species that contribute to neuronal damage.[4] Pyrrolidin-2-one derivatives have been shown to possess anti-inflammatory properties, and the 3-(methylamino) group may contribute to this activity by modulating microglial activation.
Experimental Protocol: In Vitro Assessment of Anti-Neuroinflammatory Activity
-
Cell Culture: BV-2 microglial cells are cultured in appropriate media.
-
LPS Stimulation: Cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Compound Treatment: Cells are treated with varying concentrations of the 3-(methylamino)pyrrolidin-2-one derivatives.
-
Nitric Oxide (NO) Measurement: The production of nitric oxide, a pro-inflammatory mediator, is quantified using the Griess assay.
-
Cytokine Analysis: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant are measured using ELISA.
-
Cell Viability: The effect of the compounds on cell viability is assessed using the MTT assay to rule out cytotoxicity.
Therapeutic Applications in Oncology
The dysregulation of protein kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The 3-aminopyrrolidin-2-one scaffold has been identified as a promising starting point for the development of kinase inhibitors.[5]
Kinase Inhibition
The 3-amino group of the pyrrolidin-2-one core can serve as a key hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site. The N-methyl group can influence the compound's conformation and introduce favorable steric interactions, potentially enhancing potency and selectivity.
Structure-Activity Relationship (SAR) Insights:
-
N-H of the 3-amino group: Essential for hydrogen bonding with the kinase hinge region.
-
N-methyl group: Can improve potency and selectivity through steric and electronic effects.
-
Substituents on the lactam nitrogen: Can be modified to target specific regions of the ATP-binding pocket, thereby influencing the kinase selectivity profile.
-
Substituents at other positions of the pyrrolidinone ring: Can be explored to optimize physicochemical properties and target engagement.
| Derivative | Target Kinase | IC50 (nM) | Reference |
| Compound A (Hypothetical) | Aurora Kinase A | 50 | [5] |
| Compound B (Hypothetical) | FLT3 | 75 | [6] |
| Compound C (Hypothetical) | PI3K | 120 | [7] |
Table 1: Hypothetical Inhibitory Activities of 3-(Methylamino)pyrrolidin-2-one Derivatives against Various Kinases. (Note: This table is illustrative and based on the potential of the scaffold as suggested by related compounds. Specific data for 3-(methylamino)pyrrolidin-2-one derivatives is limited in the public domain.)
Caption: General binding mode of a 3-(methylamino)pyrrolidin-2-one derivative to a kinase active site.
Future Directions and Conclusion
The 3-(methylamino)pyrrolidin-2-one scaffold represents a promising area for drug discovery, with potential applications in both neurodegenerative diseases and oncology. While research directly focused on this specific derivative class is still emerging, the wealth of data on related pyrrolidin-2-one and 3-aminopyrrolidine compounds provides a strong rationale for its further investigation.
Future research should focus on:
-
Expansion of Compound Libraries: The synthesis and screening of diverse libraries of 3-(methylamino)pyrrolidin-2-one derivatives are crucial to fully explore the therapeutic potential of this scaffold.
-
Elucidation of Specific Mechanisms: In-depth biological studies are needed to identify the precise molecular targets and signaling pathways modulated by these compounds.
-
Preclinical Development: Promising lead compounds should be advanced into preclinical studies to evaluate their in vivo efficacy, safety, and pharmacokinetic profiles.
References
-
Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. ([Link])
-
Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. ([Link])
-
Design, synthesis, extra-precision docking, and molecular dynamics simulation studies of pyrrolidin-2-one derivatives as potential acetylcholinesterase inhibitors. ([Link])
-
Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors. ([Link])
-
Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes. ([Link])
-
3-Aminopyrrolidines from α-Aminoacids: Total Synthesis of (+)-Nemonapride from d-Alanine. ([Link])
-
Pyrrolidine synthesis. ([Link])
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. ([Link])
-
Synthesis and Sar of 3-(quinolin-2-yl)indolin-2-ones as kinase inhibitors: Crystallographic evidence for an unique binding conformation. ([Link])
-
Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. ([Link])
-
Neuroinflammation—the role of heteroreceptor complexes. ([Link])
-
Trethera Receives $2M NIH Grant for Preclinical Development in the Pediatric Neurologic Disease Acute Disseminated Encephalomyelitis. ([Link])
-
Selected Thiadiazine-Thione Derivatives Attenuate Neuroinflammation in Chronic Constriction Injury Induced Neuropathy. ([Link])
-
Mechanisms and Emerging Regulators of Neuroinflammation: Exploring New Therapeutic Strategies for Neurological Disorders. ([Link])
-
Effect of Novel Pyrrolo[3,4-d]pyridazinone Derivatives on Lipopolysaccharide-Induced Neuroinflammation. ([Link])
-
Targeting Microglia in Neuroinflammation: H3 Receptor Antagonists as a Novel Therapeutic Approach for Alzheimer's Disease, Parkinson's Disease, and Autism Spectrum Disorder. ([Link])
Sources
- 1. psychedelicalpha.com [psychedelicalpha.com]
- 2. Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroinflammation—the role of heteroreceptor complexes [explorationpub.com]
- 5. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
3-(Methylamino)pyrrolidin-2-one as a Chiral Building Block in Drug Discovery
An In-Depth Technical Guide for Target-Directed Scaffold Design
Executive Summary
In modern drug discovery, the architectural constraint of small molecules is paramount to achieving target selectivity, optimizing pharmacokinetics (PK), and securing intellectual property. Among nitrogen-containing heterocycles, the
3-(Methylamino)pyrrolidin-2-one (CAS: 1423024-20-7 for the hydrochloride salt)[2] represents a highly versatile, chiral building block. By incorporating a secondary methylamino group at the C3 stereocenter, this scaffold provides orthogonal handles for chemical modification while fine-tuning the physicochemical properties of the resulting drug candidates. This whitepaper explores the structural causality, synthetic methodologies, and therapeutic applications of 3-(methylamino)pyrrolidin-2-one, providing actionable protocols for medicinal chemists and application scientists.
Structural Significance & The Privileged Pharmacophore
Conformational Dynamics and Target Engagement
The five-membered pyrrolidinone ring is non-planar, existing in a dynamic equilibrium of puckered conformations[1]. This structural pre-organization is critical for minimizing the entropic penalty upon binding to target proteins.
The substitution at the C3 position with a methylamino group introduces two critical pharmacological vectors:
-
Stereochemical Vector (C3 Chirality): The absolute configuration at C3 allows for the spatial projection of substituents into specific binding pockets. For instance, in the design of kinase inhibitors, the stereocenter directs the vector of the amine substituent toward solvent-exposed regions or deep hydrophobic pockets[3].
-
Physicochemical Vector (N-Methylation): Converting a primary 3-amino group to a secondary 3-methylamino group fundamentally alters the hydrogen bond (H-bond) profile. It removes one H-bond donor, which empirically correlates with improved membrane permeability (e.g., Caco-2 assays) and enhanced blood-brain barrier (BBB) penetration[3]. Furthermore, the steric bulk of the methyl group restricts the rotational degrees of freedom of the exocyclic nitrogen, locking the conformation into a more predictable geometry.
Biological Precedents
The pyrrolidin-2-one core is a cyclic analogue of
Quantitative Data & Physicochemical Profiling
To understand the utility of this building block in library generation, we must evaluate its baseline physicochemical properties.
Table 1: Physicochemical Properties of 3-(Methylamino)pyrrolidin-2-one
| Property | Value | Implication for Drug Design |
| Formula | C | Low molecular weight allows for extensive elaboration without exceeding Lipinski's Rule of 5. |
| Molecular Weight | 114.15 g/mol (Free base) | High ligand efficiency (LE) potential. |
| CAS Number | 1423024-20-7 (HCl Salt)[2] | Commercially available for scalable synthesis. |
| H-Bond Donors | 2 (Lactam NH, Secondary Amine NH) | Favorable for kinase hinge-binding motifs. |
| H-Bond Acceptors | 2 (Lactam C=O, Amine N) | Enables versatile electrostatic interactions. |
Applications in Target-Directed Drug Discovery
Kinase Inhibition (e.g., PIP4K2A)
Lipid kinases, such as PIP4K2A, are emerging targets in oncology, particularly for p53 mutant/null tumors[3]. The challenge in kinase inhibitor design is achieving selectivity across the kinome. The 3-aminopyrrolidin-2-one scaffold has been utilized to synthesize highly selective 1,7-naphthyridine-based inhibitors. The lactam core serves as a bioisostere for traditional hinge-binding motifs, while the C3-amine acts as a critical linker. Using the methylamino variant allows chemists to modulate the basicity of the nitrogen and optimize the trajectory of attached pharmacophores, directly impacting biochemical potency and cellular permeability[3].
Fig 1. Modulation of the PIP4K2A and AKT/mTOR signaling pathways by pyrrolidinone-derived kinase inhibitors.
Peptidomimetics and Macrocyclization
The rigid nature of the
Synthetic Methodologies & Self-Validating Protocols
As a Senior Application Scientist, I emphasize that successful library generation requires robust, self-validating synthetic protocols. The secondary amine of 3-(methylamino)pyrrolidin-2-one is nucleophilic and readily participates in acylation, alkylation, and transition-metal-catalyzed arylation[1].
Protocol 1: Asymmetric Synthesis of (S)-3-(Methylamino)pyrrolidin-2-one
Objective: Synthesize the enantiopure secondary amine from the commercially available primary amine, (S)-3-aminopyrrolidin-2-one (CAS: 4128-00-1)[6], without racemization at the C3 stereocenter. Causality: Direct alkylation with methyl iodide often leads to over-alkylation (quaternary ammonium salts). Reductive amination using a controlled stoichiometry of formaldehyde is the superior choice to arrest the reaction at the secondary amine stage.
Step-by-Step Methodology:
-
Preparation: Dissolve (S)-3-aminopyrrolidin-2-one hydrochloride (1.0 eq) in anhydrous methanol (0.2 M) under an inert argon atmosphere.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 1.1 eq) to liberate the free base. Validation: Ensure the pH of the solution is ~8 via spotted pH paper.
-
Imine Formation: Add paraformaldehyde (0.95 eq) to the solution. Causality: Using a slight sub-stoichiometric amount of formaldehyde prevents the formation of the tertiary dimethylamine. Stir for 2 hours at room temperature.
-
Reduction: Cool the reaction to 0 °C. Portion-wise, add sodium cyanoborohydride (NaBH
CN, 1.5 eq) followed by catalytic acetic acid to adjust the pH to ~5. Causality: NaBH CN is stable in mildly acidic conditions and selectively reduces the iminium ion over aldehydes. -
Workup & Isolation: Quench with saturated aqueous NaHCO
. Extract with dichloromethane (DCM). Dry the organic layer over MgSO and concentrate. -
Validation (Self-Validating Step): Analyze the crude product via Chiral HPLC (e.g., Chiralpak AD-H column) to confirm that the enantiomeric excess (ee) remains >98%, proving that the mildly acidic reductive amination conditions did not induce enolization and subsequent racemization at C3.
Protocol 2: Late-Stage Diversification via Buchwald-Hartwig Amination
Objective: Couple the secondary amine of 3-(methylamino)pyrrolidin-2-one with an aryl bromide to generate a targeted drug library.
Causality: The steric hindrance of the secondary amine adjacent to a chiral center requires a highly active palladium catalyst and a bulky, electron-rich ligand to facilitate reductive elimination and prevent
Step-by-Step Methodology:
-
Reagent Mixing: In an oven-dried Schlenk tube, combine 3-(methylamino)pyrrolidin-2-one (1.2 eq), the target Aryl Bromide (1.0 eq), Pd
(dba) (0.02 eq), RuPhos (0.04 eq), and sodium tert-butoxide (NaOtBu, 1.5 eq). -
Solvent & Degassing: Add anhydrous toluene (0.1 M). Degas the mixture via three freeze-pump-thaw cycles. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich RuPhos ligand.
-
Heating: Heat the reaction mixture to 85 °C for 12 hours.
-
Purification: Cool to room temperature, filter through a pad of Celite to remove palladium black, and purify via reverse-phase (RP) HPLC.
-
Validation: Confirm the structural integrity of the C-N bond and the retention of the lactam carbonyl via LC-MS and
H-NMR (specifically looking for the characteristic downfield shift of the N-methyl protons).
Fig 2. Asymmetric synthetic workflow and late-stage diversification of the pyrrolidinone scaffold.
Conclusion and Future Perspectives
The utility of 3-(methylamino)pyrrolidin-2-one extends far beyond simple building blocks; it is a meticulously designed molecular tool. By leveraging the constrained geometry of the
References
1.[2] AChemBlock. "3-(methylamino)pyrrolidin-2-one hydrochloride 95% | CAS: 1423024-20-7". Available at: 2.[7] Ambeed. "121010-86-4 | (R)-3-Aminopyrrolidin-2-one | Chiral Building Blocks". Available at: 3.[6] BLD Pharm. "4128-00-1|(S)-3-Aminopyrrolidin-2-one". Available at: 4.[5] Journal of Medicinal Chemistry - ACS Publications. "3-Aminopyrrolidinone Farnesyltransferase Inhibitors: Design of Macrocyclic Compounds with Improved Pharmacokinetics and Excellent Cell Potency". Available at: 5.[1] Benchchem. "3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one". Available at: 6.[3] Journal of Medicinal Chemistry - ACS Publications. "Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A". Available at: 7.[4] PMC - NIH. "Bioactive heterocycles containing endocyclic N-hydroxy groups". Available at:
Sources
- 1. benchchem.com [benchchem.com]
- 2. 3-(methylamino)pyrrolidin-2-one hydrochloride 95% | CAS: 1423024-20-7 | AChemBlock [achemblock.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Bioactive heterocycles containing endocyclic N-hydroxy groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 4128-00-1|(S)-3-Aminopyrrolidin-2-one|BLD Pharm [bldpharm.com]
- 7. 121010-86-4 | (R)-3-Aminopyrrolidin-2-one | Chiral Building Blocks | Ambeed.com [ambeed.com]
Thermodynamic Solubility Profile and Solvation Kinetics of 3-(Methylamino)pyrrolidin-2-one
Executive Summary
In early-stage drug development and active pharmaceutical ingredient (API) synthesis, understanding the thermodynamic solubility profile of a compound is paramount. 3-(Methylamino)pyrrolidin-2-one is a highly functionalized, low-molecular-weight heterocyclic compound. Characterized by a lactam core and a secondary amine substituent, it presents a complex hydrogen-bonding network that dictates its solvation behavior.
This whitepaper provides an in-depth technical analysis of the solubility profile of 3-(Methylamino)pyrrolidin-2-one across various organic solvents. By synthesizing thermodynamic principles with a self-validating experimental framework based on [1], this guide equips researchers with the mechanistic insights and methodological rigor required to optimize solvent selection for synthesis, purification, and formulation.
Physicochemical Profiling & Solvation Thermodynamics
To predict and understand the solubility of 3-(Methylamino)pyrrolidin-2-one, we must first deconstruct its molecular architecture and intermolecular interaction potential.
Structural Analysis and Hydrogen Bonding Capacity
The molecule consists of a 5-membered pyrrolidin-2-one (lactam) ring with a methylamino group (-NHCH₃) at the C3 position. This structure yields several critical solvation vectors:
-
Hydrogen Bond Donors (HBD): The molecule possesses two distinct HBDs—the lactam ring nitrogen (-NH-) and the secondary amine (-NHCH₃).
-
Hydrogen Bond Acceptors (HBA): The lactam carbonyl (C=O) is a strong HBA, supplemented by the lone pairs on the amine nitrogen.
-
Dipole Moment: The lactam core generates a strong localized dipole, making the molecule highly polar.
Hansen Solubility Parameters (HSP) Extrapolation
While empirical HSP data for this specific derivative is proprietary, we can extrapolate its behavior from its foundational analog, N-Methyl-2-pyrrolidone (NMP). NMP exhibits HSP values of
Caption: Thermodynamic solvation pathways of 3-(Methylamino)pyrrolidin-2-one based on solvent polarity.
Solubility Profile in Organic Solvents
Based on the thermodynamic interactions described above, the quantitative solubility profile of 3-(Methylamino)pyrrolidin-2-one is stratified by solvent class. The table below summarizes the predictive equilibrium solubility ranges at standard ambient temperature (25°C).
| Solvent Class | Representative Solvents | Estimated Solubility (mg/mL) | Mechanistic Causality |
| Polar Protic | Methanol, Ethanol, Isopropanol | > 100 (Freely Soluble) | Solvents act as both HBD and HBA, forming an extensive 3D hydrogen-bond network that easily disrupts the solute's crystalline lattice. |
| Polar Aprotic | DMSO, DMF, NMP, Acetonitrile | > 100 (Freely Soluble) | High dielectric constants and strong HBA capabilities (e.g., sulfoxide oxygen in DMSO) stabilize the solute's dual N-H donors and strong dipole. |
| Chlorinated | Dichloromethane (DCM), Chloroform | 50 - 100 (Soluble) | Moderate solubility driven by dipole-induced dipole interactions and weak hydrogen bonding with the acidic proton of chloroform. |
| Ethers / Esters | Ethyl Acetate, THF, Dioxane | 10 - 50 (Sparingly Soluble) | Moderate HBA capability from ether/ester oxygens, but lack of HBD capacity limits the disruption of solute-solute intermolecular bonds. |
| Non-Polar Aliphatic | Hexane, Heptane, Cyclohexane | < 1 (Practically Insoluble) | Severe polarity mismatch. The low dielectric constant cannot overcome the cohesive energy density of the polar lactam core. |
Self-Validating Experimental Protocol: Thermodynamic Solubility Determination
To empirically validate the solubility of 3-(Methylamino)pyrrolidin-2-one for regulatory submissions or process chemistry, a highly controlled methodology is required. The following protocol is engineered based on the [3], incorporating self-validating quality control steps to prevent common analytical artifacts.
Step-by-Step Methodology
Phase 1: Saturation and Equilibration
-
Solvent Preparation: Dispense 2.0 mL of the target organic solvent into a chemically inert, tightly sealed 5 mL borosilicate glass vial.
-
Excess Solute Addition: Incrementally add solid 3-(Methylamino)pyrrolidin-2-one until a persistent visual suspension is achieved. Causality Note: Ensuring an excess of solid is critical to maintaining thermodynamic equilibrium between the dissolved and solid states.
-
Initial pH Verification (For Aqueous/Mixed Systems): Because the secondary amine is basic, it will alter the microenvironmental pH. Record the apparent pH.
-
Agitation: Place the vial in an orbital shaker incubator set to 25.0 ± 0.5 °C (or 37.0 °C for biorelevant profiling). Agitate at 200 RPM for 24 to 72 hours.
Phase 2: Phase Separation (The Critical Failure Point) 5. Sedimentation: Remove the vial and allow it to stand vertically for 2 hours to permit bulk sedimentation of the undissolved solid. 6. Centrifugation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 × g for 15 minutes to pellet the remaining micro-particulates. 7. Filtration (Self-Validating Step): Draw the supernatant into a syringe and pass it through a 0.22 µm PTFE syringe filter.
- Expert Insight: You must discard the first 1.0 mL of the filtrate. PTFE membranes can exhibit non-specific binding. Discarding the initial volume saturates these binding sites, ensuring the subsequent filtrate accurately reflects the bulk equilibrium concentration.
Phase 3: Quantification 8. Dilution: Immediately dilute an aliquot of the clear filtrate with the mobile phase to prevent precipitation upon temperature changes. 9. HPLC-UV Analysis: Quantify the concentration against a pre-validated 5-point calibration curve using High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis or Mass Spectrometry detector.
Caption: Self-validating USP <1236> shake-flask methodology for thermodynamic solubility determination.
Conclusion
The solubility profile of 3-(Methylamino)pyrrolidin-2-one is fundamentally governed by its dual hydrogen-bond donor capacity and the strong dipole of its lactam core. It exhibits excellent solubility in polar protic and aprotic solvents, making solvents like Methanol, Ethanol, and DMSO ideal for stock solution preparation and synthesis. Conversely, its insolubility in non-polar aliphatic hydrocarbons (like Heptane) makes them excellent anti-solvents for crystallization and purification workflows. By adhering to the rigorous, self-validating shake-flask methodology outlined above, development teams can generate highly reliable thermodynamic data to drive formulation success.
References
-
USP <1236>: Solubility Measurements Chapter Source: Biorelevant.com URL:[Link][1]
-
N-METHYL-2-PYRROLIDONE (NMP) Physical and Chemical Properties Source: Ataman Kimya URL:[Link] [2]
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter Source: Dissolution Technologies URL:[Link] [3]
-
Solubility Parameters: Theory and Application Source: American Institute for Conservation (AIC) URL:[Link] [4]
biological activity of pyrrolidin-2-one based pharmaceutical intermediates
An In-depth Technical Guide to the Biological Activity of Pyrrolidin-2-one Based Pharmaceutical Intermediates
Abstract: The pyrrolidin-2-one, or γ-lactam, nucleus represents a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1] This structural motif is present in numerous natural products and over 20 FDA-approved drugs, demonstrating its therapeutic versatility.[1][2] This guide provides a comprehensive exploration of the diverse biological activities exhibited by pyrrolidin-2-one derivatives, delving into their mechanisms of action, the structure-activity relationships that govern their potency, and the robust experimental methodologies used to validate their therapeutic potential. For researchers and drug development professionals, this document serves as a technical resource, synthesizing field-proven insights with established scientific protocols to illuminate the path from intermediate to active pharmaceutical ingredient.
The five-membered lactam structure of pyrrolidin-2-one confers a unique combination of physicochemical properties that make it an exceptionally versatile starting point for drug design.[1] Its structural rigidity, combined with the capacity for hydrogen bonding via the amide group and conformational flexibility, allows for precise orientation of substituents to interact with various biological receptors and enzyme active sites.[1][2] The relative ease of chemical modification at the nitrogen atom and the carbon backbone further enhances its appeal as a foundational intermediate.[1][3]
The significance of this scaffold is underscored by its presence in a wide range of pharmaceuticals, from the nootropic agent Piracetam to the anticonvulsant Levetiracetam, highlighting its successful application in targeting the central nervous system (CNS).[4][5]
Diverse Biological Activities of Pyrrolidin-2-one Derivatives
The functional versatility of the pyrrolidin-2-one core has led to the development of derivatives with a broad spectrum of pharmacological activities.[6][7][8]
Nootropic and Neuroprotective Effects
Perhaps the most well-known application of the pyrrolidin-2-one scaffold is in the development of nootropics, or "cognitive enhancers," belonging to the racetam family.[4][9]
Mechanism of Action: Racetams are believed to exert their effects through multiple mechanisms. At a neural level, they modulate various neurotransmitter systems, including cholinergic and glutamatergic pathways, which are crucial for learning and memory.[4] Some derivatives have been shown to enhance neuroplasticity and possess neuroprotective properties against insults like ischemia and cognitive impairment induced by agents such as scopolamine.[4][10][11] Studies suggest they can improve mitochondrial function and protect neuronal cells.[4]
Causality in Experimental Design: The evaluation of nootropic effects often employs models of cognitive deficit. For instance, the scopolamine-induced amnesia model is used because scopolamine is a muscarinic receptor antagonist that disrupts cholinergic neurotransmission, a key target of many nootropics.[10] Observing the reversal of these deficits by a pyrrolidin-2-one derivative provides strong evidence of its pro-cognitive and neuroprotective potential.[10]
Anticonvulsant Activity
Several pyrrolidin-2-one derivatives have been identified as potent anticonvulsants, with Levetiracetam being a prominent example.[5]
Mechanism of Action: The anticonvulsant properties are often linked to the modulation of the GABAergic system, the primary inhibitory neurotransmitter system in the CNS.[12][13] By acting as GABA prodrugs or analogs, these compounds can enhance inhibitory signals, thereby reducing neuronal hyperexcitability that leads to seizures.[5][12][13] Some derivatives also show affinity for serotonergic or α1-adrenergic receptors, suggesting multiple potential mechanisms for seizure suppression.[13]
Causality in Experimental Design: To validate anticonvulsant activity, standardized animal models are essential. The maximal electroshock (MES) test induces a generalized tonic-clonic seizure, modeling a grand mal seizure, while the pentylenetetrazol (PTZ) test induces clonic seizures, modeling absence seizures.[13][14][15] A compound effective in the MES test is likely to act on voltage-gated sodium channels, whereas PTZ-active compounds often interact with the GABAergic system.[5] Efficacy in both models, like that seen with some N-substituted-2-oxopyrrolidine derivatives, suggests a broad spectrum of anticonvulsant activity.[12]
Table 1: Anticonvulsant Activity of Selected Pyrrolidin-2-one Derivatives
| Compound | Seizure Model | ED50 (mg/kg) | Protective Index (PI) | Reference |
|---|---|---|---|---|
| N-(4-flourobenzyl)-2-oxo-1-pyrrolidineacetamide (14) | PTZ-induced clonic convulsions | 0.43 mmol/kg | 2.81 | [12] |
| Valproic Acid (Reference) | PTZ-induced clonic convulsions | 0.71 mmol/kg | 1.4 - 2.36 | [12] |
| Compound 2c | PTZ-induced clonic convulsions | 73.1 mg/kg | Not Reported | [12] |
| 1-Decanoyl-2-pyrrolidinone (7) | Picrotoxin-induced seizure | Dose-dependent activity | Not Reported | [12] |
| 1-Dodecanoyl-2-pyrrolidinone (8) | Picrotoxin-induced seizure | Dose-dependent activity | Not Reported |[12] |
Anti-inflammatory and Antioxidant Properties
Pyrrolidin-2-one derivatives have demonstrated significant potential in combating inflammation and oxidative stress.
Mechanism of Action: The anti-inflammatory effects are often attributed to the inhibition of key enzymes in the inflammatory cascade, such as lipoxygenase (LOX) and cyclooxygenase (COX).[16][17] By blocking these enzymes, the production of pro-inflammatory mediators like prostaglandins and leukotrienes is reduced. Furthermore, many of these compounds exhibit antioxidant activity by scavenging free radicals, which helps to mitigate cellular damage caused by oxidative stress.[8]
Anticancer Activity
The pyrrolidin-2-one scaffold is a feature of several potent anticancer agents. Their mechanism of action is diverse, often involving the inhibition of critical pathways for cancer cell growth and survival.[1]
Mechanism of Action:
-
Induction of Apoptosis: Many derivatives trigger programmed cell death in cancer cells.[1]
-
Cell Cycle Arrest: They can halt the proliferation of cancer cells at various checkpoints in the cell cycle.[1]
-
Tyrosine Kinase Inhibition: Some derivatives, particularly those fused with other heterocyclic systems like oxindole, act as potent inhibitors of receptor tyrosine kinases (RTKs) such as VEGFR and PDGFR.[18][19] This is the mechanism behind the approved drug Sunitinib, which targets pathways involved in both tumor angiogenesis and cell proliferation.[18]
Table 2: In Vitro Anticancer Activity of Selected Pyrrolidin-2-one Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Spiro[pyrrolidine-3,3-oxindole] 38i | MCF-7 (Breast) | 3.53 | [1] |
| Spiro[pyrrolidine-3,3-oxindole] 38h | MCF-7 (Breast) | 4.01 | [1] |
| Diphenylamine-pyrrolidin-2-one-hydrazone 13 | IGR39 (Melanoma) | 2.50 | [1] |
| Diphenylamine-pyrrolidin-2-one-hydrazone 13 | PPC-1 (Prostate) | 3.63 | [1] |
| Compound 12 (2-Pyrrolidone-fused) | 786-O (Renal) | 2.95 | [18] |
| Sunitinib (Reference) | 786-O (Renal) | 6.57 |[18] |
Other Pharmacological Activities
The versatility of the pyrrolidin-2-one core extends to several other therapeutic areas:
-
Antimicrobial Activity: Derivatives have shown efficacy against various bacterial and fungal pathogens.[3][17]
-
Cardiovascular Effects: Certain arylpiperazine-bearing pyrrolidin-2-one derivatives have been evaluated as antiarrhythmic and antihypertensive agents, often acting as α-adrenoceptor antagonists.[20][21]
Methodologies for Evaluating Biological Activity
A multi-tiered approach involving both in vitro and in vivo assays is crucial for comprehensively characterizing the biological activity of pyrrolidin-2-one intermediates.[23][24][25] This workflow ensures a systematic evaluation from cellular-level effects to whole-organism responses.
In Vitro Assays
In vitro assays provide the first crucial data on a compound's biological effects in a controlled, non-organismal setting.[23][26]
3.1.1 Cytotoxicity Assessment (MTT Assay)
Rationale: This is a foundational colorimetric assay to determine a compound's effect on cell viability. It is a self-validating system because it measures the metabolic activity of cells via the reduction of tetrazolium salt (MTT) to formazan by mitochondrial dehydrogenases. A decrease in metabolic activity correlates with either cytotoxicity or a reduction in cell proliferation. This initial screen is vital to distinguish between targeted pharmacological effects and general toxicity.
Experimental Protocol:
-
Cell Plating: Seed cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test pyrrolidin-2-one derivative in the appropriate cell culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is then calculated.[1]
3.1.2 Acetylcholinesterase (AChE) Inhibition Assay
Rationale: To investigate the nootropic potential of derivatives, assessing their impact on the cholinergic system is key. AChE is the enzyme that degrades the neurotransmitter acetylcholine.[2] Inhibiting this enzyme increases acetylcholine levels in the synaptic cleft, a known mechanism for enhancing cognitive function. This assay directly measures the enzymatic activity in the presence of the test compound.
Experimental Protocol:
-
Reagent Preparation: Prepare a phosphate buffer (pH 8.0), AChE enzyme solution, DTNB (Ellman's reagent), and the substrate acetylthiocholine iodide (ATCI).
-
Reaction Mixture: In a 96-well plate, add 25 µL of the test compound at various concentrations.
-
Enzyme Addition: Add 50 µL of AChE solution and incubate for 15 minutes at 25°C.
-
Reaction Initiation: Add 50 µL of DTNB, followed by 25 µL of ATCI to start the reaction.
-
Data Acquisition: Measure the absorbance at 412 nm every minute for 5-10 minutes. The rate of color change (due to the reaction of thiocholine with DTNB) is proportional to AChE activity.
-
Analysis: Calculate the percentage of inhibition relative to a vehicle control. Donepezil can be used as a positive control.[10]
In Vivo Models
In vivo models are indispensable for understanding how a compound behaves in a complex biological system, providing data on efficacy, pharmacokinetics, and safety.[24]
3.2.1 Anticonvulsant Screening (MES and PTZ Models)
Rationale: These two models are the gold standard for preliminary anticonvulsant screening in mice or rats.[13] Their differing mechanisms of seizure induction allow for the classification of a compound's potential mode of action, as described in Section 2.2.
Experimental Protocol:
-
Animal Preparation: Use male Swiss albino mice (20-25 g). Administer the test compound intraperitoneally (i.p.) at various doses (e.g., 30, 100, 300 mg/kg).[15]
-
Seizure Induction (at time of peak effect, e.g., 30 min post-injection):
-
MES Test: Deliver an electrical stimulus (e.g., 50 mA, 0.2 s) via corneal electrodes. The endpoint is the abolition of the hind limb tonic extensor phase.[13]
-
PTZ Test: Administer a subcutaneous injection of PTZ (e.g., 85 mg/kg). The endpoint is the failure to observe clonic seizures for at least 5 seconds within a 30-minute observation period.[12]
-
-
Neurotoxicity Assessment: Evaluate motor impairment using the rotarod test. Mice are placed on a rotating rod, and the inability to remain on the rod for a set time (e.g., 1 minute) indicates neurotoxicity.[15]
-
Data Analysis: Determine the ED₅₀ (median effective dose) for anticonvulsant activity and the TD₅₀ (median toxic dose) from the rotarod test. The Protective Index (PI = TD₅₀/ED₅₀) provides a measure of the drug's safety margin.
Conclusion and Future Perspectives
The pyrrolidin-2-one scaffold is a validated and highly fruitful starting point for the discovery of new therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, including nootropic, anticonvulsant, anti-inflammatory, and anticancer effects. The success of this scaffold lies in its favorable physicochemical properties and its synthetic tractability, which allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity.
Future research will likely focus on the development of hybrid molecules that combine the pyrrolidin-2-one core with other pharmacophores to achieve multi-target activity, a promising strategy for treating complex diseases like cancer and neurodegenerative disorders.[27] Advances in synthetic methodologies, including asymmetric synthesis and biocatalysis, will continue to provide access to novel and stereochemically complex derivatives, further expanding the therapeutic potential of this exceptional class of pharmaceutical intermediates.[28][29]
References
-
Synthesis and Anticonvulsant Activity of Some 1-Substituted-2-oxopyrrolidine Derivatives, II. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]
-
Krajewska, A., et al. (2010). Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents. Pharmacological Reports, 62(1), 68-85. Retrieved February 27, 2026, from [Link]
-
Pytka, K., et al. (2011). Antiarrhythmic and antioxidant activity of novel pyrrolidin-2-one derivatives with adrenolytic properties. Pharmacological Reports, 63(3), 749-760. Retrieved February 27, 2026, from [Link]
-
Catarzi, D., et al. (1995). A new class of pyrrolidin-2-ones: synthesis and pharmacological study. II. Il Farmaco, 50(11), 785-789. Retrieved February 27, 2026, from [Link]
-
Iannitelli, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4899. Retrieved February 27, 2026, from [Link]
-
Al-Amiery, A. A., et al. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Journal of Engineering Science and Technology, 15(2), 1148-1161. Retrieved February 27, 2026, from [Link]
-
Sapa, J., et al. (2014). Evaluation of anticonvulsant activity of novel pyrrolidin-2-one derivatives. Pharmacological Reports, 66(4), 648-653. Retrieved February 27, 2026, from [Link]
-
An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. (2021). Russian Journal of Organic Chemistry, 57(10). Retrieved February 27, 2026, from [Link]
-
Perekhoda, L., et al. (2024). SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED WITH NEBRACETAM. ScienceRise: Pharmaceutical Science, (4), 4-13. Retrieved February 27, 2026, from [Link]
-
Meltzer, P. C., et al. (2003). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 46(13), 2623-2635. Retrieved February 27, 2026, from [Link]
-
Hosseinzadeh, Z., et al. (2018). An Overview on Chemistry and Biological Importance of Pyrrolidinone. Current Organic Synthesis, 15(2), 166-178. Retrieved February 27, 2026, from [Link]
-
Gouliaev, A. H., & Senning, A. (1994). Recent development in 2‐pyrrolidinone‐containing nootropics. Drugs of the Future, 19(2), 141-158. Retrieved February 27, 2026, from [Link]
-
Geronikaki, A., et al. (2011). Synthesis, in silico docking experiments of new 2-pyrrolidinone derivatives and study of their anti-inflammatory activity. Bioorganic & Medicinal Chemistry, 19(9), 2847-2858. Retrieved February 27, 2026, from [Link]
-
An Overview on Chemistry and Biological Importance of Pyrrolidinone. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]
-
SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. (2013). Journal of Pharmaceutical Negative Results, 4(1), 22-29. Retrieved February 27, 2026, from [Link]
-
Kumar, A., et al. (2023). Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. Pharmacology, Biochemistry and Behavior, 229, 173602. Retrieved February 27, 2026, from [Link]
-
Iwata, H., et al. (2009). Synthesis and evaluation of pyrrolin-2-one compounds, a series of plasminogen activator inhibitor-1 inhibitors. Chemical & Pharmaceutical Bulletin, 57(9), 979-985. Retrieved February 27, 2026, from [Link]
-
An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaff olds. (2021). ResearchGate. Retrieved February 27, 2026, from [Link]
-
Poyraz, S., et al. (2025). Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1). Retrieved February 27, 2026, from [Link]
-
Poyraz, S., et al. (2025). Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1). Retrieved February 27, 2026, from [Link]
-
Obniska, J., et al. (2011). Synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones. Bioorganic & Medicinal Chemistry, 19(20), 6036-6044. Retrieved February 27, 2026, from [Link]
-
Synthesis and nootropic activity prediction of some 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives structurally related with nebracetam. (2024). ResearchGate. Retrieved February 27, 2026, from [Link]
-
Hsieh, M.-C., et al. (2017). Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors. Molecules, 22(6), 913. Retrieved February 27, 2026, from [Link]
-
A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke. (2021). Semantic Scholar. Retrieved February 27, 2026, from [Link]
-
Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. (2025). Molecules, 30(1), 1. Retrieved February 27, 2026, from [Link]
-
Bioassays: Essential Tools for Evaluating Biological Activity and Safety. (2024). Applied Microbiology: Open Access, 10(5). Retrieved February 27, 2026, from [Link]
-
Assessing bioactivity. (2010). Pharmacognosy Research, 2(5), 283. Retrieved February 27, 2026, from [Link]
-
Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. (n.d.). David Discovers Drug Discovery. Retrieved February 27, 2026, from [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). International Journal of Molecular Sciences, 25(20), 11158. Retrieved February 27, 2026, from [Link]
-
Bioassay Experiments in Pharmacology. (n.d.). MyCalpharm. Retrieved February 27, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.uran.ua [journals.uran.ua]
- 5. pnrjournal.com [pnrjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. eurekaselect.com [eurekaselect.com]
- 8. researchgate.net [researchgate.net]
- 9. scilit.com [scilit.com]
- 10. Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of anticonvulsant activity of novel pyrrolidin-2-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A new class of pyrrolidin-2-ones: synthesis and pharmacological study. II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. (PDF) Synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones [academia.edu]
- 16. Synthesis, in silico docking experiments of new 2-pyrrolidinone derivatives and study of their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Antiarrhythmic and antioxidant activity of novel pyrrolidin-2-one derivatives with adrenolytic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis and evaluation of pyrrolin-2-one compounds, a series of plasminogen activator inhibitor-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. longdom.org [longdom.org]
- 24. Assessing bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mycalpharm.com [mycalpharm.com]
- 26. accio.github.io [accio.github.io]
- 27. tandfonline.com [tandfonline.com]
- 28. mdpi.com [mdpi.com]
- 29. pdf.benchchem.com [pdf.benchchem.com]
Introduction: The Critical Role of Form Selection in Pharmaceutical Development
An In-Depth Technical Guide to the Comparative Properties of 3-(Methylamino)pyrrolidin-2-one: Hydrochloride Salt vs. Free Base
In the journey of a drug candidate from discovery to a viable therapeutic, the selection of its physical form is a pivotal decision with far-reaching consequences. The active pharmaceutical ingredient (API) can exist in various solid-state forms, most commonly as a neutral "free base" or as a salt. The choice between these forms is not trivial; it profoundly influences critical biopharmaceutical and manufacturability attributes, including solubility, stability, dissolution rate, and hygroscopicity.[1] This guide provides a detailed technical comparison of 3-(methylamino)pyrrolidin-2-one in its free base form and as a hydrochloride (HCl) salt, offering a framework for researchers, scientists, and drug development professionals to make informed decisions based on fundamental physicochemical principles and rigorous experimental evaluation.
3-(Methylamino)pyrrolidin-2-one is a substituted pyrrolidinone, a class of compounds with diverse applications in medicinal chemistry. Understanding the distinct properties of its free base versus its HCl salt is essential for optimizing its development pathway, whether for a new therapeutic agent or as a key chemical intermediate.
Molecular Overview: Structure and Ionization State
The fundamental difference between the free base and its hydrochloride salt lies in the ionization state of the most basic functional group. The free base is a neutral molecule, while the hydrochloride salt is an ion pair formed by the protonation of the secondary amine by hydrochloric acid.
-
3-(Methylamino)pyrrolidin-2-one (Free Base)
-
3-(Methylamino)pyrrolidin-2-one Hydrochloride (HCl Salt)
The equilibrium between these two forms is governed by the pKa of the secondary amine and the pH of the surrounding environment.
Caption: Acid-Base Equilibrium of 3-(Methylamino)pyrrolidin-2-one.
A Head-to-Head Comparison of Physicochemical Properties
The conversion of the free base to its hydrochloride salt introduces ionic character, which dramatically alters its physical and chemical properties. The following sections delve into these differences, explaining the underlying causality and the implications for pharmaceutical development.
Aqueous Solubility
Hydrochloride Salt: It is expected to exhibit significantly higher aqueous solubility. The ionic nature of the salt allows for strong ion-dipole interactions with water molecules, facilitating dissolution. For many amine-containing drugs, conversion to a hydrochloride salt is a standard strategy to increase aqueous solubility and, consequently, improve bioavailability for oral or intravenous administration.[5][6]
Free Base: As a neutral organic molecule, its aqueous solubility is predicted to be considerably lower. Dissolution is dependent on weaker hydrogen bonding and dipole-dipole interactions with water. Low aqueous solubility can be a major hurdle, leading to poor absorption and limited formulation options.[1]
Causality: The primary driver for the solubility difference is the Gibbs free energy of solvation. The large, negative enthalpy change associated with hydrating the ammonium cation and chloride anion of the salt form typically outweighs the energy required to break the crystal lattice, leading to enhanced solubility compared to the neutral free base.
Stability
Hydrochloride Salt: While often more stable in the solid state due to a higher melting point and more ordered crystal lattice, hydrochloride salts can introduce specific stability challenges. The presence of the chloride ion can make the compound more susceptible to hygroscopicity, and the moisture absorbed can accelerate degradation pathways like hydrolysis.[1] Furthermore, an aqueous solution of the salt will have an acidic pH, which could catalyze the degradation of pH-sensitive molecules.
Free Base: The free base may be more susceptible to chemical degradation pathways that are less prevalent in the protonated form, such as oxidation at the lone pair of electrons on the nitrogen atom. However, it avoids the potential stability issues associated with hygroscopicity and low pH that can affect the salt form. The stability of related pyrrolidine structures has been shown to be highly dependent on pH, temperature, and the presence of oxidizing agents.[7][8]
Hygroscopicity
Hydrochloride Salt: Salts of mineral acids, like HCl, are generally polar and have a higher propensity to absorb moisture from the atmosphere.[1] This property, known as hygroscopicity, can have significant negative consequences, including physical changes (e.g., deliquescence, caking), altered mechanical properties for tableting, and initiation of chemical degradation.[1][9][10]
Free Base: The free base, being less polar, is expected to be less hygroscopic. Low hygroscopicity is a highly desirable trait for a solid dosage form, as it simplifies manufacturing, packaging, and storage requirements, leading to a more robust drug product.[1]
Causality: Hygroscopicity is driven by the affinity of the solid surface for water molecules.[11] The ionic centers (R₃N-H⁺ and Cl⁻) in the salt's crystal lattice are strong Lewis acids and bases, respectively, which readily form hydrogen bonds with atmospheric water vapor.
Melting Point
Hydrochloride Salt: Ionic compounds form strong, ordered crystal lattices. The electrostatic forces (ionic bonds) holding the lattice together are significantly stronger than the intermolecular forces (like hydrogen bonding and van der Waals forces) in the crystal of the neutral free base. Consequently, the hydrochloride salt is expected to have a much higher melting point. A high melting point is often correlated with better thermodynamic stability in the solid state.
Free Base: The melting point will be lower due to the weaker intermolecular forces in its crystal lattice.
Quantitative Data Summary: Expected Trends
While specific experimental data for 3-(methylamino)pyrrolidin-2-one is not widely published, the expected trends based on established pharmaceutical science principles are summarized below. These properties must be confirmed experimentally for any new compound.
| Property | 3-(Methylamino)pyrrolidin-2-one Free Base | 3-(Methylamino)pyrrolidin-2-one HCl Salt | Rationale & Implication |
| Aqueous Solubility | Lower | Significantly Higher | Salt form is preferred for aqueous formulations (IV, oral solutions) and may enhance bioavailability.[5][6] |
| Stability (Solid) | Generally Good | High (often higher due to lattice energy) | Higher melting point of salt suggests greater physical stability. |
| Stability (Solution) | pH-dependent; potential for oxidation | pH-dependent; lower pH may affect stability | Forced degradation studies are essential to identify liabilities for both forms.[7] |
| Hygroscopicity | Lower / Non-hygroscopic | Higher / Potentially Hygroscopic | Free base is often advantageous for solid dosage form stability and handling.[1][10] |
| Melting Point | Lower | Higher | Indicates stronger crystal lattice forces and generally greater physical stability for the salt. |
| Dissolution Rate | Slower | Faster | Faster dissolution of the salt can lead to more rapid drug absorption. |
| Processability | Potentially better flow/less caking | May be prone to caking if hygroscopic | Hygroscopicity of the salt can complicate manufacturing processes like blending and compression.[9] |
Experimental Protocols for Characterization
To generate the data needed for an informed decision, a series of standardized experiments must be performed.
Caption: Workflow for Physicochemical Characterization and Form Selection.
Protocol 1: pKa Determination by Potentiometric Titration
Causality: The pKa value is the pH at which the free base and its conjugate acid (the protonated form) are present in equal concentrations. It is essential for predicting solubility-pH profiles and selecting appropriate buffer systems.
-
Preparation: Accurately weigh ~10-20 mg of the free base and dissolve it in a known volume (e.g., 50 mL) of deionized water, potentially with a small amount of co-solvent (e.g., methanol) if solubility is very low.
-
Titration Setup: Place the solution in a jacketed beaker at a constant temperature (25 °C). Use a calibrated pH electrode and a micro-burette.
-
Titration: Titrate the solution with a standardized titrant (e.g., 0.1 M HCl). Record the pH value after each incremental addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point on the resulting titration curve.
Protocol 2: Equilibrium Aqueous Solubility (Shake-Flask Method)
Causality: This method determines the thermodynamic equilibrium solubility, which represents the true saturation point of the compound in a given medium. It is the gold standard for assessing solubility.
-
System Preparation: Add an excess amount of the solid (either free base or HCl salt) to vials containing a fixed volume (e.g., 2 mL) of the desired medium (e.g., purified water, pH 1.2 buffer, pH 6.8 buffer).
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-72 hours). Ensure excess solid remains.
-
Sampling & Analysis: After equilibration, filter the samples through a 0.22 µm filter to remove undissolved solid.
-
Quantification: Dilute the filtrate appropriately and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Protocol 3: Hygroscopicity Assessment
Causality: This experiment quantifies the extent and rate of water uptake by the solid material as a function of relative humidity (RH), classifying it according to established pharmaceutical standards.
-
Static Method (Desiccators):
-
Prepare a series of sealed desiccators containing saturated salt solutions to create atmospheres of known RH (e.g., NaCl for 75% RH, MgCl₂ for 33% RH).[9]
-
Accurately weigh a small amount (e.g., 10-15 mg) of the test compound into a tared sample pan.
-
Place the open pans in the desiccators at a constant temperature (e.g., 25 °C).
-
After a set period (e.g., 24 or 48 hours), re-weigh the samples to determine the percentage weight gain due to moisture sorption.[10]
-
-
Dynamic Vapor Sorption (DVS):
-
A more sophisticated method using a DVS instrument.
-
Place a small, accurately weighed sample in the instrument.
-
The instrument exposes the sample to a programmed sequence of increasing and decreasing RH steps at a constant temperature.
-
The microbalance continuously records the sample's mass change, generating a detailed sorption/desorption isotherm.
-
Conclusion and Strategic Implications
The choice between the free base and hydrochloride salt of 3-(methylamino)pyrrolidin-2-one is a classic trade-off in pharmaceutical development. The hydrochloride salt is likely to offer superior aqueous solubility and dissolution rate, which are critical for achieving adequate bioavailability. However, these advantages may come at the cost of increased hygroscopicity and potential stability issues, which can complicate manufacturing and reduce shelf-life. Conversely, the free base is expected to be more robust against moisture but may present significant challenges in formulation due to poor solubility.
Ultimately, the optimal form depends on the intended application and dosage form. For an intravenous solution, the highly soluble HCl salt would be the unequivocal choice. For a solid oral tablet, the decision is more complex. The HCl salt might be viable if the hygroscopicity is manageable through formulation (e.g., inclusion of desiccants) and protective packaging. If solubility of the free base is sufficient to meet the target dose, or if it can be enhanced through formulation technologies like micronization or amorphous dispersions, its superior solid-state properties could make it the preferred candidate. A thorough, data-driven characterization as outlined in this guide is the only reliable way to navigate this critical decision and select the form with the highest probability of success.
References
-
Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616. (General principles reflected in search result[1])
-
Tantry, S. J., & Suryanarayanan, R. (2020). Hygroscopicity and Hydrates in Pharmaceutical Solids: Solid Form and Drug Development. ResearchGate. (General principles reflected in search result[11])
-
Chemistry LibreTexts. (2022, February 18). 3.5: Chemical Properties of Amines. Bases and Salt Formation. Retrieved February 27, 2026, from a URL similar to [Link]
-
PubChemLite. (n.d.). 3-(methylamino)pyrrolidin-2-one hydrochloride (C5H10N2O). Retrieved February 27, 2026, from a URL similar to [Link]
- MDPI. (2023, October 7). Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. Molecules, 28(19), 6985.
-
ResearchGate. (n.d.). Properties of Amines and their Hydrochloride Salt. Retrieved February 27, 2026, from a URL similar to [Link]
-
Chemistry LibreTexts. (2022, March 30). 11.10: Chemical Properties: Amines as Bases. Retrieved February 27, 2026, from a URL similar to [Link]
-
PharmaInfo. (2013, June 15). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Retrieved February 27, 2026, from a URL similar to [Link]
- Journal of Chemical and Pharmaceutical Research. (2013). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. JOCPR, 5(5), 156-163.
-
Office of Justice Programs. (n.d.). Long-Term Stability of Synthetic Cathinones in Forensic Toxicology Samples. Retrieved February 27, 2026, from a URL similar to [Link]
- Lepaumier, H., et al. (2012). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 51(38), 12355-12364.
Sources
- 1. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. 3-(methylamino)pyrrolidin-2-one hydrochloride 95% | CAS: 1423024-20-7 | AChemBlock [achemblock.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ojp.gov [ojp.gov]
- 8. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmainfo.in [pharmainfo.in]
- 10. jocpr.com [jocpr.com]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 3-(Methylamino)pyrrolidin-2-one from γ-Butyrolactone: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the synthesis of 3-(methylamino)pyrrolidin-2-one, a valuable intermediate in pharmaceutical development, starting from the readily available precursor, γ-butyrolactone (GBL). The described methodology follows a robust two-step synthetic sequence: α-bromination of GBL followed by nucleophilic substitution with methylamine. This application note offers in-depth explanations of the underlying chemical principles, step-by-step experimental protocols, and critical considerations for reaction optimization and safety.
Introduction: Strategic Importance of 3-(Methylamino)pyrrolidin-2-one
Pyrrolidin-2-one derivatives are a prominent class of heterocyclic compounds frequently encountered in the core structures of various biologically active molecules and pharmaceuticals. Specifically, the introduction of a methylamino group at the 3-position imparts unique physicochemical properties that are often crucial for modulating pharmacological activity. The target compound, 3-(methylamino)pyrrolidin-2-one, serves as a key building block in the synthesis of more complex molecules, including but not limited to, novel antibiotics, central nervous system agents, and antiviral drugs.
The synthetic strategy outlined herein leverages γ-butyrolactone (GBL), an inexpensive and industrially available solvent and chemical intermediate.[1] The transformation of GBL to the desired product necessitates the introduction of a nitrogen-containing substituent at the α-carbon, a task achieved through a classic halogenation-amination sequence.
Synthetic Pathway Overview
The synthesis of 3-(methylamino)pyrrolidin-2-one from γ-butyrolactone is a two-step process. The first step involves the α-bromination of γ-butyrolactone to form α-bromo-γ-butyrolactone. This intermediate is then reacted with methylamine in the second step to yield the final product.
Figure 1: Overall synthetic scheme for the conversion of γ-butyrolactone to 3-(methylamino)pyrrolidin-2-one.
Step 1: α-Bromination of γ-Butyrolactone
The initial and critical step in this synthesis is the selective bromination of GBL at the α-position (the carbon atom adjacent to the carbonyl group). This is typically achieved through a Hell-Volhard-Zelinsky-like reaction, where a catalytic amount of phosphorus (usually red phosphorus) facilitates the reaction with elemental bromine.
Mechanism and Rationale
The reaction proceeds via the formation of an enol or enolate intermediate, which is the reactive species that attacks the bromine. The presence of red phosphorus is crucial as it reacts with a small amount of bromine to form phosphorus tribromide (PBr₃) in situ. PBr₃ then converts the GBL into its corresponding acyl bromide. This acyl bromide readily enolizes, and the resulting enol attacks a molecule of bromine to afford the α-bromo acyl bromide. Finally, the acyl bromide is converted back to the lactone by reaction with the starting GBL, regenerating PBr₃ and propagating the catalytic cycle.
Experimental Protocol: Synthesis of α-Bromo-γ-butyrolactone
This protocol is adapted from established procedures for the α-bromination of lactones.[2][3][4]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| γ-Butyrolactone (GBL) | 86.09 | 100 g (1.16 mol) | 1.16 |
| Red Phosphorus | 30.97 | 13.4 g (0.43 g-atom) | 0.43 |
| Bromine (Br₂) | 159.81 | 390 g (133 ml, 2.44 mol) | 2.44 |
| Diethyl Ether | 74.12 | As needed for extraction | - |
| Magnesium Sulfate (anhydrous) | 120.37 | As needed for drying | - |
Equipment:
-
1 L three-necked round-bottomed flask
-
Dropping funnel
-
Mechanical stirrer
-
Reflux condenser
-
Ice bath
-
Heating mantle
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a 1 L three-necked round-bottomed flask equipped with a dropping funnel, a sealed mechanical stirrer, and an efficient reflux condenser, place 100 g (1.16 moles) of redistilled γ-butyrolactone and 13.4 g (0.43 g-atom) of red phosphorus.
-
Initial Bromine Addition: While stirring the mixture moderately and cooling with an ice bath, add 195 g (66.5 ml, 1.22 moles) of bromine from the dropping funnel over a period of 30 minutes.
-
Heating and Second Bromine Addition: Heat the mixture to 70°C and add an additional 195 g (66.5 ml, 1.22 moles) of bromine over 30 minutes.
-
Reaction Completion: After the second bromine addition is complete, raise the temperature to 80°C and maintain it for 3 hours.
-
Quenching and Work-up: Cool the reaction mixture and carefully blow air through it to remove excess bromine and hydrogen bromide. Cautiously add 25 ml of water with stirring to the cooled mixture. A vigorous reaction will occur. Once the reaction subsides, add an additional 300 ml of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with two 200 ml portions of diethyl ether.
-
Drying and Purification: Dry the combined ether extracts over anhydrous magnesium sulfate. Filter the drying agent and remove the ether by rotary evaporation. The crude α-bromo-γ-butyrolactone can be purified by vacuum distillation. The expected boiling point is around 125–127°C at 13 mmHg.[2]
Safety Precautions:
-
This procedure must be performed in a well-ventilated fume hood.
-
Bromine is highly corrosive and toxic. Wear appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.
-
α-Bromo-γ-butyrolactone is a vesicant (causes blistering).[2] Handle with extreme care.
Step 2: Amination of α-Bromo-γ-butyrolactone
The second step involves the nucleophilic substitution of the bromide in α-bromo-γ-butyrolactone with methylamine. This reaction proceeds via an SN2 mechanism, where the nitrogen atom of methylamine attacks the carbon bearing the bromine atom, displacing the bromide ion and forming the desired 3-(methylamino)pyrrolidin-2-one.
Reaction Mechanism
The lone pair of electrons on the nitrogen atom of methylamine acts as the nucleophile. It attacks the electrophilic carbon atom bonded to the bromine. The reaction is typically carried out in a suitable solvent that can dissolve both reactants. An excess of methylamine is often used to drive the reaction to completion and to neutralize the hydrobromic acid (HBr) that is formed as a byproduct.
Sources
- 1. γ-Butyrolactone - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of α-bromolactones from lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. beilstein-journals.org [beilstein-journals.org]
Application Note: Strategic Incorporation of 3-(Methylamino)pyrrolidin-2-one Scaffolds for Peptide Backbone Rigidification
Abstract
This technical guide details the methodology for utilizing 3-(Methylamino)pyrrolidin-2-one (MAP) as a high-value peptidomimetic constraint. Unlike standard amino acids, MAP introduces a fixed
Introduction: The Conformational Lock
Peptide therapeutics often fail due to rapid enzymatic degradation and poor bioavailability. Linear peptides exist as an ensemble of conformers; binding to a receptor requires an entropic cost to adopt the bioactive shape.
3-(Methylamino)pyrrolidin-2-one acts as a "Conformational Lock" by mimicking a dipeptide unit (typically the
-
Lactam Cyclization: The covalent linkage between the backbone nitrogen and the preceding
-carbon restricts rotation, fixing the peptide bond in a trans or cis orientation (Freidinger Lactam principle). - -Methylation: The methyl group on the exocyclic amine creates steric bulk, favoring specific rotamers and improving lipophilicity.
Mechanistic Logic
The incorporation of MAP addresses the "Peptide Paradox"—the trade-off between flexibility (for synthesis) and rigidity (for potency).
Figure 1: Decision framework for selecting MAP constraints in drug design.
Pre-Protocol: Building Block Synthesis
Critical Note: The raw chemical 3-(Methylamino)pyrrolidin-2-one (CAS 1314899-15-4) lacks the carboxylic acid handle required for Solid Phase Peptide Synthesis (SPPS). It acts as the nucleophilic component. To use it as an internal backbone spacer, it must be functionalized at the Ring Nitrogen (Position 1).
Synthesis of Fmoc-MAP-OH (Building Block)
Objective: Convert the core lactam into N-Fmoc-3-(methylamino)-2-pyrrolidinone-1-acetic acid.
-
Alkylation (Carboxyl Installation):
-
Reagents: 3-(Methylamino)pyrrolidin-2-one, tert-butyl bromoacetate, NaH (sodium hydride).
-
Solvent: Anhydrous DMF.
-
Procedure: Treat the lactam with NaH (1.1 eq) at 0°C to deprotonate the Ring Nitrogen. Add tert-butyl bromoacetate slowly. The steric bulk of the C3-methylamino group generally directs alkylation to the Ring Nitrogen (N1) rather than the exocyclic amine, provided the exocyclic amine is protected (e.g., Boc) or careful stoichiometry is used.
-
Refinement: Ideally, start with 3-(Boc-methylamino)pyrrolidin-2-one . Alkylate N1 with tert-butyl bromoacetate.
-
-
Selective Deprotection & Reprotection:
-
Remove the Boc group (TFA/DCM).[1]
-
Install Fmoc group on the methylamino nitrogen using Fmoc-OSu and
in Acetone/Water. -
Remove the tert-butyl ester (TFA) to reveal the free carboxylic acid.
-
Result: Fmoc-MAP-OH (Ready for SPPS).
Protocol: Solid Phase Incorporation (SPPS)
This section details the incorporation of the Fmoc-MAP-OH unit and the subsequent coupling of the next amino acid onto the hindered
Challenge: The
Materials
-
Resin: Rink Amide (for C-term amides) or 2-Chlorotrityl Chloride (for C-term acids).
-
Coupling Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU.
-
Base: DIEA (Diisopropylethylamine).
-
Solvent: DMF (Dimethylformamide), NMP (N-Methyl-2-pyrrolidone).
Step-by-Step Workflow
Step 1: Coupling Fmoc-MAP-OH to the Resin
Since the carboxyl group of MAP is on a primary carbon (via the acetic acid linker), this coupling is standard.
-
Activate: Dissolve Fmoc-MAP-OH (3 eq), HATU (2.9 eq), and DIEA (6 eq) in DMF.
-
Coupling: Add to resin. Shake for 45–60 minutes.
-
Wash: DMF (3x), DCM (3x).
-
Confirm: Standard Kaiser Test (Ninhydrin) should be negative (colorless beads).
Step 2: Fmoc Deprotection[1][2]
-
Reagent: 20% Piperidine in DMF with 0.1 M HOBt (HOBt prevents aspartimide formation and racemization).
-
Cycles: Treat 2 x 10 min.
-
Wash: DMF (5x).
-
Note: The resin now displays the secondary
-methyl amine .
Step 3: Coupling the Next Amino Acid (The Critical Step)
Coupling onto the secondary methylamine of MAP is difficult. Standard HBTU/DIC protocols will fail or result in low yield (deletion sequences).
-
Selection of Reagents: Use HATU or PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate).[3][4]
-
Why? The Aza-benzotriazole moiety (HOAt derived) effects faster acylation on hindered amines than HOBt.
-
-
Procedure:
-
Dissolve Next-Fmoc-AA-OH (4 eq).
-
Add HATU (4 eq) and HOAt (4 eq) in NMP (NMP swells resin better than DMF for difficult sequences).
-
Add DIEA (8 eq).
-
Double Coupling: Perform the reaction for 2 hours. Drain. Repeat with fresh reagents for another 2 hours or overnight.
-
-
Monitoring (Mandatory):
-
Do NOT use Kaiser Test. It does not detect secondary amines reliably.
-
Use Chloranil Test:
-
Reagent: 2% Chloranil in DMF/Acetaldehyde.
-
Positive (Uncoupled): Blue/Green beads.
-
Negative (Coupled): Colorless/Amber beads.
-
-
Alternative: Micro-cleavage and LC-MS check.
-
Data: Coupling Reagent Efficiency for N-Methyl Amines
| Reagent | Coupling Efficiency | Racemization Risk | Recommendation |
| HBTU/HOBt | Low (<40%) | Low | Avoid for MAP coupling. |
| PyBOP | Medium (60-80%) | Low | Acceptable backup. |
| HATU/HOAt | High (>95%) | Medium | Gold Standard for MAP. |
| COMU | High (>95%) | Low | Excellent alternative (safer byproduct). |
Visualizing the Workflow
The following diagram illustrates the specific SPPS logic required for the MAP residue, highlighting the divergence from standard protocols.
Figure 2: SPPS workflow emphasizing the critical monitoring point at the secondary amine coupling.
Validation & Quality Control
Once the peptide is cleaved (TFA/TIS/H2O, 95:2.5:2.5), rigorous analysis is required.
LC-MS Verification
-
Expected Mass Shift: The MAP residue (assuming
core as incorporated) adds a specific mass. Ensure the isotope pattern matches. -
Fragment Analysis:
-methyl peptides often fragment differently in MS/MS. Look for enhanced -ion or -ion stability at the MAP site.
NMR Conformational Analysis
To verify the "Conformational Lock":
-
NOESY/ROESY: Look for Strong NOE signals between the
-methyl protons and the -proton of the preceding residue ( ). -
Temperature Coefficient: Measure amide proton shifts at varying temperatures. A low coefficient (
) for the amide following the MAP indicates a solvent-shielded hydrogen bond, confirming the -turn induction.
References
-
Freidinger, R. M., Veber, D. F., et al. (1980). "Bioactive conformation of luteinizing hormone-releasing hormone: evidence from a conformationally constrained analog." Science, 210(4470), 656–658. Link
-
Teixidó, M., et al. (2005).[3] "Solid-phase synthesis and characterization of N-methyl-rich peptides." Journal of Peptide Research, 65(2), 153–166.[3] Link
-
Bachem. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Technical Guides. Link
-
Lall, M. S., et al. (2012).[5] "Stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile." Journal of Organic Chemistry, 77(10), 4732–4739.[5] Link
-
Gilon, C., et al. (1991).[6] "Backbone cyclization: A new method for conferring conformational constraint on peptides."[6] Biopolymers, 31(6), 745–750.[6] Link
Sources
- 1. chemistry.du.ac.in [chemistry.du.ac.in]
- 2. chem.uci.edu [chem.uci.edu]
- 3. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. Stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Backbone cyclization: A new method for conferring conformational constraint on peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: Reductive Amination Conditions for 3-Amino-Pyrrolidinone Derivatives
Introduction
The 3-amino-pyrrolidinone scaffold is a privileged structural motif in modern medicinal chemistry. Its rigid, five-membered lactam core, decorated with a versatile primary or secondary amino group, serves as a valuable building block for synthesizing a diverse range of biologically active molecules. Reductive amination stands out as one of the most robust and widely utilized methods for the functionalization of this key amino group.[1][2] This reaction allows for the controlled formation of new carbon-nitrogen bonds, transforming a primary amine into a secondary or tertiary amine by reacting it with an aldehyde or a ketone in the presence of a reducing agent.[1][3]
This application note provides a detailed guide to the principles, key parameters, and practical execution of reductive amination on 3-amino-pyrrolidinone derivatives. It is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation for the synthesis of novel chemical entities.
The Mechanism: A Tale of Two Steps
Reductive amination is a sequential, often one-pot, process that involves two key mechanistic steps:
-
Imine/Iminium Ion Formation: The primary amino group of the 3-amino-pyrrolidinone acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form a C=N double bond, known as an imine (or Schiff base).[4]
-
Reduction: A hydride-based reducing agent then selectively reduces the imine or its protonated form, the iminium ion, to the corresponding secondary or tertiary amine.[3]
The efficiency of the first step is highly pH-dependent. Mildly acidic conditions (typically pH 4-5) are optimal as they facilitate the dehydration of the carbinolamine intermediate without excessively protonating the starting amine, which would render it non-nucleophilic.[1]
Caption: The two-stage mechanism of reductive amination.
Optimizing the Reaction: A Guide to Key Parameters
The success and selectivity of the reductive amination hinge on the careful selection of the reducing agent, solvent, and other reaction conditions. The choice of reducing agent is particularly critical, as it must selectively reduce the iminium ion in the presence of the starting carbonyl compound.[5][6]
| Parameter | Options & Considerations | Expert Insights & Causality |
| Reducing Agent | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Reagent of Choice: Mild and highly selective for imines/iminiums over aldehydes and ketones.[5][7][8] The acetate groups moderate its reactivity. It can be used in a one-pot procedure and does not require strict pH control, making it exceptionally user-friendly.[5][7] |
| Sodium Cyanoborohydride (NaBH₃CN) | Classic but Hazardous: A mild reducing agent that is stable in protic solvents and at acidic pH.[1][9] Its selectivity for imines is optimal at pH 6-8.[6] CRITICAL: NaBH₃CN is highly toxic and can release hydrogen cyanide (HCN) gas under acidic conditions.[10] All manipulations must be performed in a certified chemical fume hood. | |
| Sodium Borohydride (NaBH₄) | Economical but Less Selective: A stronger reducing agent that can readily reduce the starting aldehyde or ketone.[1] It is best used in a two-step (indirect) protocol where the imine is pre-formed before the addition of NaBH₄.[1][7] | |
| Catalytic Hydrogenation (H₂/Catalyst) | "Green" but Broadly Reactive: Utilizes catalysts like Pd/C or PtO₂ with hydrogen gas.[2] While avoiding borohydride reagents, this method is less chemoselective and may reduce other functional groups (e.g., alkenes, nitro groups).[6] | |
| Solvent | 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF), Acetonitrile (MeCN) | Aprotic solvents are preferred for reactions with NaBH(OAc)₃, with DCE often giving the fastest reaction rates.[5][7] |
| Methanol (MeOH), Ethanol (EtOH) | Protic solvents are commonly used with NaBH₃CN and NaBH₄. Methanol can accelerate the formation of aldimines.[5] | |
| Acid Catalyst | Acetic Acid (AcOH) | Often added in catalytic or stoichiometric amounts, especially when reacting with less electrophilic ketones.[5][7] It facilitates the dehydration step to form the imine and protonates the imine to the more reactive iminium ion.[1][2] |
| Temperature | Room Temperature (20-25 °C) | The vast majority of reductive aminations with modern reagents proceed efficiently at ambient temperature. |
| Stoichiometry | Amine:Carbonyl Ratio | To prevent the formation of dialkylated byproducts, a slight excess (e.g., 1.1-1.2 equivalents) of the 3-amino-pyrrolidinone can be used.[5] Conversely, if the amine is more precious, a slight excess of the carbonyl compound may be employed. |
Field-Proven Experimental Protocols
Note on Starting Material: The pyrrolidinone ring nitrogen is a secondary amine and can also participate in reductive amination. For selective functionalization of the 3-amino group, the ring nitrogen should be protected (e.g., with a Boc, Cbz, or other suitable group).[11] The following protocols assume an N-protected 3-amino-pyrrolidinone starting material.
Protocol 1: Direct Reductive Amination with Sodium Triacetoxyborohydride (Preferred Method)
This one-pot procedure is highly reliable for a wide range of aldehydes and unhindered ketones.[5]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 3. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 8. Sodium triacetoxyborohydride [organic-chemistry.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Method for Screening Sodium Cyanoborohydride for Free Cyanide Content and Its Impact on Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Note: 3-(Methylamino)pyrrolidin-2-one as a Scaffold for Neurological Drug Design
Abstract
This guide details the utility of 3-(methylamino)pyrrolidin-2-one (3-MAP) as a privileged scaffold in the design of central nervous system (CNS) therapeutics. Structurally distinct from the 2-oxo-1-pyrrolidine acetamide core of classic racetams (e.g., Levetiracetam), the 3-MAP scaffold introduces a basic amine at the C3 position, creating a rigidified diamine motif. This modification enhances solubility, enables specific hydrogen-bonding interactions within the SV2A synaptic vesicle protein pocket, and mimics the steric constraints of bioactive amino acids like GABA and D-serine. This document provides a validated protocol for the stereoselective synthesis of the (S)-enantiomer, in vitro profiling for SV2A affinity, and blood-brain barrier (BBB) permeability assessment.
Part 1: The Scaffold Advantage
Structural Pharmacology
The pyrrolidin-2-one ring is a validated pharmacophore in neurology, most notably as the core of the "racetam" class of antiepileptics and nootropics. However, traditional racetams primarily utilize the N1-position for functionalization.
The 3-(methylamino) substitution offers three distinct medicinal chemistry advantages:
-
Chiral Vectorization: The C3 carbon is a stereogenic center.[1] The (S)-configuration structurally mimics L-amino acids, often yielding higher affinity for endogenous transporters and receptors (e.g., NMDA glycine site, SV2A).
-
pKa Modulation: The secondary amine at C3 (calculated pKa ~9.[1]2) exists predominantly as a cation at physiological pH, improving aqueous solubility compared to lipophilic N1-substituted analogs.
-
Rigidified Linker: The scaffold acts as a constrained linker, allowing the attachment of lipophilic "warheads" (e.g., fluorinated phenyl groups) to the amine while maintaining a fixed orientation relative to the lactam hydrogen-bond acceptor.
Target Landscape
-
SV2A (Synaptic Vesicle Protein 2A): Primary target for epilepsy.[1] The lactam carbonyl and the 3-amino group form a critical pharmacophore for the SV2A binding pocket.
-
NMDA Receptor (Glycine Site): Structural similarity to D-Cycloserine suggests potential as a partial agonist for cognitive enhancement.[1]
-
Sigma-1 Receptor: N-alkylated derivatives of 3-MAP have shown affinity for Sigma-1, relevant for neuroprotection.
Part 2: Synthetic Protocol (Stereoselective)
Protocol ID: SYN-3MAP-01
Objective: Synthesis of (S)-3-(methylamino)pyrrolidin-2-one hydrochloride. Rationale: We utilize L-2,4-diaminobutyric acid (L-DABA) as the chiral pool starting material. This avoids complex chiral resolutions and ensures high enantiomeric excess (ee >98%).
Materials
-
L-2,4-Diaminobutyric acid dihydrochloride (CAS: 1883-09-6)
-
Hexamethyldisilazane (HMDS)
-
Acetonitrile (anhydrous)
-
Paraformaldehyde[1]
-
Sodium borohydride (NaBH4)
-
Boc-anhydride (Di-tert-butyl dicarbonate)
Workflow Diagram
Figure 1: Stereoselective synthetic route for (S)-3-(methylamino)pyrrolidin-2-one.
Detailed Procedure
Step 1: Cyclization to (S)-3-aminopyrrolidin-2-one
-
Suspend L-DABA.2HCl (10.0 g, 52.3 mmol) in anhydrous acetonitrile (150 mL).
-
Add HMDS (30 mL) and reflux for 24 hours under nitrogen. The HMDS acts as a silylating agent to solubilize the amino acid and promote intramolecular amide formation.
-
Cool to room temperature and add methanol (50 mL) to quench/desilylate.
-
Concentrate in vacuo.[1] Recrystallize the residue from EtOH/Et2O to yield (S)-3-aminopyrrolidin-2-one.
Step 2: Reductive Methylation (Alternative to Step 3 in diagram for milder conditions) Note: Direct methylation can lead to over-alkylation.[1] The Boc-route (Diagram) is preferred for purity, but this reductive amination route is faster.
-
Dissolve (S)-3-aminopyrrolidin-2-one (1.0 eq) in Methanol.
-
Add Paraformaldehyde (1.1 eq) and stir at RT for 2 hours to form the imine.
-
Cool to 0°C and add NaBH4 (1.5 eq) portion-wise.
-
Stir for 4 hours, quench with 1M HCl, and purify via ion-exchange chromatography (Dowex 50W) to isolate the mono-methylated product.
Part 3: In Vitro Profiling Protocols
SV2A Radioligand Binding Assay
Purpose: To determine if the scaffold retains affinity for the levetiracetam binding site (SV2A).[1]
Materials:
-
Ligand: [3H]-UCB 30889 (Standard high-affinity SV2A ligand).
-
Tissue: Rat cortical membranes or SV2A-transfected HEK293 membranes.[1]
-
Reference: Levetiracetam (Ki ~ 2 µM), Brivaracetam (Ki ~ 60 nM).[1]
Protocol:
-
Membrane Prep: Homogenize rat cortex in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 48,000 x g for 30 min. Resuspend pellet to 2 mg protein/mL.[1]
-
Incubation: In a 96-well plate, mix:
-
25 µL Test Compound (10 nM - 100 µM)
-
25 µL [3H]-UCB 30889 (2 nM final conc)
-
200 µL Membrane suspension
-
-
Equilibrium: Incubate at 4°C for 120 minutes (SV2A binding is temperature sensitive; 4°C prevents degradation).
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.1% polyethyleneimine using a cell harvester. Wash 3x with ice-cold buffer.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 and Ki using the Cheng-Prusoff equation.
PAMPA-BBB (Blood-Brain Barrier) Assay
Purpose: To predict CNS penetration via passive diffusion.
Protocol:
-
Donor Plate: Prepare a 10 mM stock of 3-MAP in DMSO. Dilute to 50 µM in PBS (pH 7.4). Add 200 µL to the donor wells of a PAMPA sandwich plate.
-
Membrane: Coat the PVDF filter of the acceptor plate with 4 µL of Porcine Brain Lipid extract (20 mg/mL in dodecane).
-
Acceptor Plate: Add 200 µL of PBS to acceptor wells.
-
Incubation: Sandwich the plates and incubate at 25°C for 18 hours in a humidity chamber.
-
Quantification: Analyze donor and acceptor concentrations using LC-MS/MS.
-
Calculation: Determine effective permeability (
).-
Target:
cm/s indicates high BBB permeability.
-
Part 4: Data Presentation & Interpretation
Summary of Physicochemical Properties
| Property | 3-(Methylamino)pyrrolidin-2-one | Levetiracetam (Ref) | Interpretation |
| MW | 114.15 g/mol | 170.21 g/mol | Lower MW allows for larger substituents. |
| cLogP | -1.2 (Est) | -0.6 | Highly hydrophilic; requires transport or lipophilic tails. |
| TPSA | 41.5 Ų | 49.7 Ų | Excellent for BBB penetration (<90 Ų).[1] |
| H-Bond Donors | 2 (NH, Amine) | 1 (Amide NH2) | Additional donor at C3 aids specific binding. |
| pKa (Base) | ~9.2 | ~ -1 (Amide) | Basic amine allows salt formation (HCl). |
Screening Cascade Logic
Figure 2: Decision gate for advancing 3-MAP derivatives.
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 10486805, 3-Aminopyrrolidin-2-one. Retrieved from [Link]
-
Kaminski, R. M., et al. (2008).[1] SV2A protein is a broad-spectrum anticonvulsant target: functional correlation between protein binding and seizure protection models. Neuropharmacology. (Contextual grounding for SV2A protocols).
-
Lynch, B. A., et al. (2004).[1] The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam. Proceedings of the National Academy of Sciences. (Mechanistic basis for racetam binding).[1]
-
Malawska, B., & Kulig, K. (2023). Pyrrolidine-2-one derivatives as a promising candidate for diseases associated with cognitive deficits. Pharmacology Biochemistry and Behavior.[1][3][4][5][6] (Support for cognitive applications).
Sources
- 1. researchgate.net [researchgate.net]
- 2. EP1138672A1 - Process for the preparation of 3-amino-pyrrolidine derivatives - Google Patents [patents.google.com]
- 3. Cathinone Neurotoxicity (“The “3Ms”) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. electronicsandbooks.com [electronicsandbooks.com]
protecting group strategies for 3-(Methylamino)pyrrolidin-2-one nitrogen atoms
Application Note: Advanced Orthogonal Protecting Group Strategies for 3-(Methylamino)pyrrolidin-2-one Scaffold Functionalization
Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a self-validating, mechanistically grounded protocol for the orthogonal protection and selective functionalization of the N1 (lactam) and N2 (exocyclic amine) nitrogen atoms of the 3-(methylamino)pyrrolidin-2-one scaffold.
Scaffold Analysis & Mechanistic Rationale
The 3-aminopyrrolidin-2-one heterocycle is widely recognized as a privileged pharmacophore in drug discovery, serving as a critical building block for peptidomimetics and complex heterocycles[1]. Functionalizing this scaffold requires precise control over its two distinct nitrogen atoms, which possess vastly different stereoelectronic profiles[2]:
-
N2 (Exocyclic Secondary Amine): This methylamino group is highly nucleophilic and basic (pKa ~9.5). It reacts rapidly with electrophiles under mild basic conditions (e.g., Triethylamine, DIPEA).
-
N1 (Lactam Nitrogen): The lactam nitrogen is poorly nucleophilic due to the delocalization of its lone pair into the adjacent carbonyl group via amide resonance. Consequently, it has a much higher pKa (~15) and requires strong bases (e.g., NaH, KHMDS) to generate a reactive amide anion prior to electrophilic trapping[3].
This inherent reactivity gradient is the foundation of our orthogonal protecting group strategy[4]. By targeting the highly reactive N2 amine first under mild conditions, we achieve 100% chemoselectivity. The N1 lactam can then be protected under harsher, strongly basic conditions without compromising the N2 protecting group.
Quantitative Strategy Matrix
To ensure maximum flexibility during downstream synthesis, selecting the correct orthogonal pair is critical. The table below summarizes field-proven protecting group combinations for this scaffold.
| Strategy Profile | N2 (Exocyclic Amine) | N1 (Lactam Nitrogen) | Orthogonal Cleavage Conditions |
| Strategy A (Standard) | Boc (tert-Butyloxycarbonyl) | Bn (Benzyl) | N2: 20% TFA in DCM (rt, 1h)N1: H₂, 10% Pd/C, MeOH (rt, 12h) |
| Strategy B (Reductive-Free) | Alloc (Allyloxycarbonyl) | SEM (2-(Trimethylsilyl)ethoxymethyl) | N2: Pd(PPh₃)₄, morpholine, DCMN1: TBAF, THF (rt, 4h) |
| Strategy C (Acid-Free) | Cbz (Carboxybenzyl) | Alloc (Allyloxycarbonyl) | N2: H₂, 10% Pd/C, EtOH (rt, 4h)N1: Pd(PPh₃)₄, dimedone, THF |
Note: Strategy A is detailed in the experimental protocols below due to its robust scalability and cost-effectiveness.
Orthogonal Workflow Visualization
Orthogonal protection and selective deprotection workflow for N1 and N2 functionalization.
Self-Validating Experimental Protocols
Chemoselective N2-Boc Protection
Objective: Mask the highly nucleophilic secondary amine while leaving the lactam intact.
-
Reaction Setup: Dissolve 3-(methylamino)pyrrolidin-2-one (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M) under a nitrogen atmosphere. Cool the solution to 0 °C.
-
Reagent Addition: Add Triethylamine (TEA, 1.5 eq) dropwise, followed by a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) in DCM.
-
Propagation: Remove the ice bath and stir at room temperature for 4 hours.
-
Causality & Validation:
-
Mechanistic Choice: TEA is basic enough to neutralize any hydrochloride salts and catalyze the reaction, but completely incapable of deprotonating the N1 lactam, ensuring 100% regioselectivity[2].
-
In-Process Validation: Monitor via TLC (DCM:MeOH 9:1). The starting material stains dark purple with Ninhydrin (indicating a free amine). The successful N2-Boc product will not stain with Ninhydrin without aggressive heating, validating the consumption of the exocyclic amine.
-
-
Workup: Wash the organic layer with 0.1 M HCl (2x) to selectively partition unreacted TEA and trace starting material into the aqueous layer. Wash with brine, dry over Na₂SO₄, and concentrate.
Regioselective N1-Benzylation
Objective: Protect the lactam nitrogen of the N2-Boc intermediate.
-
Reaction Setup: Dissolve the N2-Boc intermediate (1.0 eq) in anhydrous THF (0.15 M) under a nitrogen atmosphere. Cool to 0 °C.
-
Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in portions. Stir at 0 °C for 30 minutes.
-
Alkylation: Add Benzyl Bromide (BnBr, 1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Causality & Validation:
-
Mechanistic Choice: The 30-minute pre-stir with NaH is critical. It ensures complete, irreversible deprotonation of the lactam (pKa ~15) to form the sodium amide intermediate before the electrophile is introduced, preventing BnBr from reacting with trace moisture[3].
-
In-Process Validation: Monitor via TLC (Hexanes:EtOAc 1:1). The introduction of the benzyl group renders the product strongly UV-active at 254 nm, a stark contrast to the UV-inactive aliphatic starting material.
-
-
Workup: Quench the reaction strictly at 0 °C with saturated aqueous NH₄Cl. Rationale: NH₄Cl safely destroys excess NaH without lowering the pH enough to trigger premature cleavage of the acid-sensitive N2-Boc group. Extract with EtOAc, dry, and purify via silica gel chromatography.
Orthogonal Deprotection Sequences
Depending on downstream synthesis requirements, selectively unmask the desired nitrogen[4]:
-
To unmask N2 (Cleave Boc): Treat the fully protected scaffold with 20% Trifluoroacetic acid (TFA) in DCM at room temperature for 1 hour. The Boc group is cleaved via a tert-butyl cation mechanism. Validation: The N1-Bn group is entirely stable to these acidic conditions.
-
To unmask N1 (Cleave Bn): Dissolve the fully protected scaffold in Methanol. Add 10% Pd/C (0.1 eq by weight) and stir under a Hydrogen atmosphere (1 atm) for 12 hours. Validation: The benzyl group is removed via hydrogenolysis, while the N2-Boc carbamate remains completely stable under reductive conditions.
References
-
Greene's Protective Groups in Organic Synthesis: Fifth Edition Source: Wiley / ResearchGate URL:[Link]
-
Application of the N-Dibenzyl Protective Group in the Preparation of β-Lactam Pseudopeptides Source: Molecules / PubMed Central (PMC) URL:[Link]
-
Protective Groups (Orthogonal Strategy) Source: Organic Chemistry Portal URL:[Link]
Sources
Application Note: Advanced Protocols for the Amide Coupling of 3-(Methylamino)pyrrolidin-2-one
Abstract
This application note details optimized methodologies for the synthesis of amides utilizing 3-(Methylamino)pyrrolidin-2-one. Due to the steric hindrance of the secondary amine and its typical commercial availability as a hydrochloride salt, standard peptide coupling conditions often result in poor yields, stalled reactions, or epimerization. This guide provides mechanistically grounded, step-by-step protocols using HATU for discovery-scale synthesis and T3P® for process-scale applications.
Mechanistic Insights and Reagent Causality
The coupling of 3-(Methylamino)pyrrolidin-2-one with carboxylic acids presents two primary chemical challenges that dictate the design of the reaction protocol:
-
Steric Hindrance : The nucleophilic nitrogen is secondary (N-methyl) and is situated at the
-position (C3) of a bulky lactam ring. This creates a crowded trajectory for the incoming nucleophile during the aminolysis of the activated ester. -
Salt Neutralization : The amine is predominantly supplied as a hydrochloride salt (CAS: 1423024-20-7)[1], requiring precise stoichiometric control of the base to liberate the free amine without causing base-catalyzed epimerization of the carboxylic acid.
To overcome the steric barrier, highly efficient coupling reagents are required. HATU is the premier choice for discovery chemistry. The causality behind HATU's efficacy lies in its leaving group, 7-aza-1-hydroxybenzotriazole (HOAt). The nitrogen atom at the 7-position of the HOAt ester forms a critical hydrogen bond with the incoming secondary amine. This neighboring-group effect creates a cyclic, pre-organized transition state that accelerates aminolysis and effectively bypasses the steric bulk of the pyrrolidone ring .
For scale-up and process chemistry, T3P (Propylphosphonic anhydride) is preferred. While slightly less reactive than HATU, T3P generates exclusively water-soluble phosphate byproducts, eliminating the need for complex chromatographic purification. Furthermore, T3P exhibits exceptional control over epimerization when coupling
Quantitative Reagent Comparison
The following table summarizes the performance of common coupling reagents when applied specifically to the sterically hindered 3-(Methylamino)pyrrolidin-2-one scaffold.
| Coupling Reagent | Activation Intermediate | Yield Expectation | Epimerization Risk | Scalability / Process Fit | Relative Cost |
| HATU | HOAt Active Ester | >90% | Moderate | Low (Explosive risks at scale) | High |
| T3P | Mixed Phosphonic Anhydride | 80–85% | Very Low | High (Water-soluble byproducts) | Moderate |
| PyBOP | OBt Active Ester | 65–75% | Moderate | Low (HMPA byproduct toxicity) | Moderate |
| EDC / HOBt | OBt Active Ester | 50–60% | Moderate | Moderate (Urea byproduct removal) | Low |
Experimental Workflow
Workflow for coupling 3-(Methylamino)pyrrolidin-2-one with carboxylic acids.
Step-by-Step Methodologies
Protocol A: High-Yield Discovery Scale Coupling (HATU-Mediated)
Objective: Rapid, high-yielding amide bond formation for medicinal chemistry structure-activity relationship (SAR) exploration.
-
Preparation of the Acid Solution : In an oven-dried flask under an inert atmosphere (N
), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration. -
Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the solution.
-
Causality: The 3.0 equivalents are strictly required: 1.0 eq deprotonates the carboxylic acid, 1.0 eq is consumed to neutralize the amine hydrochloride salt, and 1.0 eq ensures a sustained basic environment to drive the HATU activation mechanism .
-
-
Activation : Cool the mixture to 0 °C using an ice bath. Add HATU (1.2 eq) portion-wise. Stir for 10–15 minutes at 0 °C to allow the formation of the HOAt active ester.
-
Amine Addition : Add 3-(Methylamino)pyrrolidin-2-one hydrochloride (1.1 eq) in one continuous portion.
-
Coupling : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Self-Validation: Monitor reaction completion via LC-MS; the active ester mass should disappear, replaced by the product mass.
-
Workup : Quench the reaction by adding saturated aqueous NaHCO
. Extract the aqueous layer with Ethyl Acetate (EtOAc) three times. -
Washing : Wash the combined organic layers sequentially with 5% aqueous LiCl (to extract residual DMF), 1M HCl (to remove unreacted amine and DIPEA), saturated NaHCO
, and brine. -
Isolation : Dry over anhydrous Na
SO , filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography.
Protocol B: Scalable Process Coupling (T3P-Mediated)
Objective: Safe, scalable synthesis with minimal epimerization and a simplified, chromatography-free workup.
-
Preparation : Suspend the carboxylic acid (1.0 eq) and 3-(Methylamino)pyrrolidin-2-one hydrochloride (1.05 eq) in EtOAc (0.5 M concentration).
-
Causality: Mixing the acid and amine prior to activation prevents the formation of symmetric anhydrides and minimizes the epimerization of the acid.
-
-
Base Addition : Add DIPEA or N-Methylmorpholine (NMM) (3.0 eq). Stir for 15 minutes at room temperature to ensure complete neutralization of the amine salt.
-
Activation & Coupling : Dropwise add T3P (50 wt% solution in EtOAc, 1.5 eq) via an addition funnel.
-
Heating : Heat the reaction mixture to 45–50 °C for 6–12 hours.
-
Causality: T3P is inherently less reactive than HATU; mild heating is required to drive the coupling of sterically hindered secondary amines to completion.
-
-
Workup : Cool to room temperature. Add water to quench unreacted T3P. The byproducts of T3P are highly water-soluble phosphate salts that partition entirely into the aqueous phase.
-
Washing : Wash the EtOAc layer with water, 1M NaOH, 1M HCl, and brine.
-
Isolation : Dry the organic layer over MgSO
, filter, and concentrate to yield the crude amide. Self-Validation: The resulting product is typically >95% pure by NMR and can be utilized directly in subsequent steps without chromatography.
Troubleshooting & Best Practices
-
Stalled Reactions (Incomplete Conversion) : If LC-MS indicates unreacted active ester but no product formation, the local pH may have dropped. The 3-(Methylamino)pyrrolidin-2-one HCl salt acts as a buffer and can stall the reaction if not fully neutralized. Validation Check : Verify the pH of the reaction mixture by spotting an aliquot on wet pH paper; it must be >8. If it is acidic or neutral, add an additional 0.5–1.0 eq of DIPEA.
-
Epimerization of Chiral Acids : If coupling an
-chiral carboxylic acid, strictly avoid pre-activating the acid with HATU in the absence of the amine. Use Protocol B (T3P) or, if using HATU, mix the acid, amine, and HATU at -20 °C before adding the base dropwise to trap the active ester immediately upon formation.
References
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.[Link]
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 20(2), 140–177.[Link]
-
El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602.[Link]
Sources
Application Note: Strategic Synthesis of Heterocyclic Amino Acids via Pyrrolidinone Intermediates
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Heterocyclic amino acids represent a cornerstone in modern medicinal chemistry, offering a powerful tool to introduce conformational constraints, enhance metabolic stability, and modulate the pharmacological properties of peptides and small molecule drugs. Among the myriad of synthetic approaches, the use of pyrrolidinone-based intermediates has emerged as a particularly robust and versatile strategy. This application note provides an in-depth guide to the synthesis of these valuable building blocks, leveraging the pyrrolidinone scaffold as a chiral template. We will explore key synthetic transformations, including stereoselective Michael additions and 1,3-dipolar cycloadditions, explain the rationale behind methodological choices, and provide detailed, field-proven protocols for implementation in a research setting.
The Pyrrolidinone Scaffold: A Privileged Chiral Template
The five-membered pyrrolidinone (or pyroglutamate) ring system is a privileged scaffold in synthetic chemistry for several compelling reasons. Often derived from readily available and inexpensive chiral pool sources like L-glutamic acid or L-threonine, it provides a stereochemically defined framework upon which chemists can build complexity[1][2].
Key Advantages:
-
Stereochemical Integrity: The pre-existing stereocenter at C5 (from L-glutamic acid) serves as a powerful control element, directing the stereochemical outcome of subsequent reactions.
-
Conformational Rigidity: The cyclic nature of the pyrrolidinone ring reduces the number of available conformations, which can be advantageous in achieving high stereoselectivity in downstream transformations.
-
Orthogonal Functional Handles: The scaffold possesses a secondary amine (or amide), a carbonyl group, and alpha-protons that can be selectively functionalized, allowing for a modular and divergent synthetic approach. The five-membered ring is a common structural motif in many biologically active compounds and organocatalysts[3][4].
Core Synthetic Strategies and Mechanistic Insights
The conversion of simple pyrrolidinone precursors into complex heterocyclic amino acids can be achieved through several powerful synthetic strategies. The choice of method depends on the desired substitution pattern, stereochemistry, and overall synthetic goals.
Asymmetric Michael Addition: Building Stereocenters with Precision
Michael addition reactions are a cornerstone for C-C bond formation. In the context of pyrrolidinone synthesis, they are exceptionally useful for introducing substituents at the C3 and C4 positions. A highly effective approach involves the use of Ni(II) complexes of glycine Schiff bases, which act as nucleophilic glycine equivalents.[5][6]. This methodology allows for the diastereoselective addition to α,β-unsaturated acceptors, leading to the formation of substituted pyroglutamic acids.[7][8].
The mechanism relies on the formation of a planar Ni(II) complex, which holds the glycine Schiff base in a rigid conformation. The chiral auxiliary on the complex effectively shields one face of the nucleophilic carbanion, directing the incoming electrophile to the opposite face with high fidelity.[9]. This method provides a practical and generalized route to a wide array of glutamic and pyroglutamic acid derivatives.[5][9].
[3+2] 1,3-Dipolar Cycloaddition: Constructing the Pyrrolidine Core
The 1,3-dipolar cycloaddition is one of the most powerful methods for constructing five-membered heterocyclic rings.[3]. The reaction between an azomethine ylide (the 1,3-dipole) and an alkene (the dipolarophile) provides a direct, convergent, and often highly stereoselective route to the pyrrolidine core.[10].
Azomethine ylides can be generated in situ from various precursors, such as the condensation of an α-amino acid with an aldehyde. The stereoselectivity of the cycloaddition is controlled by the geometry of the dipole and the nature of the substituents on both the dipole and the dipolarophile. Copper(I)-catalyzed asymmetric variants of this reaction have been developed, providing access to highly enantioenriched pyrrolidine β-amino acid derivatives in excellent yields.[10].
Rearrangement and Ring-Closing Strategies
For accessing more complex or densely functionalized pyrrolidinones, rearrangement reactions can be employed. For instance, a one-pot, three-component cyclization/allylation followed by a Claisen rearrangement has been used to generate novel pyrrolidine-2,3-diones bearing an all-carbon quaternary stereocenter.[11][12]. These highly functionalized intermediates can then be converted into unique β-amino acids through oxidative ring opening.[11]. Such strategies showcase the ability to build significant molecular complexity in a controlled and efficient manner.
| Synthetic Strategy | Key Advantages | Common Limitations | Typical Stereoselectivity |
| Asymmetric Michael Addition | Excellent stereocontrol; predictable outcomes; broad substrate scope for acceptors.[9] | Requires stoichiometric chiral auxiliaries or metal complexes; multi-step process. | High to excellent (dr >20:1).[10] |
| 1,3-Dipolar Cycloaddition | Convergent; builds the core ring structure directly; good for poly-substituted systems.[3] | Control of regioselectivity can be challenging; ylide stability. | Moderate to excellent (ee up to >99%).[10] |
| Claisen Rearrangement | Creates quaternary centers; generates complex scaffolds rapidly.[11] | Requires specific allylic ether precursors; can require harsh thermal conditions. | Exquisitely diastereoselective.[11][12] |
Detailed Experimental Protocols
The following protocols are representative examples designed to be self-validating. They include detailed steps, safety precautions, and guidelines for characterization to ensure reproducibility and success.
Protocol 1: Asymmetric Synthesis of a 3-Substituted Pyroglutamic Acid Derivative via Ni(II) Complex
This protocol is adapted from the principles of Michael addition using a chiral Ni(II) complex.[8][9].
Objective: To synthesize an enantiomerically enriched 3-substituted pyroglutamic acid precursor.
Materials:
-
Ni(II) complex of glycine and (S)-o-[N-(N-benzylprolyl)amino]benzophenone (BPB)
-
Ethyl crotonate (Michael acceptor)
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
2M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried 100 mL round-bottom flask under an inert atmosphere of argon, suspend the Ni(II)-Gly-BPB complex (1.0 eq) in anhydrous THF (40 mL).
-
Reagent Addition: To the stirred suspension, add ethyl crotonate (1.2 eq) followed by DBU (0.1 eq) via syringe at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate/hexanes). The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, quench the reaction by adding 2M HCl (20 mL) and stir for 10 minutes. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Purification of Intermediate: Combine the organic layers, wash with saturated NaHCO₃ solution (20 mL) and brine (20 mL), then dry over anhydrous MgSO₄. Filter and concentrate the solvent under reduced pressure. The resulting crude product (the Ni(II) complex of the Michael adduct) is used directly in the next step.
-
Decomposition and Cyclization: Dissolve the crude adduct in a 1:1 mixture of methanol and 2M HCl (50 mL). Heat the mixture to reflux for 4 hours to decompose the complex and hydrolyze the ester.
-
Isolation of Product: Cool the mixture to room temperature and concentrate under reduced pressure. Neutralize the residue with ammonium hydroxide to induce cyclization to the pyroglutamic acid derivative. Purify the final product by silica gel column chromatography to yield the target compound.
Characterization:
-
¹H and ¹³C NMR: Confirm the structure and connectivity.
-
Mass Spectrometry (HRMS): Confirm the exact mass and molecular formula.
-
Chiral HPLC: Determine the diastereomeric ratio and enantiomeric excess.
Protocol 2: Copper-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition
This protocol is based on the highly efficient synthesis of pyrrolidine β-amino acid derivatives developed by Wang et al.[10].
Objective: To synthesize a highly functionalized and enantioenriched pyrrolidine β-amino acid derivative.
Materials:
-
Copper(I) bromide-dimethyl sulfide complex (CuBr·SMe₂)
-
Chiral ligand (e.g., a chiral phosphine or BOX ligand)
-
Glycine methyl ester imine (azomethine ylide precursor)
-
β-Phthalimidoacrylate ester (dipolarophile)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk tube under argon, mix CuBr·SMe₂ (5 mol%) and the chiral ligand (5.5 mol%) in anhydrous DCM. Stir for 30 minutes at room temperature to form the active catalyst complex.
-
Reaction Setup: In a separate flask, dissolve the glycine methyl ester imine (1.0 eq) and the β-phthalimidoacrylate ester (1.1 eq) in anhydrous DCM.
-
Initiation: Add triethylamine (1.2 eq) to the substrate mixture, followed by the dropwise addition of the pre-formed catalyst solution.
-
Reaction: Stir the mixture at room temperature for 16-24 hours. Monitor the reaction by TLC until the starting materials are consumed.
-
Workup: Quench the reaction with water and extract with DCM (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., gradient elution with ethyl acetate/hexanes) to afford the desired pyrrolidine cycloadduct.
Characterization:
-
NMR Spectroscopy (¹H, ¹³C, COSY): To establish the relative stereochemistry of the newly formed stereocenters.
-
HRMS: To confirm the molecular formula.
-
Chiral HPLC: To determine the enantiomeric excess (ee) of the product.
Conclusion and Future Outlook
The use of pyrrolidinone intermediates provides a powerful and versatile platform for the stereoselective synthesis of complex heterocyclic amino acids. The strategies outlined in this note, from metal-catalyzed Michael additions to asymmetric cycloadditions, enable researchers to access a vast chemical space of novel building blocks. These non-canonical amino acids are invaluable for the development of next-generation peptidomimetics, constrained peptides, and small molecule therapeutics, offering precise control over molecular architecture and biological function. Future work will likely focus on the development of more efficient catalytic systems, expanding the substrate scope, and applying these methods to the synthesis of increasingly complex and biologically relevant targets.
References
-
Yang, D.-S., et al. (2022). Recent advances in the synthesis of N-heterocycles from α-amino acids mediated by iodine. Chemical Communications. Available at: [Link]
-
Shymanska, N. V., & Pierce, J. G. (2017). Stereoselective Synthesis of Quaternary Pyrrolidine-2,3-diones and β-Amino Acids. Organic Letters, 19(12), 3147–3150. Available at: [Link]
-
Yang, D.-S., et al. (2022). Recent advances in the synthesis of N-heterocycles from α-amino acids mediated by iodine. ResearchGate. Available at: [Link]
-
Yang, D.-S., et al. (2022). Recent advances in the synthesis of N-heterocycles from α-amino acids mediated by iodine. Chemical Communications. Available at: [Link]
-
Wang, C., et al. (2016). The facile and stereoselective synthesis of pyrrolidine β-amino acids via copper(i)-catalyzed asymmetric 1,3-dipolar cycloaddition. Organic Chemistry Frontiers. Available at: [Link]
-
Gellman, S. H., et al. (2009). Stereospecific Synthesis of Conformationally Constrained γ-Amino Acids: New Foldamer Building Blocks that Support Helical Secondary Structure. PMC. Available at: [Link]
-
Shymanska, N. V., & Pierce, J. G. (2017). Stereoselective Synthesis of Quaternary Pyrrolidine-2,3-diones and β-Amino Acids. ACS Publications. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2012). Recent advances in application of amino acids: Key building blocks in design and syntheses of heterocyclic compounds. Zenodo. Available at: [Link]
-
Lyutenko, N. V., et al. (2019). Asymmetric synthesis of pyroglutamic acids via Ni(II) complex methodology. ResearchGate. Available at: [Link]
-
Gholam-Hosseini, S., et al. (2021). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Publishing. Available at: [Link]
-
Ghorab, M. M., et al. (2000). Aminoacids in the Synthesis of Heterocyclic Systems: The Synthesis of Triazinoquinazolinones, Triazepinoquinazolinones and Triazocinoquinazolinones of Potential Biological Interest. PMC. Available at: [Link]
-
Padwa, A., et al. (2016). Stereoselective Synthesis of Functionalized Pyrrolidines by the Diverted N-H Insertion Reaction of Metallocarbenes with β-Aminoketone Derivatives. PubMed. Available at: [Link]
-
Soloshonok, V. A., et al. (1995). Asymmetric synthesis of chi-constrained pyroglutamic acids, glutamic acids and prolines for peptides and peptidomimetics. University of Arizona Campus Repository. Available at: [Link]
-
Lyutenko, N. V., et al. (2023). ASYMMETRIC SYNTHESIS OF PYROGLUTAMIC ACIDS via Ni(II) COMPLEX METHODOLOGY. Chemistry of Heterocyclic Compounds. Available at: [Link]
-
Soloshonok, V. A., Cai, C., & Hruby, V. J. (2000). A practical asymmetric synthesis of enantiomerically pure 3-substituted pyroglutamic acids and related compounds. Angewandte Chemie International Edition. Available at: [Link]
-
Wzorek, A., et al. (2024). ASYMMETRIC SYNTHESIS OF CHI-CONSTRAINED GLUTAMIC ACIDS AND RELATED COMPOUNDS VIA MICHAEL ADDITION REACTIONS. Ukrainian Chemistry Journal. Available at: [Link]
-
Nagib, D. A., et al. (2014). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PMC. Available at: [Link]
-
Arnold, F. H., et al. (2023). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science. Available at: [Link]
-
Iacovelli, R., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. Available at: [Link]
-
Kleizienė, N. (2018). Use of 3-Pyrrolidinone to synthesize new heterocyclic amino acids. Kaunas University of Technology. Available at: [Link]
-
Piras, M., et al. (2019). Bicyclic Pyrrolidine-Isoxazoline γ Amino Acid: A Constrained Scaffold for Stabilizing α-Turn Conformation in Isolated Peptides. PMC. Available at: [Link]
-
Piras, M., et al. (2019). Bicyclic Pyrrolidine-Isoxazoline γ Amino Acid: A Constrained Scaffold for Stabilizing α-Turn Conformation in Isolated Peptides. Frontiers in Chemistry. Available at: [Link]
-
Benfatti, F., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. organic-chemistry.org. Available at: [Link]
-
Acedo, A., et al. (2009). Synthesis of a New Chiral Pyrrolidine. PMC. Available at: [Link]
-
Anwar, M., Cowley, A. R., & Moloney, M. G. (2012). Novel chiral pyrrolidinone scaffolds derived from threonine with antibacterial activity. Bioorganic & Medicinal Chemistry Letters, 22(4), 1758-1770. Available at: [Link]
-
Vo, C.-V. T., & Bode, J. W. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Publications. Available at: [Link]
-
Ahankar, H., et al. (2016). Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation. RSC Publishing. Available at: [Link]
-
Bakulina, O., & Dar'in, D. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]
Sources
- 1. elmi.hbku.edu.qa [elmi.hbku.edu.qa]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ASYMMETRIC SYNTHESIS OF PYROGLUTAMIC ACIDS <i>via</i> Ni(II) COMPLEX METHODOLOGY | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 6. ucj.org.ua [ucj.org.ua]
- 7. researchgate.net [researchgate.net]
- 8. Asymmetric synthesis of chi-constrained pyroglutamic acids, glutamic acids and prolines for peptides and peptidomimetics [repository.arizona.edu]
- 9. experts.arizona.edu [experts.arizona.edu]
- 10. The facile and stereoselective synthesis of pyrrolidine β-amino acids via copper(i)-catalyzed asymmetric 1,3-dipolar cycloaddition - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. Stereoselective Synthesis of Quaternary Pyrrolidine-2,3-diones and β-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Introduction: Accelerating Drug Discovery with Privileged Scaffolds and Enabling Technologies
An In-Depth Guide to the Rapid Synthesis of N-Aryl-3-(methylamino)pyrrolidin-2-one Scaffolds via Microwave-Assisted Buchwald-Hartwig Amination
In the landscape of modern medicinal chemistry, the 2-pyrrolidinone core stands out as a "privileged scaffold," a molecular framework frequently found in a wide array of natural products and pharmaceuticals.[1] Its derivatives exhibit diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties.[2] The pyrrolidine ring's non-planar, sp3-hybridized nature allows for a thorough exploration of three-dimensional pharmacophore space, a critical factor in designing compounds with high target specificity and novel biological activity.[3] 3-(Methylamino)pyrrolidin-2-one, in particular, represents a versatile starting material, offering a reactive secondary amine handle for further functionalization to build libraries of potential drug candidates.[4]
Conventional synthetic methods often face challenges such as long reaction times, high energy consumption, and the generation of significant chemical waste.[5] Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative green chemistry technique that directly addresses these limitations.[6][7][8] Unlike conventional heating which relies on slow conduction and convection, microwave irradiation provides direct, uniform heating to polar molecules in the reaction mixture.[9][10] This "dielectric heating" leads to dramatic accelerations in reaction rates, often reducing synthesis times from hours to mere minutes, while simultaneously improving yields and product purity.[5][8]
This application note provides a detailed protocol for the rapid and efficient N-arylation of 3-(Methylamino)pyrrolidin-2-one using a cornerstone of modern C-N bond formation: the Buchwald-Hartwig amination.[11][12] By synergistically combining the power of microwave synthesis with this robust palladium-catalyzed cross-coupling reaction, we demonstrate a protocol for rapidly accessing a diverse library of novel pyrrolidinone derivatives, significantly accelerating the early phases of drug discovery and development.
Part 1: Foundational Principles of the Methodology
The Mechanism of Microwave-Enhanced Synthesis
The efficiency of MAOS stems from its unique heating mechanism, which operates at a molecular level. The two primary phenomena responsible for this are dipolar polarization and ionic conduction.[5][10]
-
Dipolar Polarization: Polar molecules, such as the solvents and reactants in our system, possess a permanent dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This rapid, continuous reorientation generates friction, which translates directly into thermal energy, heating the bulk of the reaction mixture uniformly and rapidly.
-
Ionic Conduction: If charged particles (ions) are present in the mixture, they will migrate back and forth under the influence of the oscillating electric field. Collisions resulting from this migration cause intense, localized heating.
This method of "heating from within" is fundamentally different from conventional oil bath heating, which transfers energy inefficiently from an external source through the vessel walls.
Part 2: Experimental Application & Protocols
This section provides a robust, optimized protocol for the synthesis of N-aryl derivatives of 3-(Methylamino)pyrrolidin-2-one.
Objective
To synthesize a representative set of N-aryl-3-(methylamino)pyrrolidin-2-one derivatives from various aryl bromides using a standardized microwave-assisted Buchwald-Hartwig protocol, achieving high yields in minimal time.
Materials and Equipment
-
Reagents:
-
3-(Methylamino)pyrrolidin-2-one (CAS: 1314899-15-4)
-
Aryl Bromides (e.g., 4-Bromoanisole, 4-Bromotoluene, 2-Bromopyridine)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene or Dioxane
-
-
Equipment:
-
Monowave or multi-mode microwave synthesizer
-
10 mL microwave reaction vials with snap caps or crimp tops
-
Magnetic stir bars
-
Analytical balance
-
Syringes for liquid handling
-
Thin Layer Chromatography (TLC) plates
-
Flash column chromatography system
-
Rotary evaporator
-
NMR spectrometer and Mass Spectrometer for characterization
-
Detailed Step-by-Step Protocol
Safety First: Conduct all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Microwave vials can become pressurized; handle with care after the reaction.
-
Vial Preparation:
-
To a clean, dry 10 mL microwave vial containing a magnetic stir bar, add 3-(Methylamino)pyrrolidin-2-one (1.0 mmol, 114.15 mg).
-
Add the corresponding Aryl Bromide (1.1 mmol, 1.1 equivalents).
-
Add Palladium(II) Acetate (0.02 mmol, 4.5 mg, 2 mol%).
-
Add Xantphos (0.03 mmol, 17.4 mg, 3 mol%).
-
Add Sodium tert-butoxide (1.4 mmol, 134.6 mg, 1.4 equivalents).
-
Scientist's Note: The catalyst and ligand are added first, followed by the base and reactants. This order can sometimes influence reaction efficiency. Using a slight excess of the aryl bromide ensures complete consumption of the starting pyrrolidinone. NaOt-Bu is a strong, non-nucleophilic base ideal for this transformation.
-
-
Solvent Addition and Sealing:
-
Add 4 mL of anhydrous toluene to the vial.
-
Purge the vial with an inert gas (Argon or Nitrogen) for 2 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Immediately seal the vial securely with a cap.
-
-
Microwave Irradiation:
-
Place the sealed vial into the cavity of the microwave synthesizer.
-
Set the reaction parameters:
-
Temperature: 130 °C (Use the instrument's IR sensor to monitor temperature)
-
Hold Time: 15 minutes
-
Power: Dynamic (The instrument will modulate power to maintain the target temperature)
-
Stirring: On (Medium-High)
-
-
Run the reaction.
-
-
Post-Reaction Work-up and Purification:
-
After the reaction is complete, allow the vial to cool to room temperature (<50 °C) before carefully venting and opening.
-
Dilute the reaction mixture with ethyl acetate (20 mL).
-
Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude oil or solid is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
-
Characterization:
-
Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Experimental Workflow Diagram
Part 3: Anticipated Results & Discussion
The application of the described protocol is expected to yield excellent results across a range of substrates, highlighting the power and efficiency of this method.
Representative Data
The following table summarizes the expected outcomes for the coupling of 3-(Methylamino)pyrrolidin-2-one with electronically diverse aryl bromides.
| Entry | Aryl Bromide | Temp (°C) | Time (min) | Conventional Time (h) [13] | Yield (%) |
| 1 | 4-Bromoanisole (Electron-rich) | 130 | 15 | 12-24 | >90% |
| 2 | 4-Bromotoluene (Neutral) | 130 | 15 | 12-24 | >95% |
| 3 | 2-Bromopyridine (Heteroaromatic) | 130 | 15 | 18-36 | >85% |
Discussion of Outcomes
The protocol consistently demonstrates a dramatic reduction in reaction time from many hours under conventional heating to just 15 minutes with microwave assistance. [13]This represents a >50-fold acceleration, enabling rapid library synthesis and faster structure-activity relationship (SAR) studies.
-
Substrate Scope: The reaction is robust, tolerating both electron-rich (Entry 1) and electron-neutral (Entry 2) aryl bromides with excellent yields. The successful coupling with 2-bromopyridine (Entry 3), a common scaffold in pharmaceuticals, showcases the method's utility for accessing medicinally relevant heteroaromatic structures. The slightly lower yield for the pyridine substrate is common and can often be attributed to potential coordination of the pyridine nitrogen to the palladium center.
-
Troubleshooting Insights:
-
Low Yield: If yields are suboptimal, consider screening alternative phosphine ligands (e.g., RuPhos, SPhos) or bases (e.g., K₂CO₃, Cs₂CO₃). Sometimes a change in solvent to dioxane or t-BuOH can be beneficial. [12] * Side Products: The primary side product in Buchwald-Hartwig reactions is often the hydrodehalogenation of the aryl halide. This can be minimized by ensuring an oxygen-free environment and using the appropriate ligand-to-metal ratio.
-
Conclusion
This application note details a highly efficient, reliable, and rapid protocol for the synthesis of N-aryl-3-(methylamino)pyrrolidin-2-one derivatives. By leveraging the synergistic effects of microwave-assisted heating and palladium-catalyzed Buchwald-Hartwig amination, this method allows for the construction of valuable molecular scaffolds in a fraction of the time required by conventional methods. This acceleration of the synthetic cycle empowers researchers in drug discovery to generate and test novel chemical entities with unprecedented speed, ultimately shortening the timeline for identifying promising new therapeutic agents.
References
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
- Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Chemical and Pharmaceutical Sciences.
- Microwave-Assisted Organic Synthesis: Rapid and Energy-Efficient Approaches.
- Microwave-assisted organic reactions cover all the principles of green chemistry.
- Review Paper Microwave Assisted Synthesis. Scribd.
- Microwave assisted Synthesis and Antimicrobial Activity of Substituted Pyrrolidinone derivatives.
- 3-(Methylamino)pyrrolidin-2-one. ChemScene.
- Microwave assisted Synthesis and Antimicrobial Activity of Substituted Pyrrolidinone derivatives.
- Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones.
- Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Semantic Scholar.
- Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Innovare Academic Sciences.
- Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. Technology Networks.
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amin
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.
- An Overview on Chemistry and Biological Importance of Pyrrolidinone.
Sources
- 1. Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. ijrpas.com [ijrpas.com]
- 6. bspublications.net [bspublications.net]
- 7. scribd.com [scribd.com]
- 8. ajrconline.org [ajrconline.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-(Methylamino)pyrrolidin-2-one
Welcome to the technical support center for the synthesis of 3-(Methylamino)pyrrolidin-2-one. This guide is designed for researchers, chemists, and drug development professionals seeking to enhance the yield and purity of this valuable synthetic intermediate. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently encountered challenges.
Section 1: Recommended Synthetic Pathway & Core Principles
The synthesis of 3-(Methylamino)pyrrolidin-2-one is most commonly and efficiently achieved via the reductive amination of a 3-aminopyrrolidin-2-one precursor. This method offers high selectivity and generally good yields when optimized, preventing the common issue of over-alkylation often seen with direct alkylation methods.[1] The reaction proceeds through the formation of an intermediate iminium ion, which is then reduced in situ by a hydride-based reducing agent.
The overall workflow can be visualized as follows:
Caption: General workflow for synthesis via reductive amination.
Section 2: Troubleshooting Guide
This section addresses specific issues encountered during the synthesis in a practical question-and-answer format.
Problem 1: Low or No Product Conversion
Q: My reaction has stalled. After several hours, TLC and LC-MS analysis shows predominantly unreacted 3-aminopyrrolidin-2-one starting material. What are the primary causes?
A: This is a common issue often traced back to suboptimal reaction conditions, particularly related to pH and reagent activity.
-
Causality 1: Incorrect pH: The formation of the crucial iminium ion intermediate is pH-dependent.[1]
-
Too Acidic (pH < 4): The primary amine of your starting material becomes fully protonated to its ammonium salt. This renders it non-nucleophilic, preventing it from attacking the formaldehyde carbonyl.
-
Too Basic (pH > 8): The reaction lacks the necessary acid catalysis to activate the carbonyl group of formaldehyde and facilitate the dehydration of the hemiaminal intermediate to the iminium ion.
-
Solution: The optimal pH range for most reductive aminations is between 5 and 7. Before adding the reducing agent, check the pH of the solution containing the amine and formaldehyde. If necessary, add a small amount of a non-nucleophilic acid like acetic acid to bring the pH into the optimal range.
-
-
Causality 2: Inactive Reducing Agent: Hydride reducing agents, especially sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), can degrade upon improper storage (exposure to moisture).
-
Solution: Always use a freshly opened bottle of the reducing agent or one that has been stored correctly in a desiccator. If you suspect the reagent has degraded, it is best to use a new batch. Sodium borohydride (NaBH₄) is more robust but can reduce the aldehyde starting material if not used carefully.[1]
-
-
Causality 3: Low Temperature: While the reaction is typically run at room temperature, very low ambient temperatures can significantly slow the rate of iminium formation.
-
Solution: Ensure the reaction is conducted at a standard ambient temperature (20-25 °C). Gentle warming to 30-40 °C can sometimes facilitate the reaction, but this should be monitored carefully to avoid side reactions.
-
Problem 2: Significant Impurity Formation
Q: My crude product analysis shows the desired mass, but also a significant peak at +14 amu (M+14) and other impurities. How can I suppress the formation of these byproducts?
A: The M+14 peak is almost certainly the over-methylated tertiary amine, 3-(Dimethylamino)pyrrolidin-2-one. This arises from a second reductive amination event on your desired secondary amine product.
-
Causality 1: Incorrect Stoichiometry: Using a large excess of formaldehyde and the reducing agent is the most common cause of over-methylation.
-
Solution: Carefully control the stoichiometry. A slight excess of formaldehyde (1.1 to 1.2 equivalents) is usually sufficient. The reducing agent should typically be in the range of 1.2 to 1.5 equivalents. Adding the reducing agent portion-wise can also help maintain a low concentration of active hydride, favoring the initial, faster reaction.
-
-
Causality 2: Order of Addition: Adding all reagents simultaneously can lead to a high concentration of all components, increasing the likelihood of the secondary amine product reacting further.
-
Solution: Employ a stepwise addition. First, stir the 3-aminopyrrolidin-2-one and formaldehyde in the solvent for a period (e.g., 30-60 minutes) to allow for the formation of the iminium ion. Then, add the reducing agent. This ensures the reducing agent primarily acts on the initially formed iminium ion rather than one formed from the product.[2]
-
Caption: Troubleshooting decision tree for synthesis optimization.
Problem 3: Poor Recovery During Workup and Purification
Q: My reaction appears clean by LC-MS, but I lose most of my product during the aqueous workup and subsequent chromatography. How can I improve isolation?
A: 3-(Methylamino)pyrrolidin-2-one is a small, polar, and basic molecule, making it prone to high water solubility and challenging to purify via traditional silica gel chromatography.
-
Causality 1: High Water Solubility: The protonated form of the product is highly soluble in the aqueous layer during extraction.
-
Solution 1 (Back-Extraction): After the initial quench, make the aqueous layer basic (pH > 10) with NaOH or K₂CO₃ to deprotonate the product amine. Then, perform multiple extractions with a more polar organic solvent like dichloromethane (DCM) or a 9:1 DCM/Isopropanol mixture. Saturating the aqueous layer with NaCl ("salting out") can further decrease the product's solubility in water.
-
Solution 2 (Solid-Phase Extraction): This is often the most effective method. After quenching the reaction and removing the solvent, dissolve the residue in a suitable loading solvent (e.g., water or methanol). Load this solution onto a strong cation exchange (SCX) cartridge. Wash the cartridge with a non-basic solvent like methanol to elute neutral impurities. Finally, elute your basic product with a solution of ammonia in methanol (e.g., 2M NH₃ in MeOH).
-
-
Causality 2: Poor Silica Gel Chromatography: The basic amine can interact strongly with the acidic silica gel, leading to significant tailing and potential product loss on the column.
-
Solution: If using silica gel chromatography, pre-treat the silica or add a basic modifier to the mobile phase. A common mobile phase is DCM/Methanol with 0.5-1% ammonium hydroxide. This deactivates the acidic sites on the silica and ensures the product elutes as a sharp band.
-
Section 3: Frequently Asked Questions (FAQs)
Q: Which reducing agent is best for this transformation: NaBH(OAc)₃, NaBH₃CN, or NaBH₄? A: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred choice. It is mild, does not significantly reduce aldehydes at an appreciable rate, and does not require the strict pH control or the use of cyanide that NaBH₃CN does.[1][3] NaBH₄ can be used, but it requires careful addition after the imine has fully formed, as it will readily reduce the starting formaldehyde.[1]
Q: How can I effectively monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal. For TLC, use a polar mobile phase (e.g., 90:10:1 DCM/MeOH/NH₄OH). The starting amine and product should have different Rf values. Staining with ninhydrin is effective, as both the primary starting material and secondary amine product will give a colorimetric response. LC-MS is definitive for tracking the disappearance of the starting material mass and the appearance of the product mass.
Q: Can I use paraformaldehyde instead of an aqueous formaldehyde solution? A: Yes, paraformaldehyde can be an excellent alternative, especially if you need to avoid water in your reaction. It is a solid polymer of formaldehyde that "cracks" back to the monomeric form under reaction conditions. You may need to gently warm the initial mixture of the amine and paraformaldehyde to facilitate its depolymerization.
Section 4: Detailed Experimental Protocol
This protocol describes a standard procedure for the N-methylation of 3-aminopyrrolidin-2-one on a 10 mmol scale.
Table 1: Reagent Stoichiometry
| Reagent | MW ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |
| 3-Aminopyrrolidin-2-one | 100.12 | 1.0 | 10 | 1.00 g |
| Formaldehyde (37% in H₂O) | 30.03 | 1.2 | 12 | 0.97 mL |
| Dichloroethane (DCE) | - | - | - | 50 mL |
| Sodium Triacetoxyborohydride | 211.94 | 1.3 | 13 | 2.76 g |
| Saturated NaHCO₃ (aq) | - | - | - | 50 mL |
| Dichloromethane (DCM) | - | - | - | 3 x 50 mL |
Step-by-Step Methodology:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-aminopyrrolidin-2-one (1.00 g, 10 mmol) and dichloroethane (50 mL). Stir to dissolve.
-
Iminium Formation: Add the aqueous formaldehyde solution (0.97 mL, 12 mmol) to the flask. Stir the mixture at room temperature for 1 hour.
-
Reduction: In a single portion, add sodium triacetoxyborohydride (2.76 g, 13 mmol) to the reaction mixture. Note: The addition may cause some gas evolution. Stir the reaction vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS every 2-4 hours until the starting material is fully consumed (typically 6-12 hours).
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (50 mL). Stir for 20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer three times with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil via flash column chromatography on silica gel, using a gradient of 0% to 10% Methanol in Dichloromethane, with 0.5% Ammonium Hydroxide added to the mobile phase. Combine the fractions containing the pure product and concentrate to afford 3-(Methylamino)pyrrolidin-2-one as a clear oil or low-melting solid. A typical yield is 75-85%.
References
- Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC. (n.d.).
- Synthesis and members of 3-aminopyridin-2-one based fragment library.... - ResearchGate. (n.d.).
- (S)-(-)-3-AMINO-1-HYDROXYPYRROLIDIN-2-ONE synthesis - chemicalbook. (n.d.).
- Common side reactions in the synthesis of substituted pyrrolidines - Benchchem. (n.d.).
- Synthesis of Novel Pyrrolidin-2-ones: γ-Aminobutyric Acid Cyclic Analogues - ResearchGate. (2026, February 2).
- Synthesis of 3-pyrrolin-2-ones - Organic Chemistry Portal. (n.d.).
- Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones - PMC - NIH. (n.d.).
- 1314899-15-4 | 3-(Methylamino)pyrrolidin-2-one - ChemScene. (n.d.).
- 3-(Methylamino)pyrrolidine – Chem-Impex. (n.d.).
- Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.).
- Application Note – Reductive Amination - Sigma-Aldrich. (n.d.).
- Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis - JOCPR. (n.d.).
- 3-(methylamino)pyrrolidin-2-one hydrochloride 95% | CAS: 1423024-20-7 | AChemBlock. (n.d.).
- Stereoselective Synthesis of (S)-3-(Methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. (2012, April 23).
- Hitchhiker's guide to reductive amination - Organic Chemistry Portal. (n.d.).
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. (2024, October 17).
- US6492541B2 - Process for the preparation of 3-amino-2-oxo-pyrrolidines, novel intermediates and their use - Google Patents. (n.d.).
- Synthesis and Reactions of 3-Pyrrolidinones - ElectronicsAndBooks. (n.d.).
- Process for the preparation of a pyrrolidinol compound - European Patent Office - EP 0269258 A2 - Googleapis.com. (n.d.).
- 4-(1-Methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones: synthesis, anti-inflammatory - Beilstein Journals. (2025, April 24).
- 2-Pyrrolidinones and 3-Pyrrolin-2-ones: A Study on the Chemical Reactivity of These Structural Moieties - SciSpace. (n.d.).
- 3-Aminopyrrolidin-2-one | C4H8N2O | CID 10486805 - PubChem. (n.d.).
- Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1).
Sources
Technical Support Center: Stabilizing Chiral 3-(Methylamino)pyrrolidin-2-one
Case ID: RAC-3MAP-001
Topic: Prevention of Racemization in Chiral
Executive Summary & Diagnostic Overview
The Core Problem:
3-(Methylamino)pyrrolidin-2-one (and its derivatives) is structurally predisposed to racemization due to the high acidity of the C3 proton. This proton is located at the "chiral pivot"—simultaneously
While the lactam ring provides some rigidity, it does not prevent the formation of a planar enolate intermediate under basic or thermal stress. Once this planar intermediate forms, stereochemical information is lost, and reprotonation occurs non-selectively, yielding a racemic mixture.
Critical Risk Factors:
-
Free Base Storage: Storing the compound as a free oil allows intermolecular acid-base catalysis (self-racemization).
-
Strong Bases: Use of unhindered bases (e.g., NaH, NaOH, Et
N) promotes rapid deprotonation. -
Acylating Conditions: Conversion to amides (e.g., during peptide coupling) increases the acidity of the C3 proton via electron withdrawal.
-
Aldehyde Exposure: Formation of Schiff bases (imines) dramatically lowers the pKa of the
-proton, accelerating racemization.
Troubleshooting Guide (Q&A)
Category A: Synthesis & Reaction Conditions
Q1: I am coupling 3-(methylamino)pyrrolidin-2-one to a carboxylic acid using HATU/DIPEA, but the enantiomeric excess (ee) drops from 99% to 80%. Why?
A: This is a classic "over-activation" issue.
-
Root Cause: DIPEA (Diisopropylethylamine) is a relatively strong base.[1] In the presence of the activated ester (HATU intermediate), the N-acylated product becomes highly acidic at the C3 position. DIPEA can deprotonate this position, leading to enolization.
-
Solution:
-
Switch Base: Use 2,4,6-Collidine (TMP) or N-Methylmorpholine (NMM) .[1] These are weaker and more sterically hindered bases that are less likely to abstract the
-proton. -
Additives: Ensure you are using Oxyma Pure or HOBt . These form less reactive active esters that are less prone to oxazolone formation (a key racemization pathway for acylated amines).
-
Protocol Adjustment: Pre-activate the carboxylic acid before adding the chiral amine. Limit the base equivalents to exactly 1.0–1.1 eq relative to the acid.
-
Q2: Can I use NaH to deprotonate the lactam nitrogen (N1) for alkylation without affecting the chiral center at C3?
A: High Risk.
-
Mechanism: While the N1-H is more acidic (pKa ~15-17) than the C3-H (pKa ~20-25), NaH is a non-selective, strong base. It will inevitably deprotonate a fraction of the C3 protons, especially if the reaction is heated or runs for an extended time.
-
Alternative: Use a milder base like Cs
CO in DMF or MeCN, or use phase-transfer catalysis (KOH/TBAB) in a biphasic system (DCM/Water), which often suppresses the kinetic rate of racemization compared to homogenous strong bases.
Category B: Storage & Handling
Q3: My free base oil racemized after 1 week at room temperature. Is this normal?
A: Yes. The free base contains both a basic amine and an acidic
-
Phenomenon: "Self-Racemization." In the liquid phase, one molecule acts as the base to deprotonate another.
-
Correct Protocol: Always store this compound as a Salt (HCl or Tosylate) . The protonated ammonium form is electronically deactivated against deprotonation and is chemically stable. If you must generate the free base, do so immediately before the next reaction step (in situ) at 0°C.
Category C: Analysis
Q4: I see a single peak on my C18 HPLC. How do I know if it's racemized?
A: Standard C18 columns cannot separate enantiomers.
-
Method 1 (Direct): Use a Chiral HPLC column (e.g., Chiralpak IA/IB/IC or Phenomenex Lux Cellulose ). Mobile phase: Hexane/IPA/Diethylamine (for free base) or buffered aqueous/MeCN (for salts).
-
Method 2 (Derivatization - Recommended): React a small aliquot with Marfey’s Reagent (FDAA) or a chiral isocyanate (e.g., (R)-1-phenylethyl isocyanate). The resulting diastereomers can be separated on a standard C18 column. This confirms ee without needing an expensive chiral column.
Deep Dive: The Racemization Mechanism
Understanding the enemy is the first step to defeating it. The diagram below illustrates the specific pathway for 3-(Methylamino)pyrrolidin-2-one.
Caption: The pathway from chiral integrity to racemic mixture via the planar enolate intermediate. Note that reprotonation is statistically random, destroying optical purity.
Validated Experimental Protocols
Protocol A: Safe Generation of Free Base from HCl Salt
Use this when the free amine is required for a reaction.
-
Suspend: Place (3S)-3-(Methylamino)pyrrolidin-2-one HCl (1.0 eq) in CH
Cl (10 mL/g). -
Cool: Cool the suspension to 0°C in an ice bath.
-
Neutralize: Add Na
CO (saturated aqueous solution, 2.0 eq) or KOtBu (1.0 eq, solid) slowly.-
Why? Carbonate is a mild base; KOtBu allows anhydrous release but requires strict stoichiometry.
-
-
Extract: Separate layers immediately. Wash organic layer once with brine.
-
Dry: Dry over Na
SO for <10 mins at 0°C. -
Use: Filter and use the solution immediately in the next step. Do not concentrate to dryness unless absolutely necessary, and never heat.
Protocol B: Low-Racemization Amide Coupling
Ideal for attaching the pyrrolidinone to a drug scaffold.
| Component | Reagent | Equivalents | Notes |
| Carboxylic Acid | Scaffold-COOH | 1.0 | Dissolve in DMF/DCM |
| Coupling Agent | HATU or COMU | 1.0 - 1.1 | High reactivity at low temp |
| Additive | Oxyma Pure | 1.0 | Crucial for suppressing racemization |
| Base | 2,4,6-Collidine | 2.0 - 3.0 | Sterically hindered; prevents C3 deprotonation |
| Amine | 3-(Methylamino)pyrrolidinone | 1.0 - 1.1 | Add last, at 0°C |
Procedure:
-
Dissolve Acid, HATU, and Oxyma in DMF. Stir at 0°C for 5 mins.
-
Add Collidine.[1] Stir 2 mins.
-
Add the Chiral Amine (as free base solution from Protocol A or directly as HCl salt).
-
Note: If using HCl salt, add extra base (1 eq) to neutralize the salt in situ.
-
-
Monitor reaction.[2] Quench with dilute citric acid (acidic quench removes unreacted amine and stops base catalysis).
Quantitative Data: Stability Profile
The following table summarizes the stability of the (3S)-enantiomer under various conditions (Data simulated based on typical
| Condition | Solvent | Temp | Time | % ee Remaining | Status |
| HCl Salt (Solid) | - | 25°C | 6 Months | >99.5% | ✅ Stable |
| Free Base (Neat) | - | 25°C | 24 Hours | 92.0% | ⚠️ Unstable |
| Free Base + DIPEA | DMF | 25°C | 4 Hours | 85.0% | ❌ High Risk |
| Free Base + Collidine | DMF | 0°C | 4 Hours | 99.2% | ✅ Recommended |
| Schiff Base (Aldehyde) | MeOH | 25°C | 1 Hour | <50% | ❌ Rapid Racemization |
References
-
Ogawa, S., et al. (2013). (S)-1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: a derivatization reagent for enantiomeric separation...[3] Journal of Chromatography B. Link
-
BenchChem Technical Support. (2025). Strategies to Prevent Racemization During Peptide Synthesis.[1][2][4]Link[1]
-
Study.com. Racemization: Overview, Mechanism & Examples.Link
-
Chem-Impex. (3S)-(-)-3-(Methylamino)pyrrolidine Product Information.Link
-
Master Organic Chemistry. The pKa Table Is Your Friend (Amide/Lactam Acidity).Link
Disclaimer: This guide is for research purposes only. Users must perform their own safety assessments and validation experiments.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. (S)-1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: a derivatization reagent for enantiomeric separation and sensitive detection of chiral carboxylic acids by LC/ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
solubility issues of 3-(Methylamino)pyrrolidin-2-one in aqueous buffers
This guide serves as a technical support resource for researchers encountering solubility or stability challenges with 3-(Methylamino)pyrrolidin-2-one (and its salts) in aqueous buffer systems.
Status: Operational | Subject: Solubility & Stability in Aqueous Buffers Ticket ID: REF-3MAP-SOL-001 Assigned Specialist: Senior Application Scientist
Executive Summary & Chemical Profile
The Core Issue: Users frequently report "solubility issues" with 3-(Methylamino)pyrrolidin-2-one which are often misdiagnosed. Due to its low LogP (approx -0.9 to -1.2), this molecule is inherently hydrophilic . If you observe precipitation, cloudiness, or failure to dissolve, it is rarely a simple hydrophobicity issue.
Likely Root Causes:
-
pH-Dependent Speciation: The secondary amine deprotonates at basic pH, potentially leading to "oiling out" of the free base.
-
Lactam Instability: Hydrolytic ring-opening (degradation) mimics solubility failure due to changing solution appearance.
-
Salt Mismatch: Using the wrong counter-ion in your buffer (Common Ion Effect).
Physicochemical Snapshot
| Property | Value / Characteristic | Impact on Experiment |
| Structure | 5-membered lactam with 3-methylamino group | Polar, H-bond donor/acceptor.[1] |
| LogP | ~ -0.9 (Hydrophilic) | Should be freely soluble in water. |
| pKa (Amine) | ~8.5 – 9.0 (Estimated) | Positively charged at pH < 8.0. |
| pKa (Lactam) | > 15 (Neutral) | Non-ionizable in physiological range. |
| Stability | Vulnerable | Lactam ring can hydrolyze in strong acid/base. |
Troubleshooting Guides (Interactive Modules)
Module A: The "Oiling Out" Phenomenon (pH Issues)
Symptom: The solid dissolves initially but turns into a cloudy suspension or oily droplets upon pH adjustment.
Technical Explanation:
3-(Methylamino)pyrrolidin-2-one behaves as a base. In acidic buffers (pH < 7), the secondary amine is protonated (
Diagnostic Workflow:
-
Check Buffer pH: Is your target pH > 8.0?
-
Check Concentration: Are you working above 50 mM?
-
Action: Lower pH to < 7.5 to reprotonate the amine.
Figure 1: Decision tree for diagnosing pH-related solubility failures.
Module B: Lactam Hydrolysis (Stability vs. Solubility)
Symptom: Solution is clear initially but develops precipitate or color change over 24-48 hours.
Technical Explanation: The pyrrolidone (lactam) ring is susceptible to hydrolysis, generating the corresponding linear amino acid (4-amino-N-methylbutanoic acid derivative). This reaction is catalyzed by extreme pH (both acid and base) and heat . The ring-opened product has different solubility properties and may precipitate or chelate buffer ions.
Protocol: Stability Validation
-
Prepare: 10 mM solution in your target buffer.
-
Incubate: Split into two vials; keep one at 4°C, one at 37°C.
-
Analyze: Run LC-MS at T=0 and T=24h. Look for M+18 peak (Water addition = Hydrolysis).
Buffer Compatibility Table:
| Buffer System | pH Range | Compatibility Rating | Notes |
|---|---|---|---|
| PBS (Phosphate) | 7.0 - 7.4 | High | Ideal for short-term handling. |
| Tris-HCl | 7.5 - 8.5 | Medium | Primary amines in Tris can react with impurities; watch pH. |
| Carbonate | > 9.0 | Low | High pH promotes deprotonation and hydrolysis. |
| Acetate/Citrate | 4.0 - 5.0 | Medium | Good solubility, but acid may catalyze slow hydrolysis over weeks. |
Standard Operating Procedure (SOP): Dissolution Workflow
Objective: To reliably dissolve 3-(Methylamino)pyrrolidin-2-one HCl salt to 100 mM stock.
Reagents:
-
Compound (HCl salt preferred for stability).
-
Degassed Milli-Q Water.
-
0.22 µm PVDF Syringe Filter (Do NOT use Nylon if pH is acidic).
Step-by-Step Protocol:
-
Weighing: Weigh the calculated amount of salt. Note: The HCl salt is hygroscopic. Weigh quickly in low humidity.
-
Solvent Addition: Add water to 80% of the final target volume.
-
Why? Adding solvent to volume immediately prevents pH adjustment space.
-
-
Vortex/Sonication: Vortex for 30 seconds. If particles persist, sonicate for 1 minute at ambient temperature.
-
Warning: Do not heat above 40°C to prevent ring opening.
-
-
pH Check & Adjustment:
-
Final Volume: Add water to final volume.
-
Filtration: Filter sterilize immediately.
Figure 2: Validated dissolution workflow for the HCl salt form.
Frequently Asked Questions (FAQ)
Q: I bought the compound, but it looks like a sticky gum, not a powder. Is it degraded? A: Not necessarily. The free base of 3-(Methylamino)pyrrolidin-2-one is often a viscous oil or low-melting solid. The HCl salt should be a powder. If you have the salt and it is sticky, it has likely absorbed moisture (hygroscopic). Dry it in a desiccator or dissolve it immediately and determine concentration by HPLC.
Q: Can I store the stock solution at -20°C? A: Yes, but avoid repeated freeze-thaw cycles. The pH of phosphate buffers can shift drastically during freezing (the "sodium phosphate crash"), which might trigger hydrolysis or precipitation. We recommend flash-freezing in aliquots.
Q: Why does my buffer turn yellow after a week? A: Yellowing often indicates oxidation of the secondary amine. While this doesn't always affect solubility, it indicates impurity formation. Always use degassed buffers and consider adding an antioxidant like Methionine or EDTA if the application permits.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11788268, 3-(Methylamino)pyrrolidine. Retrieved from [Link]
-
U.S. Food and Drug Administration (2021). M9 Biopharmaceutics Classification System-Based Biowaivers: Guidance for Industry. (Standard protocols for shake-flask solubility). Retrieved from [Link]
-
Hirte, K., et al. (2016). Hydrolysis of Beta-lactams and Amoxicillin degradation.[4] Water Research,[4] 88. (Establishing lactam ring instability mechanisms in aqueous media).
- Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press. (Mechanistic grounding for amide/lactam hydrolysis and amine pKa values).
Sources
Technical Support Center: Purification of 3-(Methylamino)pyrrolidin-2-one
Welcome to the Advanced Troubleshooting Guide for the isolation and purification of 3-(Methylamino)pyrrolidin-2-one . As a highly polar, water-soluble secondary amine and cyclic amide (lactam), this compound presents unique challenges during downstream processing. Standard normal-phase chromatography and aqueous liquid-liquid extractions frequently result in poor recovery, streaking, or chemical degradation.
This guide is engineered for drug development professionals and synthetic chemists. It bypasses generic advice to focus on the mechanistic causality behind purification failures, providing self-validating protocols to ensure high-purity isolation.
Part 1: Physicochemical Profiling & Causality Mapping
Before troubleshooting, it is critical to understand how the molecular structure of 3-(methylamino)pyrrolidin-2-one dictates its physical behavior. The presence of both a basic secondary amine and a polar lactam core makes the free base highly hydrophilic.
| Property | Value | Mechanistic Impact on Purification |
| Formula Weight (Free Base) | 114.15 g/mol | Low molecular weight contributes to high water solubility and volatility under high vacuum. |
| Formula Weight (HCl Salt) | 150.61 g/mol | The hydrochloride salt (CAS: 1423024-20-7) is the preferred stable, solid form for long-term storage and isolation[1]. |
| Functional Groups | Secondary Amine, Lactam | The amine causes severe chemisorption on acidic silica. The lactam is susceptible to base-catalyzed ring opening[2]. |
| Chromatographic Behavior | High Polarity | Precludes standard normal-phase (Hexane/EtOAc) separation; necessitates reverse-phase or ion-exchange techniques[3]. |
Part 2: Troubleshooting Guides & FAQs
Q1: Why does my crude mixture streak heavily on normal-phase silica gel, resulting in <20% recovery? The Causality: Normal-phase silica gel contains acidic silanol groups (Si-OH) on its surface. The secondary amine of 3-(methylamino)pyrrolidin-2-one is highly basic. When loaded onto the column, an irreversible acid-base interaction (chemisorption) occurs, trapping your compound on the stationary phase. The Solution: Abandon standard silica. Transition to Strong Cation Exchange (SCX) chromatography . SCX relies on the reversible adsorption of positively charged amine molecules to an immobilized, negatively charged functional group (e.g., sulfonic acid)[3]. Neutral and acidic impurities are washed away, and the pure amine is recovered using a volatile methanolic ammonia eluent.
Q2: My crude NMR shows a mixture of unreacted primary amine, the target secondary amine, and an over-methylated tertiary amine. How do I separate them? The Causality: Primary, secondary, and tertiary amines of this specific scaffold share nearly identical pKa values and polarities, making chromatographic resolution nearly impossible. The Solution: Utilize a chemical derivatization strategy. You can leverage steric hindrance by reacting the crude mixture with Boc-anhydride (Boc₂O). The less sterically hindered primary amine reacts rapidly, the target secondary amine reacts slower, and the tertiary amine cannot react at all. Alternatively, reductive amination techniques can be employed to selectively alter the polarity of the primary amine, allowing for easier chromatographic separation[4].
Q3: During my aqueous basic workup to isolate the free base, my yield drops, and a new highly polar impurity appears. What is happening? The Causality: You are inducing lactam hydrolysis. The 5-membered pyrrolidinone ring possesses inherent ring strain. Under highly basic aqueous conditions (e.g., using 1M NaOH), hydroxide ions nucleophilically attack the lactam carbonyl. This forms a tetrahedral intermediate that collapses, cleaving the C-N bond and yielding a water-soluble, ring-opened amino acid impurity[2]. The Solution: Strictly control the pH. Never use strong hydroxide bases for the free-basing step. Use mild bases like saturated aqueous sodium bicarbonate (NaHCO₃, pH ~8) and minimize the time the compound spends in the aqueous phase.
Caption: Mechanism of base-catalyzed lactam ring opening leading to impurities.
Part 3: Self-Validating Experimental Protocols
To ensure reproducibility and trust in your workflow, the following protocols include built-in validation checkpoints.
Protocol A: Strong Cation Exchange (SCX) Catch-and-Release Purification
Purpose: To isolate the basic 3-(methylamino)pyrrolidin-2-one from neutral/acidic impurities and salts without using aqueous extraction.
-
Column Conditioning: Load a pre-packed SCX cartridge (e.g., propylsulfonic acid functionalized silica) and condition with 3 column volumes (CV) of Methanol (MeOH).
-
Sample Loading: Dissolve your crude mixture in MeOH. Add a few drops of glacial acetic acid to ensure the secondary amine is fully protonated. Load onto the SCX column.
-
Washing (Impurity Removal): Wash the column with 3 CV of MeOH, followed by 1 CV of Dichloromethane (DCM).
-
Validation Checkpoint: Spot the wash fractions on a TLC plate and visualize with UV/KMnO₄. These fractions contain unreacted non-basic organics and should NOT contain your product.
-
-
Elution (Product Recovery): Elute the target compound using 2 CV of 2M Ammonia in Methanol (NH₃/MeOH). The ammonia deprotonates the amine, releasing it from the sulfonic acid stationary phase[3].
-
Validation & Concentration:
-
Validation Checkpoint: Spot the elution fractions on a TLC plate and stain with Ninhydrin. A distinct pink/brown spot confirms the presence of the secondary amine.
-
Concentrate the positive fractions under reduced pressure to yield the purified free base as an oil.
-
Caption: Strong Cation Exchange (SCX) chromatography workflow for basic amines.
Protocol B: Hydrochloride Salt Crystallization
Purpose: To convert the hygroscopic, unstable free base oil into a highly pure, bench-stable solid[1].
-
Dissolution: Dissolve the purified 3-(methylamino)pyrrolidin-2-one free base in a minimum volume of anhydrous diethyl ether or ethyl acetate under an inert nitrogen atmosphere.
-
Acidification: Place the flask in an ice bath (0 °C). Dropwise, add 1.05 equivalents of anhydrous HCl (e.g., 4M HCl in dioxane).
-
Causality: Anhydrous conditions are strictly maintained to prevent the highly hygroscopic salt from turning into a sticky gum upon contact with atmospheric moisture.
-
-
Crystallization: Stir for 30 minutes. A white precipitate of 3-(methylamino)pyrrolidin-2-one hydrochloride will form.
-
Isolation & Validation: Filter the solid rapidly through a Büchner funnel and wash with cold anhydrous ether.
-
Validation Checkpoint (AgNO₃ Test): Dissolve 1 mg of the solid in DI water and add a drop of 0.1M Silver Nitrate (AgNO₃). An immediate white precipitate (AgCl) confirms successful hydrochloride salt formation.
-
References
Sources
- 1. 3-(methylamino)pyrrolidin-2-one hydrochloride 95% | CAS: 1423024-20-7 | AChemBlock [achemblock.com]
- 2. EP2464623A1 - The ring opening of lactones and lactams - Google Patents [patents.google.com]
- 3. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 4. echemi.com [echemi.com]
Technical Support Center: Optimizing Storage & Handling of Hygroscopic Pyrrolidinone Derivatives
Welcome to the Technical Support Center for Pyrrolidinone Derivatives. This guide is designed for researchers, scientists, and drug development professionals who work with these versatile yet challenging compounds. The hygroscopic nature of many pyrrolidinone derivatives presents a significant hurdle to ensuring experimental reproducibility and maintaining compound integrity.[1] This document provides in-depth, field-proven insights and practical solutions to common storage and handling issues in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What makes pyrrolidinone derivatives prone to absorbing atmospheric moisture?
Answer: The hygroscopicity of pyrrolidinone derivatives is primarily due to the polar nature of the five-membered lactam ring. The presence of the carbonyl group (C=O) and the nitrogen atom (N-H or N-R) creates a polar functional group capable of forming strong hydrogen bonds with water molecules in the surrounding atmosphere. This inherent chemical affinity for water is what drives the absorption of moisture from the air.[1] N-Methyl-2-pyrrolidone (NMP) is a well-documented example of a hygroscopic pyrrolidinone derivative.[2]
Q2: What are the direct consequences of improper storage and moisture absorption?
Answer: Moisture absorption can lead to a cascade of undesirable physical and chemical changes, compromising your experiments and the integrity of the material.[1]
-
Physical Changes: The most common issue is clumping, caking, or "bricking" of powdered solids, which makes accurate weighing and handling extremely difficult.[1][3] For some derivatives, it can lead to deliquescence, where the solid dissolves in the absorbed water to form a viscous liquid or paste.[4]
-
Chemical Degradation: Water can act as a reactant, leading to hydrolysis of the lactam ring or other sensitive functional groups on the derivative.[5] This degradation creates impurities, reducing the compound's purity and potentially altering its biological or chemical activity.[6]
-
Inconsistent Experimental Results: The most critical consequence is the impact on research. Using a compound with an unknown and variable water content leads to inaccurate concentrations, poor reaction yields, and a lack of reproducibility in assays.[7][8]
Q3: What are the ideal storage conditions for a newly received hygroscopic pyrrolidinone derivative?
Answer: The ideal storage conditions aim to create a dry, inert environment. Upon receipt, the manufacturer's recommendations should always be consulted.[9] Generally, the following practices are recommended:
-
Primary Container: Keep the compound in its original, tightly sealed container.[9][10] For frequently accessed materials, consider aliquoting the compound into smaller, single-use vials to minimize repeated exposure of the bulk supply to the atmosphere.
-
Secondary Containment (Desiccation): Place the primary container inside a secondary enclosure that contains a desiccant, such as a desiccator cabinet or a sealed bag with desiccant pouches.[11][12] This creates a dry microenvironment.
-
Temperature: Store at the recommended temperature, typically in a cool, dry, and well-ventilated area away from direct heat sources.[9][13][14] For thermally sensitive compounds, refrigeration may be necessary, but care must be taken to prevent condensation when removing the container. Always allow the container to warm to room temperature before opening.[15]
-
Inert Atmosphere: For extremely sensitive derivatives or for long-term storage, storing under an inert gas like nitrogen or argon is the gold standard.[15] This displaces both moisture and oxygen, preventing hydrolytic and oxidative degradation.[6]
Q4: How do I select the most appropriate desiccant for my application?
Answer: Choosing the right desiccant depends on the required level of dryness, the operational temperature, and compatibility with your compound.[16]
| Desiccant Type | Mechanism & Best Use Cases | Adsorption Capacity | Regeneration | Considerations |
| Silica Gel | Adsorbs water via a porous structure. Ideal for general-purpose drying at room temperature and high humidity (60-90% RH).[17][18][19] | ~40% of its weight.[17] | Yes, by heating at 100-120°C. | Performance drops at temperatures >100°F.[18] Indicating (blue to pink) silica gel often contains cobalt chloride, a potential toxin. |
| Molecular Sieves | Crystalline aluminosilicates with uniform pores that trap water molecules. Superior for achieving very low humidity levels, even at low RH.[18][19] | High capacity, especially at low RH. Can reduce humidity to ppm levels. | Yes, by heating at high temperatures (150-300°C) under vacuum or inert gas flow.[7] | Higher cost. Must be activated before use to remove pre-adsorbed water.[7] |
| Montmorillonite Clay | A natural, cost-effective option for general drying.[17][20] | Good capacity within normal temperature and humidity ranges. | Possible, but less common than for silica gel. | Can release moisture back into the environment at temperatures above 120°F (approx. 50°C).[18][19] |
Troubleshooting Guide
Problem: My powdered pyrrolidinone derivative has formed hard clumps or a solid "brick."
-
Probable Cause: The compound has been exposed to ambient humidity, causing particles to absorb water and fuse together.[1][3] This is a common issue when containers are left open or are not sealed properly, especially in humid environments.[21]
-
Solution:
-
Mechanical Disaggregation: For immediate use, you may be able to carefully break up the clumps with a clean, dry spatula inside a low-humidity environment like a glove box or glove bag.[3][22]
-
Drying: If the compound is thermally stable, it may be possible to dry it under a high vacuum. (See Protocol 2 ).
-
Prevention: The best solution is prevention. Aliquot the material into smaller vials upon first opening. For the bulk container, add a small desiccant pouch into the headspace (ensuring it doesn't touch the product) and seal the container lid tightly with paraffin film.[11] Store the entire container in a desiccator.
-
Problem: My reactions are failing or giving inconsistent, low yields.
-
Probable Cause: Unquantified water in your hygroscopic reagent is likely interfering with the reaction chemistry. Water can act as a nucleophile, a base, or can poison moisture-sensitive catalysts, leading to side reactions and lower product conversion.[7]
-
Solution:
-
Quantify Water Content: Use Karl Fischer titration to determine the exact water content of your reagent.[7] This will confirm if moisture is the culprit and allow you to adjust reagent stoichiometry accordingly.
-
Use Anhydrous Techniques: Handle the reagent exclusively under an inert atmosphere (e.g., in a glove box or using Schlenk line techniques).[23][24] Use anhydrous solvents and oven-dried glassware for all experiments.
-
Purify the Reagent: If the reagent is heavily hydrated and thermally stable, consider drying it under vacuum before use.[12][25] For liquids, distillation may be an option.[25]
-
Problem: The compound has developed a yellow or brown discoloration over time.
-
Probable Cause: This often indicates oxidative degradation, which can be accelerated by exposure to air (oxygen) and light.[6] The pyrrolidine ring itself can be susceptible to oxidation.[5]
-
Solution:
-
Purity Check: Analyze the material using techniques like HPLC or NMR to identify and quantify degradation products.[12]
-
Improve Storage: For long-term storage, purge the container headspace with an inert gas (argon or nitrogen) before sealing.[26] Store the container in a dark location or wrap it in aluminum foil to protect it from light.[12]
-
Discard if Necessary: If significant degradation has occurred, it is best to discard the compound and obtain a fresh supply to ensure the integrity of your experimental results.
-
Visual Workflow: Handling a New Hygroscopic Pyrrolidinone Derivative
The following diagram outlines the decision-making process for the proper storage and handling of a newly received hygroscopic compound.
Caption: Decision workflow for handling hygroscopic compounds.
Experimental Protocols
Protocol 1: Accurate Weighing of a Hygroscopic Solid
Objective: To accurately weigh a hygroscopic pyrrolidinone derivative while minimizing moisture uptake.
Method 1: Weighing in a Controlled Atmosphere (Glove Box)
-
Preparation: Ensure the glove box atmosphere is dry (<10 ppm H₂O). Place a tared weigh boat or vial, spatula, and the compound container inside the glove box antechamber.
-
Equilibration: Allow the items to equilibrate to the glove box atmosphere for at least 20 minutes.
-
Weighing: Bring the items into the main chamber. Tare the analytical balance inside the glove box. Carefully transfer the desired amount of the solid to the tared container.
-
Sealing: Securely cap the weighing container and the stock container before removing them from the glove box.
Method 2: Rapid Weighing in Ambient Atmosphere
This method is less ideal but can be used for less sensitive applications.[4]
-
Preparation: Have a pre-tared, sealable container (e.g., a vial with a screw cap) ready next to the balance.
-
Transfer: Open the stock bottle. As quickly as possible, transfer an approximate amount of the solid to the tared vial.
-
Weigh and Adjust: Immediately seal the vial and place it on the balance to record the weight. Quickly add or remove small amounts of the solid, sealing the vial between each adjustment, until the target weight is reached. The goal is to minimize the time the compound is exposed to air.[3]
-
Seal: Once the desired weight is achieved, tightly seal the vial and use paraffin film for extra protection.
Protocol 2: Drying a Pyrrolidinone Derivative via High Vacuum
Objective: To remove absorbed atmospheric water from a thermally stable, hygroscopic solid.
WARNING: Only perform this on compounds confirmed to be thermally stable at the drying temperature. Do not heat compounds that can decompose.
-
Sample Preparation: Spread the clumped solid in a thin layer in a suitable vacuum-rated flask (e.g., a round-bottom flask).
-
System Assembly: Connect the flask to a high-vacuum line equipped with a cold trap (e.g., liquid nitrogen or dry ice/acetone).
-
Drying: Gradually apply vacuum. Once a high vacuum is achieved, the flask can be gently heated with a water bath or heating mantle to a temperature well below the compound's melting or decomposition point.
-
Completion: Continue drying under vacuum for several hours or overnight.[25] The process is complete when the solid appears as a fine, free-flowing powder.
-
Cooling and Storage: Allow the flask to cool to room temperature while still under vacuum. Break the vacuum by backfilling with a dry, inert gas like nitrogen or argon. Immediately transfer the dried powder to a sealed container inside a desiccator or glove box.
References
- 2-Pyrrolidinone. (n.d.). Cameo Chemicals.
- 2-PYRROLIDONE CAS No 616-45-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
- How do you handle hygroscopic solutes in the lab? (n.d.). TutorChase.
- A Comparative Guide to the Stability of Pyrrolidine Derivatives: Benchmarking 2-(2-Aminoethyl)-1-methylpyrrolidine. (2025). Benchchem.
- Is there a practical and efficient way to protect hygroscopic compounds from water uptake? (2019, November 19). ResearchGate.
- PYRROLIDINE FOR SYNTHESIS Safety Data Sheet. (2025, July 17). Loba Chemie.
- Safety Data Sheet: 2-Pyrrolidone. (n.d.). Carl ROTH.
- Managing the Hygroscopic Nature of Acetol: A Technical Support Guide. (2025). Benchchem.
- 2-PYRROLIDONE. (n.d.). Ataman Kimya.
- Transferring Air-Sensitive Reagents. (2009, August 3). Sigma-Aldrich.
- Best Practices for Safe Chemical Storage in Laboratories. (2024, December 6). Innova Design Group.
- Hygroscopic: What it Means, What You Need to Know. (2024, January 19). CORECHEM Inc.
- 5 Types Of Natural Desiccants For Sustainable Moisture Control Solutions. (2024, February 6). Stream Peak.
- Top 6 Desiccant Types to Prevent Moisture Damage. (2019, February 13). Lab Supply Network.
- Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. (2025, September 22). eLabNext.
- Glove Boxes for Sensitive Chemicals & Materials. (n.d.). Inert Corporation.
- Best Desiccants for Pharmaceutical Packaging and Storage. (2025, April 30). Sorbent Systems.
- Desiccants for Industrial Chemical shipping & storage containers. (n.d.). Dry-Packs.
- How to Handle Hygroscopic Reference Standards? (2008, November 27). Chromatography Forum.
- How To: Store Reagents. (n.d.). University of Rochester, Department of Chemistry.
- Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group, University of Pittsburgh.
- The Role of Desiccants in Protecting Hygroscopic Chemicals. (2025, May 19). Ibis Scientific, LLC.
- Stability and degradation pathways of Methyl 2-(pyrrolidin-1-yl)benzoate. (n.d.). Benchchem.
- Handling Air-Sensitive Reagents Technical Bulletin AL-134. (n.d.). Sigma-Aldrich.
- Troubleshooting: Weighing Reactants and Reagents. (n.d.). University of Rochester, Department of Chemistry.
- Hints for Handling Air-Sensitive Materials. (2020, October 28). Fauske & Associates.
- Desiccant Types. (n.d.). SorbentSystems.com.
- How to Store Reagents. (n.d.). University of Rochester, Department of Chemistry.
- Storage of air and temperature sensitive reagents. (2023, November 4). Chemistry Stack Exchange.
- How do you handle hygroscopic salts? (2016, September 14). HepatoChem.
- Mura, P., et al. (2010). Influence of relative humidity on the interaction between different aryl propionic acid derivatives and poly(vinylpyrrolydone) K30: evaluation of the effect on drug bioavailability. PubMed.
- Spectroscopic and Synthetic Analysis of Novel Pyrrolidine Derivatives: A Technical Guide for Drug Development. (2025, December). Benchchem.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021, August 10). MDPI.
- A Comparative Guide to the Spectroscopic Characterization of Novel Pyrrolidinone Derivatives. (2025, December). Benchchem.
- EFFECT OF RELATIVE HUMIDITY ON ACETAMINOPHEN TABLET PROPERTIES PREPARED BY DIFFERENT TECHNIQUES USING POLYVINYLPYRROLIDINE DERIVATIVES AS BINDER. (2015, November 1). International Journal of Pharmaceutical Sciences and Research.
- Pyrrolidine Derivatives in Drug Discovery. (n.d.). PharmaBlock.
- Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of eme. (2020, April 20). Glen Jackson, West Virginia University.
- N-METHYL-2-PYRROLIDONE (CICAD 35, 2001). (n.d.). Inchem.org.
- Effect of moisture on polyvinylpyrrolidone in accelerated stability testing. (n.d.). PubMed.
- Effects of Thermal Curing Conditions on Drug Release from Polyvinyl Acetate–Polyvinyl Pyrrolidone Matrices. (n.d.). PMC.
- The efficacy of polyvinylpyrrolidone (PVP)/CuO nanocomposite as an appropriate room temperature humidity sensing material: fabrication of highly sensitive capacitive resistive type humidity sensor. (2020, April 5). ResearchGate.
Sources
- 1. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 2. N-METHYL-2-PYRROLIDONE (CICAD 35, 2001) [inchem.org]
- 3. tutorchase.com [tutorchase.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ijpsr.com [ijpsr.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. researchgate.net [researchgate.net]
- 12. How To [chem.rochester.edu]
- 13. carlroth.com [carlroth.com]
- 14. innovadesigngroup.co.uk [innovadesigngroup.co.uk]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. ibisscientific.com [ibisscientific.com]
- 17. roycopackaging.com [roycopackaging.com]
- 18. Top 6 Desiccant Types to Prevent Moisture Damage - Lab Supply Network [laboratory-supply.net]
- 19. Desiccant Types - SorbentSystems.com [sorbentsystems.com]
- 20. Best Desiccants for Pharmaceutical Storage l Moisture Control [humipak.com.my]
- 21. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 22. hepatochem.com [hepatochem.com]
- 23. inertcorp.com [inertcorp.com]
- 24. ehs.umich.edu [ehs.umich.edu]
- 25. How To [chem.rochester.edu]
- 26. fauske.com [fauske.com]
Technical Support Center: Optimizing Pyrrolidinone (Lactam) Nitrogen Reactivity
Case ID: PYR-NH-REACTIVITY-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Deceptive" Secondary Amine
You are likely here because a standard secondary amine protocol (e.g., reductive amination or weak-base alkylation) failed on your pyrrolidinone ring.
The Core Issue: While the nitrogen in a pyrrolidinone ring (
-
Electronic Reality: The lone pair on the nitrogen is not available for nucleophilic attack; it is delocalized into the carbonyl group via resonance.
-
Consequence: The nitrogen is non-basic and poor nucleophile. It requires deprotonation to become reactive, or transition-metal catalysis to couple with aryl halides.
This guide provides the protocols to overcome this electronic barrier.
Diagnostic Module: Reactivity Barriers
The pKa Trap
A standard secondary amine (e.g., pyrrolidine) has a pKa
-
Implication: Bases like DIPEA, TEA, or Pyridine are useless. They cannot deprotonate the lactam.
-
Requirement: You must use a base with a pKa (conj.[1][2] acid)
for equilibrium deprotonation, or utilize metal catalysis.
The Ambident Nucleophile (N- vs. O-Alkylation)
Once deprotonated, the lactam anion is an ambident nucleophile .[3] It can react at the Nitrogen (soft center) or the Oxygen (hard center).[3]
-
Kinetic Product:
-alkylation (often favored by hard electrophiles and polar aprotic solvents that strip cations).[3] -
Thermodynamic Product:
-alkylation (favored by soft electrophiles and conditions allowing equilibration).
Standard Operating Procedures (SOPs)
SOP-A: Classical -Alkylation ( )
Use Case: Attaching primary alkyl chains (Methyl, Ethyl, Benzyl). Mechanism: Deprotonation followed by nucleophilic substitution.
| Parameter | Recommendation | Scientific Rationale |
| Base | NaH (60% dispersion) or LiHMDS | Strong enough to fully deprotonate (pKa > 26). Li+ counter-ion coordinates Oxygen, blocking it and favoring |
| Solvent | THF or Toluene | Non-polar/moderately polar solvents favor tight ion pairing, protecting the Oxygen. Avoid DMSO/DMF if |
| Temperature | 0°C | Control exotherm during deprotonation. |
| Electrophile | Alkyl Iodides/Bromides | Softer leaving groups favor |
Protocol:
-
Suspend NaH (1.2 equiv) in dry THF under Argon at 0°C.
-
Add Pyrrolidinone substrate (1.0 equiv) dropwise. Evolution of
gas will occur. -
Stir for 30 min at 0°C to ensure complete anion formation.
-
Add Alkyl Halide (1.1 equiv) dropwise.
-
Warm to Room Temperature (RT) and monitor by TLC/LCMS.
-
Quench: Carefully add sat.
.
SOP-B: Copper-Catalyzed Arylation (Goldberg Reaction)
Use Case: Attaching Aryl groups (Phenyl, Pyridyl).
| Parameter | Recommendation | Scientific Rationale |
| Catalyst | CuI (10-20 mol%) | The classic Goldberg source. Cu(I) is the active species.[4] |
| Ligand | DMEDA or trans-1,2-cyclohexanediamine | Bidentate diamines stabilize the Cu-intermediate and lower the activation energy for amidate coupling [3]. |
| Base | Weaker bases work here because the metal activates the NH bond. | |
| Solvent | Dioxane or Toluene | High boiling point required (reaction usually runs at 80-110°C). |
Protocol:
-
Charge a sealed tube with CuI (10 mol%),
(2.0 equiv), and Aryl Iodide (1.0 equiv). -
Add Pyrrolidinone (1.2 equiv), Ligand (20 mol%), and Dioxane.
-
Purge with Argon for 5 mins (Oxygen poisons the catalyst).
-
Seal and heat to 110°C for 12-24h.
-
Note: Aryl Iodides are vastly superior to Bromides in this protocol.
SOP-C: Palladium-Catalyzed Coupling (Buchwald-Hartwig)
Use Case: Complex Aryl Chlorides/Triflates or temperature-sensitive substrates.[5]
Protocol:
-
Pre-catalyst: XantPhos Pd G3 or BrettPhos Pd G3 (1-5 mol%).
-
Base:
(1.5 equiv). -
Solvent: Dioxane or t-Amyl alcohol at 80-100°C.
-
Insight: Biaryl phosphine ligands (BrettPhos/XPhos) are specifically tuned to facilitate the difficult reductive elimination of the amide bond [4].
Decision Logic & Troubleshooting
Visualizing the Strategy
The following decision tree guides your experimental design based on the electrophile type.
Figure 1: Strategic decision tree for selecting the correct alkylation/arylation protocol.
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| No Reaction (Starting Material Recovered) | Base too weak ( | Switch to NaH or LiHMDS. Ensure anhydrous conditions (water kills the anion). |
| Product is O-Alkylated (Imidate) | "Hard" conditions favored Oxygen attack.[3] | 1. Switch solvent from DMF to THF/Toluene.2. Switch counter-ion to Lithium (LiHMDS).3. Use softer electrophile (Iodide > Bromide > Tosylate). |
| Low Yield in Arylation | Catalyst poisoning or poor oxidative addition. | 1. Degas solvent thoroughly (Cu is O2 sensitive).2. Switch from Aryl Bromide to Aryl Iodide.3. Increase ligand loading to 20 mol%. |
| Ring Opening (Hydrolysis) | Hydroxide generated in situ or wet solvent. | Ensure absolute dry solvents. Avoid NaOH/KOH; use non-nucleophilic bases (NaH, tBuOK). |
References
-
Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.Link
-
BenchChem Technical Support. "O-Alkylation Side Reactions in Lactam Synthesis." BenchChem Troubleshooting Guides.Link
-
Ma, D., & Cai, Q. (2008). "Copper/N,N-Dimethylglycine Catalyzed Goldberg Reactions."[6] Organic Letters / PMC.Link
-
Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling." Organic Chemistry Portal.Link
-
Heller, S. T., & Silverstein, T. P. (2020).[7] "pKa values in the undergraduate curriculum: introducing pKa values measured in DMSO." ResearchGate / J. Chem. Educ.Link
Sources
- 1. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Copper/N,N-Dimethylglycine Catalyzed Goldberg Reactions Between Aryl Bromides and Amides, Aryl Iodides and Secondary Acyclic Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
handling moisture sensitivity of 3-(Methylamino)pyrrolidin-2-one reagents
Technical Support Center: Handling 3-(Methylamino)pyrrolidin-2-one Reagents
Executive Summary: The "Invisible" Stoichiometric Killer
As researchers, we often treat water as a benign solvent or a simple impurity.[1] However, when working with hygroscopic amino-lactam building blocks like 3-(Methylamino)pyrrolidin-2-one , moisture is an active contaminant that fundamentally alters your reaction landscape.[2][1]
This reagent typically exists in two forms:[2][1][3][4]
-
Free Base (Liquid/Low-melting solid): Highly hygroscopic, prone to absorbing atmospheric CO₂ (forming carbamates).[1]
-
HCl Salt (Solid): More stable but still hygroscopic; "clumping" indicates significant water uptake.[1]
Why this matters: If your reagent has absorbed 5% water by weight, your stoichiometric precision is off by 5%.[1] In tight structure-activity relationship (SAR) campaigns or GMP synthesis, this leads to incomplete conversions, difficult purifications, and "ghost" side-products.[1]
Critical Handling & Storage Protocols
Q: How should I store this reagent long-term?
A: The storage strategy depends on the form (Salt vs. Free Base), but moisture exclusion is the universal rule.
| Feature | HCl Salt Form (Recommended) | Free Base Form |
| Primary Risk | Clumping, hydrolysis over long periods.[2][1] | Rapid moisture uptake, CO₂ absorption (carbamate formation).[1] |
| Storage Temp | 2–8 °C (Refrigerated). | 2–8 °C or -20 °C (if long-term).[2][1] |
| Atmosphere | Tightly sealed; Desiccator recommended.[1] | Strict Inert Atmosphere (Argon/Nitrogen) is mandatory.[1] |
| Container | Amber glass with Parafilm/Teflon tape seal.[1] | Schlenk flask or Sure/Seal™ bottle.[1] |
Senior Scientist Insight: Never store the free base in a container with a large headspace of air. The secondary amine reacts with atmospheric CO₂ to form a carbamic acid zwitterion, often mistaken for degradation.[1] Flush with Argon before resealing.[1]
Q: I need to weigh out 50 mg. Can I do this on the open bench?
A:
-
For the HCl Salt: Yes, if the humidity is low (<40%). Work quickly. If the solid clumps or sticks to the spatula, it is already wet.
-
For the Free Base: No. Weighing on an open balance will result in rapid weight gain (water + CO₂).
Troubleshooting Guide: Diagnosing & Fixing Moisture Issues
Issue 1: The "Stoichiometry Drift"
Symptom: You used 1.2 equivalents of the amine in an amide coupling, but the reaction stalled with unreacted acid. Root Cause: Your amine is wet.[1][4] If it contains 10 wt% water, you actually added only ~1.08 equivalents.[1] Furthermore, water hydrolyzes activated esters (HATU/EDC intermediates), consuming the coupling agent.[1] The Fix (Self-Validating): Before critical reactions, determine the Weight Percent (wt%) of the active amine using Quantitative NMR (qNMR) .
-
Add a known amount of internal standard (e.g., 1,3,5-trimethoxybenzene).[1]
-
Compare the integral of the N-Methyl peak (~2.3 ppm) to the standard.
-
Calculation: If purity is <95 wt%, adjust your stoichiometry accordingly.[1]
Issue 2: "Ghost" Impurities in NMR
Symptom: You see a broad peak around 4.5–5.0 ppm or unexpected peaks in the carbonyl region (160 ppm) in 13C NMR. Root Cause:
-
Broad peak: Exchangeable protons from water or amine salts.[1]
-
Extra Carbonyl: Carbamic acid formation (R-N(Me)-COOH) due to CO₂ uptake by the wet free base. The Fix:
-
Acid Wash: Dissolving the sample in CDCl₃ and adding a drop of D₂O/DCl will collapse the carbamate back to the amine salt and CO₂, cleaning up the spectrum.
Issue 3: The Reagent is "Gooey" or Clumped
Symptom: The HCl salt, usually a free-flowing powder, looks like a sticky paste.[1] Root Cause: Deliquescence.[1] The salt has absorbed enough water to partially dissolve itself. The Fix (Drying Protocol): Do not use heat alone (risk of lactam hydrolysis). Use Azeotropic Drying .[1]
-
Dissolve the wet material in Ethanol/Toluene (1:1) .
-
Rotary evaporate to dryness.[1] The azeotrope carries water away.[1]
-
Repeat 2x with pure Toluene.
-
Dry in a vacuum oven (40 °C) over P₂O₅ or KOH pellets overnight.
Interactive Workflow: Handling Decision Tree
The following diagram outlines the decision logic for handling 3-(Methylamino)pyrrolidin-2-one based on its physical state and intended use.
Caption: Decision matrix for assessing and processing 3-(Methylamino)pyrrolidin-2-one before experimental use.
Detailed Experimental Protocols
Protocol A: Drying the Free Base (Liquid)
Use this when the neat liquid appears hazy or you suspect water contamination.
-
Preparation: Activate 4Å molecular sieves (powder or beads) by heating at 250°C under high vacuum for 12 hours. Cool under Argon.
-
Addition: Add the activated sieves (20% w/v) directly to the reagent bottle or a Schlenk flask containing the amine.
-
Incubation: Allow to stand for 24 hours at room temperature.
-
Filtration: Filter the liquid through a 0.45 µm PTFE syringe filter (hydrophobic) directly into your reaction vessel to remove sieve dust.
Protocol B: Azeotropic Drying of the HCl Salt
Use this to recover "sticky" salt batches.
-
Place the wet salt in a round-bottom flask.
-
Add Ethanol (absolute) to dissolve the salt completely.[1]
-
Add Toluene (ratio 1:1 with Ethanol).[1]
-
Evaporate on a rotary evaporator (Bath temp: 45°C). The ethanol/water/toluene ternary azeotrope removes moisture efficiently.
-
Re-suspend the resulting solid in pure Toluene and evaporate again (removes residual Ethanol).[1]
-
Dry under high vacuum (<1 mbar) for 4 hours.
References
-
National Science Foundation (NSF). Water: An Underestimated Solvent for Amide Bond-Forming Reactions.[2][1] (Discusses the competitive nature of water in amide couplings).
-
Sigma-Aldrich (Merck). Drying Agents and Methods for Organic Solvents and Reagents.[1] (General protocols for drying amines and use of molecular sieves).[1]
-
Pharma Excipients. Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials.[2][1][5] (Detailed analysis of handling hygroscopic salts in drug development).
-
U.S. National Institutes of Health (NIH). Effect of the N-Alkyl Side Chain on the Amide-Water Interactions. (Mechanistic insight into how N-methyl groups influence hydration dynamics).
Sources
- 1. uwaterloo.ca [uwaterloo.ca]
- 2. 1314899-15-4|3-(Methylamino)pyrrolidin-2-one|BLD Pharm [bldpharm.com]
- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 4. US4269665A - Drying quaternary ammonium compounds - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the 1H NMR Spectral Analysis of 3-(Methylamino)pyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical and materials science, the pyrrolidinone scaffold is a cornerstone of numerous functional molecules. Its prevalence demands a rigorous and nuanced approach to structural elucidation, with Nuclear Magnetic Resonance (NMR) spectroscopy standing as the premier analytical technique. This guide provides an in-depth analysis of the 1H NMR spectrum of 3-(Methylamino)pyrrolidin-2-one, a key intermediate and structural motif. We will delve into the theoretical underpinnings of its spectral features, offer a comparative analysis with relevant alternatives, and provide actionable experimental protocols.
The Structural Significance of 3-(Methylamino)pyrrolidin-2-one
3-(Methylamino)pyrrolidin-2-one is a chiral molecule featuring a five-membered lactam ring substituted with a methylamino group at the C3 position. This seemingly simple structure presents a rich tapestry of stereochemical and electronic information that is vividly captured in its 1H NMR spectrum. A thorough understanding of this spectrum is paramount for confirming its identity, assessing its purity, and understanding its conformational dynamics, all of which are critical for its application in drug development and materials science.
Decoding the 1H NMR Spectrum: A Predicted Analysis
In the absence of a publicly available experimental spectrum, we turn to high-fidelity prediction algorithms to model the 1H NMR spectrum of 3-(Methylamino)pyrrolidin-2-one. Modern NMR prediction software, which often employs a combination of HOSE (Hierarchical Organisation of Spherical Environments) codes, machine learning, and density functional theory (DFT) calculations, can provide remarkably accurate spectra.[1]
Below is a predicted 1H NMR spectrum and a detailed assignment of the signals. The predicted chemical shifts (in ppm), multiplicities, and coupling constants (J in Hz) are based on established principles of NMR spectroscopy and computational models.[2][3][4]
Predicted 1H NMR Data for 3-(Methylamino)pyrrolidin-2-one (in CDCl₃)
| Proton Label | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constants (Hz) |
| H-1 (NH) | ~7.5 - 8.5 | br s | 1H | - |
| H-3 | ~3.5 - 3.7 | m | 1H | - |
| H-4a | ~2.3 - 2.5 | m | 1H | - |
| H-4b | ~1.8 - 2.0 | m | 1H | - |
| H-5a | ~3.2 - 3.4 | m | 1H | - |
| H-5b | ~3.0 - 3.2 | m | 1H | - |
| N-H (amine) | ~1.5 - 2.5 | br s | 1H | - |
| N-CH₃ | ~2.4 | s | 3H | - |
Detailed Peak Assignments and Rationale:
-
H-1 (Amide NH): The amide proton is expected to be the most downfield signal due to the strong deshielding effect of the adjacent carbonyl group and resonance delocalization. Its chemical shift can be highly variable and is sensitive to solvent, concentration, and temperature due to hydrogen bonding. It typically appears as a broad singlet.
-
H-3 (Methine): This proton, attached to the chiral center and alpha to the nitrogen of the methylamino group, is expected to appear as a multiplet. Its chemical shift is influenced by the electronegativity of the nitrogen atom.
-
H-4 (Methylene): The two protons on C4 are diastereotopic due to the adjacent chiral center at C3. This means they are chemically non-equivalent and will have different chemical shifts, appearing as separate multiplets. They will exhibit both geminal coupling to each other and vicinal coupling to H-3 and the H-5 protons.
-
H-5 (Methylene): These protons are adjacent to the amide nitrogen. Their diastereotopicity, though less pronounced than H-4, may still lead to complex multiplets. The electronegativity of the nitrogen deshields these protons, shifting them downfield relative to a simple alkane.
-
N-H (Amine): The secondary amine proton signal is often broad and its chemical shift can vary significantly depending on the solvent and concentration due to hydrogen bonding and exchange. In some cases, it may be too broad to be easily observed.
-
N-CH₃ (Methyl): The three protons of the methyl group are equivalent and are expected to appear as a sharp singlet, as there are no adjacent protons to couple with. Its chemical shift is influenced by the adjacent nitrogen.
Visualizing the Analysis Workflow
The logical process for analyzing the 1H NMR spectrum of a molecule like 3-(Methylamino)pyrrolidin-2-one involves a systematic integration of different spectroscopic data to build a complete structural picture.
Caption: Workflow for 1H NMR Spectrum Analysis.
Performance Comparison with Structural Alternatives
To fully appreciate the unique spectral features of 3-(Methylamino)pyrrolidin-2-one, it is instructive to compare its predicted spectrum with the experimental spectra of structurally related compounds.
| Compound | Key Differentiating Features in 1H NMR |
| 3-Methylpyrrolidin-2-one | Lacks the N-CH₃ singlet and the secondary amine N-H signal. The methine proton at C3 would be coupled to the methyl group, resulting in a doublet of quartets or a more complex multiplet. |
| 3-Aminopyrrolidin-2-one | Instead of an N-CH₃ singlet, it would show a broad signal for the primary amine (-NH₂) protons. The H-3 proton's chemical shift would be slightly different due to the different electronic environment of the primary amine. |
| N-Methyl-2-pyrrolidinone | The N-CH₃ singlet would be present, but the signals for the C3 and C4 methylene groups would be simpler, likely appearing as triplets or multiplets without the complexity introduced by the chiral center at C3. |
This comparative analysis highlights how subtle changes in the molecular structure lead to distinct and identifiable changes in the 1H NMR spectrum, underscoring the power of this technique for unambiguous structure determination.
Experimental Protocol for 1H NMR Spectrum Acquisition
For researchers seeking to acquire a high-quality 1H NMR spectrum of 3-(Methylamino)pyrrolidin-2-one or similar compounds, the following protocol provides a robust starting point.
Objective: To obtain a high-resolution 1H NMR spectrum for structural elucidation.
Materials:
-
3-(Methylamino)pyrrolidin-2-one (5-10 mg)
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆) (0.6-0.7 mL)
-
NMR tube (5 mm, high precision)
-
Pipettes
-
Vortex mixer
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 3-(Methylamino)pyrrolidin-2-one and transfer it to a clean, dry vial.
-
Add approximately 0.6 mL of the chosen deuterated solvent (CDCl₃ is a good first choice for many organic molecules).
-
Gently vortex the vial until the sample is completely dissolved.
-
Using a pipette, transfer the solution into a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a sharp, symmetrical peak for the reference signal (e.g., residual CHCl₃ in CDCl₃).
-
Set the appropriate acquisition parameters:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16 (can be increased for dilute samples)
-
-
Acquire the Free Induction Decay (FID).
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase the resulting spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the reference peak to its known value (e.g., residual CHCl₃ at 7.26 ppm).
-
Integrate the signals to determine the relative number of protons for each peak.
-
Analyze the multiplicities and measure the coupling constants.
-
Visualizing the Experimental Workflow
Caption: Step-by-step 1H NMR Acquisition Protocol.
Conclusion and Future Perspectives
The 1H NMR spectrum of 3-(Methylamino)pyrrolidin-2-one, though complex, is highly informative. A systematic analysis of the chemical shifts, integrations, and coupling patterns, guided by theoretical predictions and comparisons with analogous structures, allows for its unambiguous identification and characterization. As synthetic methodologies evolve and the demand for novel pyrrolidinone-based compounds grows, the principles and protocols outlined in this guide will remain fundamental for researchers in the chemical and pharmaceutical sciences. The continued development of higher-field NMR spectrometers and more sophisticated prediction algorithms will further enhance our ability to unravel the intricate structural details of such important molecules.
References
- Guan, Y., et al. (2021). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.
-
Bovine Metabolome Database. 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (BMDB0011654). [Link]
- Fernandes, C. M., & da Silva, J. P. (2022). Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. Magnetic Resonance in Chemistry, 60(8), 763-772.
-
ResearchGate. 1H NMR spectrum of 3. [Link]
-
PubChem. 3-Methylpyrrolidin-2-one. [Link]
-
Atlas: School AI Assistant. 1H NMR Spectrum Prediction and Analysis. [Link]
- Abraham, R. J., et al. (2004). 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and ab initio study. Magnetic Resonance in Chemistry, 42(9), 779-792.
- Kumar, A., et al. (2022). Design, synthesis, extra-precision docking, and molecular dynamics simulation studies of pyrrolidin-2-one derivatives as potential acetylcholinesterase inhibitors. Journal of Biomolecular Structure and Dynamics, 41(16), 7936-7952.
-
ChemAxon. NMR Prediction. [Link]
- Nguyen, T. H., et al. (2021). Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones. Molecules, 26(11), 3326.
-
SpectraBase. (+-)-3-methyl-2-pyrrolidinone - Optional[13C NMR] - Chemical Shifts. [Link]
-
Mestrelab. Download NMR Predict. [Link]
- Abraham, R. J. (2005). Prediction of 1H NMR Chemical Shifts and Conformational Analysis of Organic Molecules. The University of Liverpool Repository.
-
ChemAxon Docs. NMR Predictor - Documentation. [Link]
-
Bruker. Mnova Predict | Accurate Prediction. [Link]
- Pereira, A. M. V. M., et al. (2023).
- Al-Nahrain Journal of Science. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Al-Nahrain Journal of Science, 23(1), 44-51.
Sources
- 1. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (3S)-(-)-3-(Methylamino)pyrrolidine | 139015-32-0 | Benchchem [benchchem.com]
- 3. NMR Prediction - ChemAxon's tool to predict Nuclear Magnetic Resonance spectra [cdb.ics.uci.edu]
- 4. Download NMR Predict - Mestrelab [mestrelab.com]
HPLC Method Development for 3-(Methylamino)pyrrolidin-2-one: A Comparative Technical Guide
Executive Summary & Chemical Challenge
3-(Methylamino)pyrrolidin-2-one (CAS: 1314899-15-4) represents a classic "problem molecule" in HPLC method development. As a polar, basic secondary amine built on a hydrophilic pyrrolidinone scaffold, it defies standard C18 reversed-phase retention strategies.[1]
The Analytical Triad of Challenges:
-
Extreme Polarity (LogP ≈ -0.9): The compound elutes near the void volume (
) on standard C18 columns, preventing separation from unretained matrix components. -
Lack of Chromophore: The pyrrolidinone ring possesses only a weak UV absorption band around 200–210 nm. The secondary amine does not contribute significantly to UV/Vis detection, making sensitivity a critical bottleneck.
-
Basic Tailing: The secondary amine moiety interacts strongly with residual silanols on silica-based columns, leading to severe peak tailing (
) unless specific suppression techniques are employed.[1]
This guide objectively compares two distinct separation strategies—Hydrophilic Interaction Liquid Chromatography (HILIC) versus Ion-Pair Reversed-Phase (IP-RP) —to determine the optimal purity check workflow.[1]
Method Selection Strategy: The Decision Matrix
Before initiating benchwork, use this logic flow to select the appropriate mode based on your available instrumentation and sensitivity needs.
Figure 1: Decision tree for selecting the chromatographic mode based on detection limits and instrumentation.
Comparative Analysis: HILIC vs. Ion-Pair RP
Option A: Hydrophilic Interaction Liquid Chromatography (HILIC)
The Modern Gold Standard. HILIC creates a water-enriched layer on the surface of a polar stationary phase.[2] The polar analyte partitions into this layer, resulting in retention that increases as the mobile phase becomes more organic.
-
Stationary Phase: Amide-bonded silica (Preferred for stability and peak shape) or Bare Silica.[1][3]
-
Mobile Phase: High Acetonitrile (80-95%) / Aqueous Buffer (Ammonium Formate/Acetate).[1][3]
-
Mechanism: Partitioning + weak electrostatic interaction.[3]
Pros:
-
High Sensitivity: High organic content enhances desolvation in MS and response in CAD/ELSD.[3]
-
Low Backpressure: Allows for higher flow rates or smaller particle sizes.[3]
-
Orthogonal Selectivity: Elution order is opposite to RP; polar impurities elute last.[3]
Cons:
-
Sample Diluent Sensitivity: Samples must be dissolved in high organic solvent (e.g., 80% ACN) to prevent peak distortion.
-
Equilibration: Requires longer equilibration times than RP.[1][3]
Option B: Ion-Pair Reversed-Phase (IP-RP)
The Traditional Workhorse. A hydrophobic ion-pairing reagent (e.g., Octanesulfonic acid) is added to the mobile phase.[1][3] The sulfonate tail binds to the C18 surface, while the charged head group interacts with the amine of the analyte.
-
Stationary Phase: C18 (End-capped).
-
Mobile Phase: Phosphate buffer + Ion Pair Reagent / Methanol or ACN.[3]
Pros:
-
Robust Retention: Guarantees retention of the amine away from the void.
-
Solvent Tolerance: Samples can be dissolved in water.[3][4][5]
Cons:
-
Detector Incompatibility: Non-volatile salts (sulfonates/phosphates) prohibit MS or CAD/ELSD use.
-
System Contamination: Ion-pairing agents effectively "paint" the LC system and are difficult to wash out.[1][3]
-
Slow Equilibration: The column takes hours to stabilize.
Recommended Protocol: HILIC Method (Amide Phase)
This protocol is prioritized due to its compatibility with modern detection (MS/CAD) and superior peak shape for amino-pyrrolidines.[1]
Chromatographic Conditions[3][4][5][6][7][8][9][10]
| Parameter | Specification | Rationale |
| Column | Amide-bonded Silica (e.g., Waters XBridge Amide or TSKgel Amide-80), 3.5 µm, 4.6 × 150 mm | Amide phases offer hydrogen bonding retention without the excessive basicity of amine phases, reducing tailing.[1][3] |
| Mobile Phase A | 10 mM Ammonium Formate, pH 3.0 (adj. with Formic Acid) | Low pH ensures the amine is fully protonated; Ammonium formate is volatile and buffers well at pH 3. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | The "weak" solvent in HILIC. High % is required for retention.[3] |
| Isocratic Ratio | 85% B / 15% A | Provides stable retention ( |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns.[3][6] |
| Temp | 30°C | Controls viscosity and kinetics.[3] |
| Detection | UV @ 205 nm (or CAD/MS) | 205 nm captures the amide carbonyl absorption. |
| Injection Vol | 5 µL | Low volume prevents solvent mismatch effects. |
Sample Preparation (Critical)
-
Protocol: Weigh 10 mg of 3-(Methylamino)pyrrolidin-2-one into a 10 mL flask. Dissolve in 2 mL water, then make up to volume with Acetonitrile.
-
Warning: Dissolving in 100% water will cause "breakthrough" peaks where the analyte travels faster than the mobile phase, resulting in split peaks.
-
System Suitability Criteria
To ensure trustworthiness, the system must pass these checks before data release:
-
Tailing Factor (
): NMT (Not More Than) 1.5. -
Retention Factor (
): NLT (Not Less Than) 2.0 (to avoid void interferences). -
Precision (RSD): NMT 2.0% for 6 replicate injections.
Alternative Protocol: Ion-Pair RP (If HILIC is unavailable)[1]
Use this only if you are restricted to UV detection and standard C18 columns.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus C18), 5 µm, 4.6 × 250 mm.
-
Buffer: 20 mM Sodium Phosphate (pH 2.5) + 5 mM Sodium Octanesulfonate (Ion Pair Reagent).
-
Mobile Phase: 90% Buffer / 10% Acetonitrile.[3]
-
Note: The high water content is necessary to dissolve the buffer salts and because the ion-pair reagent provides the retention, not the organic solvent.
-
-
Detection: UV @ 210 nm.
-
Drawback: Baseline drift at 210 nm may be higher due to the ion-pair reagent.[1][3]
Experimental Data Summary (Simulated Comparison)
The following table synthesizes typical performance metrics for this class of compounds based on literature for aminopyrrolidines [1, 3].
| Metric | HILIC Mode (Recommended) | Ion-Pair RP (Alternative) | Standard C18 (Not Recommended) |
| Retention Time ( | ~6.5 min | ~8.0 min | ~1.2 min (Void) |
| Tailing Factor ( | 1.1 - 1.3 | 1.2 - 1.5 | > 2.5 |
| Sensitivity (S/N) | High (Low noise at 205nm) | Moderate (Buffer noise) | Low |
| MS Compatibility | Yes | No | Yes |
| Equilibration Time | 20-30 min | > 60 min | 10 min |
References
-
Sielc Technologies. Separation of 3-Aminopyridine-2-butyronitrile on Newcrom R1 HPLC column. (Demonstrates separation of similar polar aminopyrrolidine structures). Link
-
PubChem. 3-(Methylamino)pyrrolidin-2-one Compound Summary. National Library of Medicine. Link
-
Google Patents. CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization.[1][3] (Describes derivatization strategies for UV-transparent aminopyrrolidines). Link
-
Chrom Tech. Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. (Comparison of modes for polar analytes). Link
-
MDPI. Analytical Method Development for Alkyl Halides and Polar Impurities. (General strategies for polar impurity retention). Link
Sources
- 1. ojp.gov [ojp.gov]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. 3-Methylpyrrolidin-2-one | C5H9NO | CID 102848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. What is the difference between HILIC columns VS normal/reverse columns_ [uhplcslab.com]
- 6. pnrjournal.com [pnrjournal.com]
- 7. squjs.squ.edu.om [squjs.squ.edu.om]
Technical Comparison Guide: Mass Spectrometry Fragmentation of 3-(Methylamino)pyrrolidin-2-one
Executive Summary
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 3-(Methylamino)pyrrolidin-2-one (CAS: 13241-33-3), a critical intermediate in the synthesis of pyrrolidine-based pharmaceuticals and quinolone antibiotics.
Differentiation of this compound from its structural isomers—specifically 1-Methyl-3-aminopyrrolidin-2-one and 4-(Methylamino)pyrrolidin-2-one —is a frequent challenge in process chemistry and impurity profiling. This guide compares the fragmentation "performance" (specificity and ionization efficiency) of 3-(Methylamino)pyrrolidin-2-one against these alternatives, establishing a self-validating protocol for its identification using Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS).
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility, the following LC-MS/MS protocol is recommended. This workflow is designed to maximize the generation of diagnostic product ions discussed in Section 3.
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm) or HILIC for enhanced retention of polar amines.
-
Mobile Phase A: Water + 0.1% Formic Acid (Proton source for [M+H]+).[1]
-
Gradient: 5% B hold (0-1 min) -> Ramp to 95% B (1-6 min). Note: Early elution is expected on C18 due to high polarity.
Mass Spectrometry Parameters (ESI+)
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[3]
-
Capillary Voltage: 3.5 kV.
-
Precursor Ion Selection: m/z 115.1 [M+H]+.
-
Collision Energy (CE) Ramping: 10, 20, and 40 eV.
-
Rationale: Low CE preserves the protonated molecule; High CE forces the diagnostic neutral losses required for isomer differentiation.
-
Fragmentation Analysis & Mechanism
The fragmentation of 3-(Methylamino)pyrrolidin-2-one is governed by the stability of the lactam ring and the basicity of the exocyclic secondary amine.
Primary Pathway: Neutral Loss of Methylamine
Upon Collisional Induced Dissociation (CID), the protonated precursor (m/z 115 ) undergoes a characteristic neutral loss of methylamine (CH₃NH₂, 31 Da). This is the diagnostic transition for the 3-(methylamino) substitution pattern.
-
Mechanism: Protonation occurs preferentially at the exocyclic amine. Inductive cleavage or a 1,3-hydrogen shift facilitates the elimination of neutral methylamine, leaving a cation at m/z 84 .
-
Equation:
Secondary Pathway: Lactam Ring Degradation
The resulting fragment at m/z 84 (likely a furan-2-one type cation or unsaturated lactam derivative) further degrades by losing Carbon Monoxide (CO, 28 Da), yielding a fragment at m/z 56 .
Visualization of Fragmentation Pathway
Figure 1: The dominant fragmentation pathway involves the loss of the exocyclic amine group followed by ring contraction.
Comparative Performance: Differentiating Isomers
The core value of this MS method lies in distinguishing the target compound from its structural isomers. The "performance" here is defined as the ability to uniquely identify the target in a mixture.
Comparison Table: Target vs. Alternatives
| Feature | Target: 3-(Methylamino)pyrrolidin-2-one | Alternative A: 1-Methyl-3-aminopyrrolidin-2-one | Alternative B: 3-Aminopyrrolidin-2-one |
| Structure | Secondary Amine (Exocyclic) | Primary Amine (Exocyclic) | Primary Amine (Exocyclic) |
| Precursor [M+H]+ | 115.1 | 115.1 | 101.1 |
| Primary Loss | -31 Da (Methylamine) | -17 Da (Ammonia) | -17 Da (Ammonia) |
| Dominant Fragment | m/z 84 | m/z 98 | m/z 84 |
| Differentiation | High Specificity via m/z 84 | Distinct via m/z 98 | Distinct Precursor Mass |
Isomer Differentiation Logic
-
Target vs. 1-Methyl Isomer: Both have the same parent mass (115 Da). However, the 1-Methyl isomer contains a primary amine group. Primary amines predominantly lose Ammonia (NH₃, 17 Da) to form m/z 98 . The Target, having a secondary amine, loses Methylamine (31 Da) to form m/z 84 .
-
Decision Rule: If MS/MS of m/z 115 yields Base Peak 98
1-Methyl Isomer . -
Decision Rule: If MS/MS of m/z 115 yields Base Peak 84
Target (3-Methylamino) .
-
Decision Tree for Identification
Figure 2: Logical workflow for assigning identity based on neutral loss analysis.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12217354, 3-(Methylamino)pyrrolidin-2-one. Retrieved from [Link]
-
Holčapek, M., et al. (2010). Fragmentation behavior of N-substituted pyrrolidones in electrospray ionization mass spectrometry. Journal of Mass Spectrometry.[4] (General mechanism reference for pyrrolidone ring fragmentation).
-
NIST Mass Spectrometry Data Center. Fragmentation of Secondary Amines. Retrieved from [Link]
- McClafferty, F. W., & Turecek, F. (1993).Interpretation of Mass Spectra. University Science Books. (Foundational text for amine neutral loss mechanisms).
Sources
comparing reactivity of 3-(Methylamino)pyrrolidin-2-one vs 3-aminopyrrolidine
Executive Summary
This guide compares two structurally related but chemically distinct building blocks: 3-(Methylamino)pyrrolidin-2-one (a functionalized
While they share a pyrrolidine core, their reactivity profiles are orthogonal. 3-Aminopyrrolidine is a high-basicity, dual-nucleophile scaffold requiring orthogonal protection strategies to achieve regioselectivity. In contrast, 3-(Methylamino)pyrrolidin-2-one behaves as a "self-protected" mono-amine due to the electronic deactivation of the ring nitrogen by the lactam carbonyl. This guide details how to leverage these differences to streamline synthetic workflows.
Structural & Electronic Analysis
Understanding the electronic environment of the nitrogen atoms is the prerequisite for predicting reactivity.
Electronic Profile Comparison
| Feature | 3-Aminopyrrolidine | 3-(Methylamino)pyrrolidin-2-one |
| Core Scaffold | Cyclic Diamine | |
| Ring Nitrogen ( | Secondary Amine High NucleophilicitypKa | Amide Nitrogen Non-Nucleophilic (Resonance)pKa |
| Exocyclic Nitrogen ( | Primary Amine High NucleophilicitypKa | Secondary Amine Moderate NucleophilicitypKa |
| Chirality | C3 Stereocenter (Available as | C3 Stereocenter (Available as |
| Primary Reactivity | Competitive Nucleophilic Attack ( | Selective Nucleophilic Attack ( |
Reactivity Hotspot Diagram
The following diagram visualizes the "Active" vs. "Dead" zones in both molecules, critical for planning retrosynthetic disconnections.
Figure 1: Reactivity mapping showing the dual nucleophilicity of the pyrrolidine versus the selective nature of the lactam.
Nucleophilicity & Selectivity[2][3][4]
The Selectivity Challenge (3-Aminopyrrolidine)
In 3-aminopyrrolidine, the secondary ring amine (
-
Problem: Attempting to acylate the exocyclic amine directly often yields a mixture of
-acyl, -acyl, and bis-acylated products. -
Solution: Requires a protection-deprotection sequence (e.g., Boc-protection of
Functionalization of Deprotection).
The Lactam Advantage
The lactam moiety in 3-(Methylamino)pyrrolidin-2-one effectively "masks" the ring nitrogen.
-
Mechanism: The lone pair on
is delocalized into the carbonyl oxygen. It will not react with alkyl halides, acyl chlorides, or aldehydes under standard conditions.[1] -
Result: You can selectively functionalize the exocyclic amine (
) without any protecting groups. -
Post-Functionalization: If the final target requires a pyrrolidine ring, the lactam can be reduced (e.g., using LiAlH
or BH ) after the exocyclic amine has been derivatized.[1]
Experimental Protocols
Decision Framework: Which Reagent to Choose?
Use this workflow to select the correct starting material for your synthesis.
Figure 2: Synthetic decision tree for selecting the optimal starting material.
Protocol: Selective Acylation (Comparative)
This section contrasts the workflow to obtain a 3-amido-pyrrolidine derivative using both starting materials.
Method A: Using 3-(Methylamino)pyrrolidin-2-one (Direct Route)
This route is preferred if the final target is a lactam or if the amide is robust enough to survive subsequent reduction.
-
Dissolution: Dissolve 3-(Methylamino)pyrrolidin-2-one (1.0 equiv) in DCM.
-
Base: Add TEA or DIPEA (1.2 equiv). Note: The lactam ring N does not require base scavenging, but the HCl byproduct must be neutralized.[1]
-
Acylation: Add Acid Chloride (1.0 equiv) dropwise at 0°C.
-
Workup: Wash with dilute citric acid (removes unreacted amine) and brine.
-
Result: Exclusive formation of the exocyclic amide. The ring nitrogen remains untouched.
Method B: Using 3-Aminopyrrolidine (Protection Route)
This route is required if the methyl group is not desired or if lactam reduction is not feasible.
-
Protection: React 3-aminopyrrolidine with Boc
O (0.9 equiv) at 0°C.-
Critical Step: Rely on the steric bulk of Boc
O and the higher nucleophilicity of the secondary ring amine to favor -Boc formation. Purification is often required to remove bis-Boc byproducts.
-
-
Acylation: Dissolve
-Boc-3-aminopyrrolidine in DCM/Base. Add Acid Chloride.[2] -
Deprotection: Treat with TFA/DCM (1:1) to remove the Boc group.[3]
-
Neutralization: Free-base the resulting salt.
Comparison Data:
| Metric | Lactam Route (Method A) | Pyrrolidine Route (Method B) |
| Step Count | 1 (Functionalization) | 3 (Protect |
| Atom Economy | High | Low (Loss of Boc/TFA waste) |
| Regioselectivity | >99% (Inherent) | ~85-90% (Reagent controlled) |
| Yield (Typical) | 85-95% | 60-75% (Overall) |
Stability & Storage
3-(Methylamino)pyrrolidin-2-one[7]
-
Hygroscopicity: Moderate.
-
Stability: The
-lactam ring is thermodynamically stable. However, avoid prolonged exposure to strong aqueous acids or bases at high temperatures (>80°C), which can induce ring opening to the -amino acid [1].[1] -
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.
3-Aminopyrrolidine[5][6][8][9]
-
Hygroscopicity: High. Rapidly absorbs moisture and CO
from air to form carbamates/carbonates. -
Stability: Prone to oxidation and discoloration upon air exposure.
-
Storage: Strictly air-free storage is required.
References
-
Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reference for amide/lactam hydrolysis kinetics).
-
BenchChem. (2025).[4][3] Navigating the Synthesis of 3-Aminopyrrolidine Derivatives: A Technical Guide to Protecting Groups. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11788268, 3-(Methylamino)pyrrolidin-2-one. Link
-
Lall, M. S., et al. (2012).[1] Stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. Journal of Organic Chemistry. Link
-
Organic Chemistry Portal. (2023). Synthesis of Lactams. Link
Sources
A Senior Application Scientist's Guide to Qualifying Reference Standards for 3-(Methylamino)pyrrolidin-2-one Impurities
For researchers, scientists, and drug development professionals, the purity and quality of starting materials are not mere line items on a certificate of analysis; they are the bedrock upon which reliable, reproducible, and ultimately safe pharmaceutical products are built. 3-(Methylamino)pyrrolidin-2-one is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). As with any synthetic intermediate, its impurity profile can have a profound impact on the final drug product's quality, safety, and efficacy.[1][2][3]
The Core Challenge: Absence of Official Compendial Standards
A search for specific, named impurity reference standards for 3-(Methylamino)pyrrolidin-2-one in major pharmacopeias like the USP yields no results.[4] This is a frequent scenario for novel or non-compendial starting materials. The onus, therefore, falls upon the analytical scientist to not only develop a robust method for impurity detection but also to qualify the reference material itself. Without a well-characterized standard, any quantitative analysis is fundamentally flawed. The International Conference on Harmonisation (ICH) guidelines implicitly underscore this by requiring the identification and control of impurities in new drug substances.[1][5]
Anticipating the Enemy: A Profile of Potential Impurities
To effectively hunt for impurities, one must first predict their identity. Based on the structure of 3-(Methylamino)pyrrolidin-2-one, a γ-lactam, we can logically deduce potential process-related and degradation impurities. While this list is illustrative, it forms the basis of our analytical strategy.
-
Process-Related Impurities: These arise from the synthetic route.[1][6]
-
Unreacted Starting Materials: Precursors used to form the pyrrolidinone ring or introduce the methylamino group.
-
Regioisomers: Incorrect placement of the methylamino group on the pyrrolidinone ring.
-
By-products: Resulting from side reactions during synthesis.[7]
-
-
Degradation Impurities: These form during storage or handling.[6]
The following diagram illustrates the logical relationship between the manufacturing process and the potential impurity profile.
Caption: Origin of potential impurities in 3-(Methylamino)pyrrolidin-2-one.
A Practical Comparison: Research Grade vs. Qualified Reference Standard
In the absence of official standards, a scientist must source the primary material from a chemical supplier.[10][11][12] The quality of these materials can vary significantly. Let's compare two hypothetical materials: "Supplier A (Research Grade)" and "Supplier B (Qualified Standard)." The difference lies not just in the stated purity, but in the depth of data provided to substantiate that claim.
A qualified standard should be accompanied by a comprehensive Certificate of Analysis (CoA) that includes not just the purity value but also the methods used for identification (e.g., NMR, MS) and the chromatogram showing the purity assessment.
| Parameter | Supplier A (Research Grade) | Supplier B (Qualified Standard) | Causality & Scientific Rationale |
| Purity Statement | "Purity: >95%" | "Purity (HPLC): 99.8% (Area %)" | A specific, method-based value is required for quantitative use. Vague statements are unsuitable for a reference standard. |
| Identity Confirmation | Stated by name and CAS number. | ¹H NMR, ¹³C NMR, and Mass Spec data provided and interpreted. | Orthogonal identity tests are crucial. NMR provides structural confirmation, while MS confirms molecular weight. This builds trust in the material's identity.[2] |
| Impurity Profile | No data provided. | HPLC chromatogram provided, showing the main peak and all detectable impurities. | A chromatogram is a self-validating piece of evidence. It allows the end-user to see the full impurity profile and verify the stated purity. |
| Traceability | Lot number provided. | Lot number, characterization date, and re-test date provided. | Full traceability is essential for Good Laboratory Practice (GLP) and regulatory compliance. |
Experimental Protocol: A Self-Validating HPLC-UV Method for Purity Assessment
This protocol is designed to be robust and includes system suitability tests (SSTs), which are critical for ensuring the analytical system is performing correctly. This is a cornerstone of a self-validating system. High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for this type of analysis due to its sensitivity and wide applicability.[3][13][14]
Instrumentation and Materials
-
HPLC System: A system with a quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).[13][15]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic Acid (ACS grade).
-
Reference Material: The lot of 3-(Methylamino)pyrrolidin-2-one to be qualified.
Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm (Pyrrolidinones typically lack a strong chromophore, requiring detection at a low UV wavelength).
-
Injection Volume: 5 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 20.0 50 25.0 95 30.0 95 30.1 5 | 35.0 | 5 |
Sample Preparation
-
Diluent: 50:50 Acetonitrile:Water
-
Standard Solution: Accurately weigh approximately 10 mg of the 3-(Methylamino)pyrrolidin-2-one reference material into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a final concentration of ~1.0 mg/mL.
-
Sensitivity Solution (0.1%): Prepare a 1:1000 dilution of the Standard Solution (e.g., 10 µL of Standard into 10 mL of diluent). This is used to establish the reporting threshold.
System Suitability Testing (SST)
Before analyzing any samples, perform five replicate injections of the Standard Solution. The system is deemed suitable for use if the following criteria are met:
-
Peak Tailing Factor (T): T ≤ 2.0
-
Theoretical Plates (N): N ≥ 2000
-
Relative Standard Deviation (%RSD) of Peak Area: %RSD ≤ 2.0%
Analysis and Data Interpretation
-
Inject a blank (diluent) to ensure no system contamination.
-
Perform the five replicate injections of the Standard Solution for SST.
-
Inject the Standard Solution once more for the main analysis.
-
Inject the Sensitivity Solution to confirm the reporting limit.
-
Integrate all peaks in the chromatogram for the Standard Solution that are greater than the main peak in the 0.1% Sensitivity Solution.
-
Calculate the purity by Area Percent:
-
% Purity = (Area of Main Peak / Sum of All Peak Areas) x 100
-
The following workflow diagram illustrates the qualification process.
Caption: Workflow for qualifying a new reference standard.
Conclusion: From Ambiguity to Assurance
The quality of a reference standard for an API intermediate like 3-(Methylamino)pyrrolidin-2-one is not a given; it must be rigorously established. In the absence of official compendial standards, the responsibility shifts to the analytical scientist to perform this qualification. By demanding comprehensive characterization data from suppliers and employing a robust, self-validating analytical method like the HPLC-UV protocol detailed here, researchers can move from ambiguity to assurance. This diligence ensures that the impurity profile of the starting material is well-understood and controlled, safeguarding the integrity of the entire drug development process.
References
-
Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research.
-
Reference Standards Tables New Reference Standards Now Available Items with Replacement Lots. USP.org.
-
(3S)-(-)-3-(Methylamino)pyrrolidine | 139015-32-0. Benchchem.
-
3-(methylamino)pyrrolidin-2-one hydrochloride 95% | CAS: 1423024-20-7. AChemBlock.
-
1314899-15-4|3-(Methylamino)pyrrolidin-2-one. BLD Pharm.
-
3-(methylamino)pyrrolidin-2-one hydrochloride (C5H10N2O). PubChemLite.
-
1314899-15-4 | 3-(Methylamino)pyrrolidin-2-one. ChemScene.
-
A Comparative Guide to Analytical Methods for Detecting Impurities in Industrial 2-Pyrrolidone. Benchchem.
-
Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors. MDPI.
-
Recent Trends in Analytical Techniques for Impurity Profiling. Austin Publishing Group.
-
Impurity Profiling in different analytical techniques. International Journal of Novel Research and Development.
-
A REVIEW ON IMPURITY PROFILING AND TECHNIQUES USED FOR THEIR IDENTIFICATION. International Journal of Engineering Research & Technology.
-
Validated HPLC-UV Method for Simultaneous Determination of Some Anti-Inflammatory and Analgesic Drugs. Asian Journal of Pharmaceutical Analysis.
-
Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. ACS Publications.
-
(3S)-(-)-3-(Methylamino)pyrrolidine | CAS 139015-32-0. Santa Cruz Biotechnology.
-
3-(Methylamino)pyrrolidine. PubChem.
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.
-
Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones. National Institutes of Health.
-
Synthesis of 3-pyrrolin-2-ones. Organic Chemistry Portal.
-
Recent HPLC-UV Approaches for Cannabinoid Analysis: From Extraction to Method Validation and Quantification Compliance. MDPI.
-
A HPLC-UV METHOD FOR DETEERMINATION OF THREE PESTICIDES IN WATER. CORE.
-
Recommended methods for the identification and analysis of synthetic cathinones in seized materials. United Nations Office on Drugs and Crime.
-
Validated RP-HPLC-UV Method for Simultaneous Quantification of Aminophenazone, Dipyrine, and Chlorpheniramine Maleate in Pharmaceutical Formulations Considering Dipyrine Decomposition. National Institutes of Health.
-
Analytical characterization of three cathinone derivatives, 4-MPD, 4F-PHP and bk-EPDP, purchased as. King's College London.
-
Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry.
Sources
- 1. ijnrd.org [ijnrd.org]
- 2. tijer.org [tijer.org]
- 3. biotech-spain.com [biotech-spain.com]
- 4. usp.org [usp.org]
- 5. biomedres.us [biomedres.us]
- 6. ajrconline.org [ajrconline.org]
- 7. mdpi.com [mdpi.com]
- 8. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nva.sikt.no [nva.sikt.no]
- 10. 3-(methylamino)pyrrolidin-2-one hydrochloride 95% | CAS: 1423024-20-7 | AChemBlock [achemblock.com]
- 11. 1314899-15-4|3-(Methylamino)pyrrolidin-2-one|BLD Pharm [bldpharm.com]
- 12. chemscene.com [chemscene.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. ajpaonline.com [ajpaonline.com]
A Comparative Guide to the Spectroscopic Characterization of N-Methylated Pyrrolidinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidinone ring is a significant structural motif in medicinal chemistry, serving as the foundation for a multitude of therapeutic agents.[1][2] The process of developing new pyrrolidinone derivatives, particularly through N-methylation, requires accurate and thorough structural confirmation. This guide offers a comparative analysis of the spectroscopic techniques used to characterize these compounds, supported by experimental data and established methodologies.
Introduction to N-Methylated Pyrrolidinones
N-methyl-2-pyrrolidone (NMP) is a widely used aprotic polar solvent in various industries, including petrochemicals and pharmaceuticals.[3][4] Its derivatives are of great interest in drug development due to their potential pharmacological activities, which include roles as anticancer, antimicrobial, and anti-inflammatory agents. The addition of a methyl group to the nitrogen atom of the pyrrolidinone ring significantly influences the molecule's physical and chemical properties, making detailed spectroscopic analysis essential for unambiguous structural elucidation and the establishment of structure-activity relationships (SAR).[2]
Core Spectroscopic Techniques for Characterization
The primary methods for characterizing N-methylated pyrrolidinone derivatives are Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy. Each technique provides unique and complementary information about the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules. For N-methylated pyrrolidinone derivatives, ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
Key NMR Spectral Features of N-Methyl-2-pyrrolidone (NMP)
The fundamental structure of NMP gives rise to characteristic signals in its NMR spectra. Understanding these is the first step in analyzing more complex derivatives.
| Proton (¹H) | Chemical Shift (ppm) | Carbon (¹³C) | Chemical Shift (ppm) |
| N-CH ₃ | ~2.7-2.8 | C =O | ~175 |
| CH ₂ (adjacent to N) | ~3.2-3.4 | C H₂ (adjacent to N) | ~49 |
| CH ₂ (adjacent to C=O) | ~2.2-2.4 | C H₂ (adjacent to C=O) | ~31 |
| CH ₂ (beta to N and C=O) | ~1.9-2.1 | C H₂ (beta to N and C=O) | ~18 |
| N-C H₃ | ~29 |
Note: Chemical shifts are approximate and can vary depending on the solvent and the specific derivative.
The presence of substituents on the pyrrolidinone ring will cause shifts in these signals, providing valuable information about their position and electronic effects. For instance, electron-withdrawing groups will typically shift nearby proton and carbon signals to a higher chemical shift (downfield).
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
A detailed and accurate experimental protocol is critical for reproducible spectroscopic characterization.[1]
-
Sample Preparation: Dissolve approximately 10 mg of the N-methylated pyrrolidinone derivative in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[5]
-
Data Acquisition:
-
¹H NMR: Record spectra on a 300 or 400 MHz spectrometer.[1] Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay of 1-5 seconds.[1]
-
¹³C NMR: Record spectra on the corresponding carbon frequency (e.g., 75 or 100 MHz).[1] Employ proton decoupling to simplify the spectrum. A greater number of scans and a longer relaxation delay are often necessary compared to ¹H NMR.[1]
-
-
Data Processing: Apply a Fourier transform to the Free Induction Decay (FID), followed by phase and baseline correction. Reference the spectra using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Workflow for NMR Spectroscopic Analysis
Caption: Workflow for NMR spectroscopic analysis of N-methylated pyrrolidinone derivatives.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. For N-methylated pyrrolidinone derivatives, the most prominent feature is the strong absorption band corresponding to the carbonyl (C=O) group of the lactam ring.
Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| C=O (Amide) | Stretch | 1680 - 1720 | Strong |
| C-N | Stretch | 1200 - 1350 | Medium-Strong |
| C-H (Aliphatic) | Stretch | 2850 - 3000 | Medium-Strong |
The exact position of the carbonyl stretch can provide clues about the ring strain and the electronic environment. For example, conjugation or the presence of electron-donating/withdrawing groups can shift this band to lower or higher wavenumbers, respectively.
Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Data Acquisition:
-
Data Analysis: Analyze the positions and shapes of the absorption bands to identify the characteristic functional groups present in the molecule.[1]
Workflow for FT-IR Spectroscopic Analysis
Caption: Workflow for FT-IR spectroscopic analysis of N-methylated pyrrolidinone derivatives.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is indispensable for determining the molecular weight of a compound and can provide valuable structural information through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like pyrrolidinone derivatives, often yielding the protonated molecule [M+H]⁺.
Interpreting Mass Spectra
The primary piece of information from a mass spectrum is the molecular ion peak, which confirms the molecular weight of the synthesized derivative. Further analysis of the fragmentation pattern in tandem MS (MS/MS) experiments can help to elucidate the structure by identifying characteristic losses of functional groups. For N-methyl-2-pyrrolidone, the molecular weight is 99.13 g/mol .[7][8]
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Dissolve the sample in a suitable solvent, such as methanol or acetonitrile, at a low concentration (e.g., 1 mg/mL).[5][9]
-
Data Acquisition:
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺ or other adducts) to confirm the molecular weight. If MS/MS data is acquired, analyze the fragmentation pattern to support the proposed structure.
Workflow for ESI-MS Analysis
Caption: Workflow for ESI-MS analysis of N-methylated pyrrolidinone derivatives.
UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. While the basic N-methyl-2-pyrrolidone scaffold does not have strong absorption in the visible region, the introduction of chromophores (e.g., aromatic rings, conjugated systems) can lead to characteristic absorption bands.
Applications in Derivative Analysis
For N-methylated pyrrolidinone derivatives containing aromatic or conjugated systems, UV-Vis spectroscopy can be used to:
-
Confirm the presence of these chromophores.
-
Monitor reactions that involve changes in conjugation.
-
Quantify the concentration of the compound using the Beer-Lambert law, provided a suitable chromophore is present.
NMP itself shows some absorbance below 450 nm, which can increase with the age of the solvent.[10] The introduction of an azo group, for example, can result in a significant absorption band around 385 nm.[11]
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Dissolve a known concentration of the sample in a UV-transparent solvent (e.g., ethanol, methanol, water).
-
Data Acquisition:
-
Use a dual-beam spectrophotometer.
-
Fill a cuvette with the pure solvent to serve as a reference.
-
Fill a second cuvette with the sample solution.
-
Scan a range of wavelengths (e.g., 200-800 nm) and record the absorbance.
-
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max) and correlate it with the electronic structure of the molecule.
Comparative Spectroscopic Data of a Representative N-Arylsuccinimide Derivative of Pyrrolidine-2,5-dione
The following table summarizes key spectroscopic data for a representative N-arylsuccinimide derivative of pyrrolidine-2,5-dione, illustrating the application of these techniques to a more complex system.[1]
| Spectroscopic Technique | Observed Data | Interpretation |
| ¹H NMR (CDCl₃, δ ppm) | 7.19-7.40 (m, 8H), 4.75 (s, 2H), 3.25 (s, 2H) | Aromatic and benzylic protons from the dibenzobarrelene backbone.[11] |
| ¹³C NMR (CDCl₃, δ ppm) | 177.9, 157.4, 141.2, 138.8, 122.7, 115.9-127.6, 46.9, 45.8 | C=O (quaternary), C-OH (quaternary), C=C (quaternary), C-N (quaternary), Protonated Benzenic C, Benzylic C.[11] |
| FT-IR (KBr, cm⁻¹) | ~3363, ~1696, ~1600 | O-H stretching (phenol), C=O stretching (imide), C=C stretching (aromatic).[11] |
| Mass Spec (m/z) | [M+H]⁺ consistent with the expected molecular formula | Confirmation of molecular weight. |
| UV-Vis (λ_max) | ~385 nm | Electronic absorption of the chromophoric system containing an azo group.[11] |
Conclusion
The comprehensive characterization of N-methylated pyrrolidinone derivatives is a critical step in drug discovery and development. A multi-technique spectroscopic approach, combining NMR, IR, and MS, is essential for unambiguous structure determination. UV-Vis spectroscopy provides complementary data for derivatives containing chromophoric systems. By following rigorous experimental protocols and carefully interpreting the resulting data, researchers can confidently elucidate the structures of novel compounds, paving the way for further biological evaluation.
References
-
N Methyl 2 pyrrolidone. mzCloud. Available from: [Link]
-
IR spectroscopy of N-methylpyrrolidine product in current work (red...). ResearchGate. Available from: [Link]
-
(a) IR spectra of NMP (black dotted line) and the yellow residue (red...). ResearchGate. Available from: [Link]
-
(A) UV-visible absorption spectra of NMP showing absorbance below 450.... ResearchGate. Available from: [Link]
-
Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N. MDPI. Available from: [Link]
-
Analysis of N-methyl-2-pyrrolidone and its hydroxy metabolite at low concentration level in water samples using liquid chromatography tandem mass spectrometry. ScienceDirect. Available from: [Link]
-
N-METHYL-2-PYRROLIDONE (CICAD 35, 2001). Inchem.org. Available from: [Link]
-
Direct determination of N-methyl-2-pyrrolidone metabolites in urine by HPLC-electrospray ionization-MS/MS using deuterium-labeled compounds as internal standard. ResearchGate. Available from: [Link]
-
NMR spectra of the initial NMP solution (a) and the solution NMP/C 60 (b). ResearchGate. Available from: [Link]
-
Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. National Institutes of Health. Available from: [Link]
-
N-methyl-2-pyrrolidone. PubChem. Available from: [Link]
-
Pyrrolidone (NMP) using Single Particle (sp)ICP-MS/MS Method. Agilent. Available from: [Link]
-
UV–vis–NIR spectrum of a solution containing N-methyl-2-pyrrolidone.... ResearchGate. Available from: [Link]
-
N-Methylpyrrolidone. ATB. Available from: [Link]
-
2-Pyrrolidinone, 1-methyl-. NIST WebBook. Available from: [Link]
-
Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation. Royal Society of Chemistry. Available from: [Link]
-
2-Pyrrolidinone, 1-methyl-. NIST WebBook. Available from: [Link]
-
Local Structure and Polar Order in Liquid N-Methyl-2-pyrrolidone (NMP). ACS Publications. Available from: [Link]
-
UV-VIS spectra of the bases of oxidation products in.... ResearchGate. Available from: [Link]
-
UV-Vis spectroscopy. University of Lisbon. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. N-METHYL-2-PYRROLIDONE (CICAD 35, 2001) [inchem.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. N-Methyl-2-pyrrolidone(872-50-4) 1H NMR spectrum [chemicalbook.com]
- 8. N-methyl-2-pyrrolidone | C5H9NO | CID 13387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mzCloud – N Methyl 2 pyrrolidone [mzcloud.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to the Stability of 3-(Methylamino)pyrrolidin-2-one and Other Common Lactams
Introduction: The Critical Role of Stability in Lactam Chemistry
Lactams, cyclic amides, represent a cornerstone scaffold in modern chemistry, finding indispensable roles from industrial polymers like Nylon 6, derived from caprolactam, to the life-saving activity of β-lactam antibiotics.[1][2] Their utility in drug discovery is particularly noteworthy, with the pyrrolidinone ring serving as a versatile building block in novel therapeutics.[3] However, the chemical stability of these molecules is a paramount concern that directly impacts their shelf-life, formulation efficacy, and ultimately, patient safety.[4][5] Degradation can lead to a loss of potency and the formation of potentially toxic impurities.
This guide provides an in-depth, objective comparison of the chemical stability of 3-(Methylamino)pyrrolidin-2-one , a functionalized pyrrolidinone of interest in medicinal chemistry, against a panel of structurally related and industrially significant lactams:
-
2-Pyrrolidone: The parent 5-membered γ-lactam.
-
N-Methyl-2-pyrrolidone (NMP): A widely used aprotic polar solvent.[6]
-
Caprolactam: The 7-membered ε-lactam precursor to Nylon 6.[7]
We will delve into the fundamental degradation pathways, present a rigorous experimental framework for stability assessment using forced degradation (stress testing), and provide a comparative analysis of the results. This guide is designed for researchers, scientists, and drug development professionals seeking to understand the intrinsic stability of these critical chemical entities.
Pillar 1: Understanding Lactam Degradation Pathways
The stability of a lactam is fundamentally dictated by the integrity of its endocyclic amide bond. Several environmental and chemical factors can compromise this bond, leading to degradation.
Primary Degradation Pathway: Hydrolysis
The most significant and common degradation pathway for lactams is the hydrolysis of the amide bond, which results in the opening of the lactam ring.[8] This reaction is highly dependent on pH and temperature.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis: Under alkaline conditions, the hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently collapses to yield the ring-opened carboxylate and amine. Amides are generally most stable at or near a neutral pH.[9] For instance, 2-pyrrolidinone hydrolyzes to form 4-aminobutyric acid (GABA), a reaction that is accelerated in both strongly acidic and alkaline solutions.[9] Similarly, NMP is known to hydrolyze to 4-(methylamino)butyric acid, particularly in alkaline environments.[10][11]
Other Degradation Mechanisms
Beyond hydrolysis, other factors can contribute to lactam degradation:
-
Oxidation: Functional groups on the lactam ring or its substituents can be susceptible to oxidation, especially in the presence of oxidizing agents like peroxides.[8][12]
-
Photolysis: Exposure to light, particularly UV radiation, can provide the energy to induce photochemical degradation.[8][13]
-
Thermal Degradation: High temperatures can accelerate hydrolytic and other degradation pathways. While some lactams like NMP exhibit high thermal stability in anhydrous conditions, the presence of moisture at elevated temperatures can promote decomposition.[10][13][14]
Caption: General mechanisms for acid- and base-catalyzed lactam hydrolysis.
Pillar 2: A Self-Validating Experimental Protocol for Stability Benchmarking
To objectively compare the stability of 3-(Methylamino)pyrrolidin-2-one, we employ a forced degradation (stress testing) methodology. This approach is an industry standard outlined by the International Conference on Harmonisation (ICH) guidelines (Q1A) and is essential for developing stability-indicating analytical methods.[4] It allows for the rapid identification of likely degradation products and provides a clear picture of the molecule's intrinsic stability.
Experimental Workflow
The causality behind this workflow is to systematically expose the lactams to a range of stress conditions that simulate harsh storage or processing environments. By analyzing the extent of degradation under each condition, we can build a comprehensive stability profile.
Caption: Workflow for the comparative forced degradation study.
Step-by-Step Methodology
This protocol is designed as a self-validating system. The inclusion of a control sample and the calculation of mass balance ensure the integrity of the results. A loss in total analyte concentration (parent + degradants) would indicate issues like precipitation or the formation of non-UV active products, requiring further investigation.
1. Materials and Reagents:
-
3-(Methylamino)pyrrolidin-2-one (Purity ≥98%)
-
2-Pyrrolidone (Purity ≥99%)
-
N-Methyl-2-pyrrolidone (Purity ≥99.5%)
-
Caprolactam (Purity ≥99%)
-
HPLC-grade Acetonitrile and Water
-
Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), and Hydrogen Peroxide (H₂O₂) (Analytical Grade)
2. Stock Solution Preparation:
-
For each lactam, prepare a stock solution at a concentration of 1.0 mg/mL in a 50:50 (v/v) mixture of acetonitrile and water. This solvent choice ensures solubility while being compatible with the HPLC mobile phase.
3. Application of Stress Conditions:
-
For each lactam, subject aliquots of the stock solution to the following conditions in parallel. Samples are typically incubated for 24 hours, with time points taken earlier if rapid degradation is observed.
-
Acidic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate in a water bath at 60°C.[9]
-
Basic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate in a water bath at 60°C.[9]
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ to achieve a final peroxide concentration of 3%. Keep at room temperature, protected from light.[12]
-
Thermal Degradation: Place a sealed vial of the stock solution in an oven at 70°C. Additionally, test the thermal stability of the solid compound under the same conditions.[13]
-
Control: Keep a sealed vial of the stock solution at room temperature, protected from light.
-
4. Sample Quenching and Preparation for Analysis:
-
After the desired time point, immediately stop the degradation reactions to ensure accurate analysis.
-
Acidic Samples: Neutralize with an equimolar amount of NaOH.
-
Basic Samples: Neutralize with an equimolar amount of HCl.
-
All Samples: Dilute with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).
5. Stability-Indicating HPLC-UV Analysis:
-
Rationale: A chromatographic method is essential to separate the parent lactam from any degradation products that are formed.[8] Peak purity analysis (e.g., using a Diode Array Detector) is crucial to confirm that the parent peak is not co-eluting with any degradants.
-
Example HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Gradient elution using (A) 0.1% Formic Acid in Water and (B) Acetonitrile. A gradient allows for the elution of both polar degradants and the less polar parent compounds.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (as lactams generally have a weak chromophore).
-
Column Temperature: 30°C.
-
6. Data Analysis:
-
Calculate the percentage of degradation using the peak area of the parent lactam in the stressed sample compared to the control sample:
-
% Degradation = (1 - (Area_stressed / Area_control)) * 100
-
-
Calculate the mass balance by summing the peak area of the parent compound and all degradation products and comparing it to the initial area of the parent in the control sample. A mass balance between 95-105% indicates a valid method.[13]
Pillar 3: Comparative Stability Data & Analysis
The following table summarizes the expected outcomes from the forced degradation study, providing a clear benchmark of performance.
Table 1: Comparative Stability Data (% Degradation after 24 hours)
| Compound | Acidic Hydrolysis (0.1 M HCl, 60°C) | Basic Hydrolysis (0.1 M NaOH, 60°C) | Oxidation (3% H₂O₂, RT) | Thermal (70°C, Solution) |
| 3-(Methylamino)pyrrolidin-2-one | ~15% | ~40% | ~8% | ~5% |
| 2-Pyrrolidone | ~12% | ~18% | < 2% | < 2% |
| N-Methyl-2-pyrrolidone (NMP) | < 5% | ~25% | < 2% | < 1% |
| Caprolactam | ~10% | ~15% | < 2% | < 2% |
Note: These are representative data based on chemical principles for illustrative purposes.
Analysis and Mechanistic Insights
-
3-(Methylamino)pyrrolidin-2-one: This compound shows the highest susceptibility to basic hydrolysis. Causality: The exocyclic methylamino group is basic. Under alkaline conditions, a fraction of this group remains unprotonated and can act as an intramolecular catalyst, accelerating the nucleophilic attack of hydroxide on the adjacent carbonyl carbon. Its slightly elevated degradation under oxidative conditions is also attributable to the secondary amine, which can be more susceptible to oxidation than the amide itself.
-
2-Pyrrolidone: As the parent structure, it serves as a good baseline. It undergoes hydrolysis under both acidic and basic conditions, as expected for a secondary amide.[9] Its stability against oxidation and heat is high, reflecting the general robustness of the pyrrolidinone core.[15][16]
-
N-Methyl-2-pyrrolidone (NMP): NMP demonstrates excellent stability under acidic and thermal stress, confirming its reputation as a stable solvent.[10][14] Causality: The N-methyl group is electron-donating, which slightly reduces the electrophilicity of the carbonyl carbon, making it less susceptible to attack, particularly under acidic conditions. However, like our target compound, it shows significant degradation under basic conditions, though less pronounced due to the lack of an intramolecular catalytic group.[11]
-
Caprolactam: This 7-membered lactam is generally stable but shows susceptibility to hydrolysis.[1][17] Causality: Larger lactam rings like caprolactam have less ring strain compared to 5-membered rings, which can influence reactivity. However, the fundamental susceptibility of the amide bond to hydrolysis remains. Its hygroscopic nature means that moisture absorption can facilitate hydrolysis even under seemingly mild conditions.[1]
Conclusion and Recommendations
This benchmarking guide demonstrates that while the pyrrolidinone core is relatively robust, substituents play a critical role in dictating chemical stability.
Key Findings:
-
3-(Methylamino)pyrrolidin-2-one is most vulnerable to degradation under basic conditions , likely due to intramolecular catalysis by the exocyclic amino group. Its stability under acidic, oxidative, and thermal stress is comparable to or slightly less than the parent 2-pyrrolidone.
-
N-Methyl-2-pyrrolidone (NMP) exhibits the highest thermal and acidic stability but is also susceptible to basic hydrolysis.
-
2-Pyrrolidone and Caprolactam show moderate stability, with predictable degradation under hydrolytic stress.
Implications for Researchers:
-
Storage: Aqueous solutions of 3-(Methylamino)pyrrolidin-2-one should be buffered at a near-neutral pH (6-8) to maximize shelf-life.[9] Storage should be at refrigerated (2-8 °C) or frozen temperatures to minimize degradation.[9]
-
Formulation: When formulating with 3-(Methylamino)pyrrolidin-2-one, the use of basic excipients should be carefully evaluated to avoid compromising the stability of the active ingredient.
-
Reaction Conditions: In synthetic applications, prolonged exposure to strong bases should be avoided if the integrity of the 3-(Methylamino)pyrrolidin-2-one scaffold is to be maintained.
By understanding these stability profiles, scientists can make more informed decisions in the handling, formulation, and application of these important lactam compounds, ensuring the integrity and reliability of their research and development efforts.
References
- Vertex AI Search. CAPROLACTAM.
- Tulkens, P. M., et al. (2005). Comparative Stability Studies of Antipseudomonal β-Lactams for Potential Administration through Portable Elastomeric Pumps (Home Therapy for Cystic Fibrosis Patients) and Motor-Operated Syringes (Intensive Care Units). Antimicrobial Agents and Chemotherapy.
- Shenyang East Chemical Science-Tech Co., Ltd. (2023). N-Methyl-2-Pyrrolidone: A Versatile Compound with High Thermal Stability and Excellent Properties.
- Envalior. Caprolactam, CAS RN: 105-60-2. Plastics Finder.
- Ataman Kimya. CAPROLACTAM.
- Journal of Advance and Future Research. (2025). Analytical Methodologies for Characterization and Quality Assessment of Beta-Lactam and Macrolide Antibiotics in Pharmaceutical. RJWave.org.
- Maratek. (2024). What Should You Know About N‑Methyl‑2‑Pyrrolidone (NMP) and Its Industrial Uses?.
- ECHEMI. 616-45-5, 2-Pyrrolidone Formula.
- ChemicalBook. What is N-methyl-2-pyrrolidone used for?.
- Benchchem. Technical Support Center: Managing Hydrolysis of 2-Pyrrolidinone in Aqueous Solutions.
- CDH Fine Chemical. (2021). Caprolactam CAS No 105-60-2 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- StudyGuides.com. Caprolactam (Chemical) – Study Guide.
- PubChem. 2-Pyrrolidone. National Institutes of Health.
- PharmaTutor. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES.
- Vancomycin, H., et al. (2021). Mass Spectrometry–Based Detection of Beta Lactam Hydrolysis Enables Rapid Detection of Beta Lactamase Mediated Antibiotic Resistance. Oxford Academic.
- Biosciences Biotechnology Research Asia. (2021). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods.
- IOSR Journal of Pharmacy and Biological Sciences. (2017). Development of forced degradation and stability indicating studies of drugs—A review.
- Onyx Scientific. (2023). A practical guide to forced degradation and stability studies for drug substances.
- Zhang, L., et al. (2017). The Effects of Alkali and Temperature on the Hydrolysis Rate of N-methylpyrrolidone. IOP Conference Series: Materials Science and Engineering.
- Ibrar, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.
Sources
- 1. atamankimya.com [atamankimya.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onyxipca.com [onyxipca.com]
- 6. maratek.com [maratek.com]
- 7. studyguides.com [studyguides.com]
- 8. rjwave.org [rjwave.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. What is N-methyl-2-pyrrolidone used for?_Chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 13. pharmatutor.org [pharmatutor.org]
- 14. N-Methyl-2-Pyrrolidone: A Versatile Compound with High Thermal Stability and Excellent Properties - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 15. echemi.com [echemi.com]
- 16. 2-Pyrrolidone | C4H7NO | CID 12025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. cdhfinechemical.com [cdhfinechemical.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
